molecular formula C10H14BrN B1408213 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine CAS No. 1112210-53-3

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Cat. No.: B1408213
CAS No.: 1112210-53-3
M. Wt: 228.13 g/mol
InChI Key: ACPQFGIKDLDPGD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 216755-51-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H12BrN and a molecular weight of 214.1, this compound serves as a versatile synthetic intermediate. Its structure, featuring a bromo-aromatic ring and a dimethylaminomethyl side chain, is a key motif in the development of novel therapeutic agents. Research indicates that analogous compounds containing similar bromo-phenyl and tertiary amine functionalities are valuable intermediates in optimization programs aimed at improving the physicochemical properties of lead compounds, such as solubility, which is a critical parameter for in vivo efficacy . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQFGIKDLDPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine , a specialized benzylic amine scaffold. This guide is structured to serve researchers and drug discovery scientists, moving from fundamental physicochemical properties to practical synthesis and high-value medicinal chemistry applications.

A Versatile 3,5-Disubstituted Scaffold for Medicinal Chemistry

Executive Summary

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) represents a strategic building block in modern drug discovery. Its value lies in the 3,5-disubstitution pattern on the aromatic ring—a "meta-meta" configuration that is often challenging to access via standard electrophilic aromatic substitution. This scaffold offers two distinct vectors for elaboration: the aryl bromide (for cross-coupling) and the benzylic dimethylamine (a physicochemical modulator and solubility handle). This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary to utilize this compound effectively in lead optimization.

Structural Analysis & Physicochemical Profiling

The molecule features a lipophilic toluene core substituted with a bromine atom and a solubilizing dimethylaminomethyl group. This combination creates a "privileged structure" capable of penetrating the central nervous system (CNS) while providing a handle for further diversification.

Chemical Identity
PropertyDetail
IUPAC Name 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Common Name 3-Bromo-5-methyl-N,N-dimethylbenzylamine
CAS Number 1112210-53-3
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
SMILES CN(C)CC1=CC(C)=CC(Br)=C1
Physicochemical Properties (Experimental & Predicted)

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ParameterValue (Approx.)Significance
LogP (Calc) 3.1 – 3.4Moderately lipophilic; suitable for CNS penetration but requires salt formation for aqueous formulation.
pKa (Base) 9.0 – 9.2Typical for benzylic amines. Exists predominantly as a cation at physiological pH (7.4), aiding solubility.
Boiling Point ~125–130°C @ 20 mmHgHigh-boiling liquid; purification via vacuum distillation is feasible.
H-Bond Acceptors 1 (Tertiary Amine)The nitrogen lone pair is available for H-bonding or coordination.
Topological PSA 3.24 ŲLow polar surface area favors membrane permeability.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this scaffold. Route A is preferred for scale-up due to cost-efficiency, while Route B is milder and suitable for late-stage functionalization.

Route A: Nucleophilic Substitution (Scale-Up Preferred)

This route utilizes 3-bromo-5-methylbenzyl bromide (CAS 51719-69-8) as the electrophile. It is robust but requires careful handling of the lachrymatory benzyl bromide.

  • Precursor: 3-Bromo-5-methylbenzyl bromide.[1][2]

  • Reagent: Dimethylamine (40% aq. or 2.0 M in THF).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Protocol:

  • Dissolution: Dissolve 3-bromo-5-methylbenzyl bromide (1.0 eq) in DCM (0.2 M concentration) at 0°C.

  • Addition: Add excess Dimethylamine (3.0–5.0 eq) dropwise. The excess acts as a base to scavenge HBr.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.

  • Workup: Quench with water. Extract the organic layer. Wash with brine.

  • Purification: The product is a basic amine.[3] Extract into 1M HCl (aqueous), wash the aqueous layer with ether (to remove non-basic impurities), then basify the aqueous layer (pH > 12) with NaOH. Extract the free base back into DCM, dry over MgSO₄, and concentrate.

Route B: Reductive Amination (Lab Scale)

This route avoids lachrymators and starts from 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9).

  • Precursor: 3-Bromo-5-methylbenzaldehyde.[4]

  • Reagent: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Protocol:

  • Imine Formation: Mix aldehyde and dimethylamine in DCE. Add catalytic Acetic Acid (AcOH) to pH ~5. Stir for 30 min.

  • Reduction: Add STAB portion-wise at RT. Stir overnight.

  • Quench: Quench with saturated NaHCO₃.

  • Isolation: Standard extractive workup similar to Route A.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthesis pathways.

SynthesisWorkflow Start_Aldehyde 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Process_RedAm Reductive Amination (Me2NH, STAB, DCE) Start_Aldehyde->Process_RedAm Route B (Lab) Start_Bromide 3-Bromo-5-methylbenzyl bromide (CAS 51719-69-8) Process_Sn2 Nucleophilic Substitution (Me2NH excess, DCM) Start_Bromide->Process_Sn2 Route A (Scale) Intermediate_Salt Crude Amine Salt Process_RedAm->Intermediate_Salt Process_Sn2->Intermediate_Salt Step_Purification Acid-Base Extraction (1. HCl wash, 2. NaOH basify) Intermediate_Salt->Step_Purification Final_Product TARGET: 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine Step_Purification->Final_Product

Figure 1: Convergent synthesis workflow comparing Reductive Amination (Route B) and Nucleophilic Substitution (Route A).

Reactivity & Functionalization Strategy

The utility of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine lies in its orthogonal reactivity . The molecule contains a "hard" basic amine and a "soft" aryl halide, allowing for selective transformations.

The Aryl Bromide Handle (Cross-Coupling)

The bromine at position 3 is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Application: Biaryl synthesis for kinase inhibitors.

  • Buchwald-Hartwig: Amination to form aniline derivatives.

    • Catalyst: Pd₂dba₃ + XPhos/BrettPhos.

    • Application: Nitrogen-linked scaffolds.

The Benzylic Amine (Directing Group & Modification)
  • Lithiation: The dimethylamino group can act as a Directed Ortho Metalation (DoM) group. However, the presence of the Bromine atom makes this risky (Lithium-Halogen exchange will compete).

    • Expert Tip: If ortho-functionalization is required, perform Li-Hal exchange on the Bromine first, quench with an electrophile, and then utilize the amine for further direction if needed.

  • N-Oxidation: Reaction with mCPBA yields the N-oxide, a potential prodrug strategy or metabolic metabolite standard.

Divergent Synthesis Diagram[2]

ReactivityPathways Core 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine Rxn_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Rxn_Suzuki Rxn_Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Rxn_Buchwald Rxn_LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Core->Rxn_LiExchange Rxn_Salt Salt Formation (HCl/Ether) Core->Rxn_Salt Prod_Biaryl 3-Aryl-5-methyl Derivatives Rxn_Suzuki->Prod_Biaryl Prod_Aniline 3-Amino-5-methyl Derivatives Rxn_Buchwald->Prod_Aniline Prod_Electrophile 3-Functionalized (CHO, COOH, etc.) Rxn_LiExchange->Prod_Electrophile Prod_Solid Crystalline HCl Salt (Storage Form) Rxn_Salt->Prod_Solid

Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility in generating library diversity.

Applications in Drug Design

Integrin Antagonists

Research indicates that 3,5-disubstituted benzyl derivatives are key intermediates in the synthesis of Integrin Antagonists (specifically


). The 3-bromo-5-methyl motif provides the necessary steric bulk and lipophilicity to fit into the hydrophobic pocket of the integrin receptor, while the amine (or its derivatives) interacts with acidic residues in the binding site.
Scaffold Hopping & Bioisosterism
  • Fragment-Based Drug Design (FBDD): This molecule is an ideal "fragment" (MW < 300). The Br handle allows it to be "grown" into larger binding pockets.

  • Bioisosteres: The dimethylaminomethyl group is often used as a bioisostere for heterocyclic bases (e.g., pyridine, imidazole) to improve metabolic stability or adjust pKa.

Safety & Handling Protocols

Hazard Classification:

  • Corrosive: Amines can cause skin burns and eye damage.

  • Irritant: The benzylic bromide precursor is a potent lachrymator.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Standard Operating Procedure (SOP):

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Storage: Store the free base under Nitrogen at 2–8°C to prevent oxidation (N-oxide formation) or reaction with atmospheric CO₂ (carbamate formation). Converting to the HCl salt is recommended for long-term storage.

  • Spill Cleanup: Neutralize spills with weak acid (citric acid) before absorbing with inert material.

References

  • Aaron Chemicals. (n.d.). Product Information: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3). Retrieved from

  • Google Patents. (2000). Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof.[1] Patent US6028223A. (Describes the use of 3-bromo-5-methylbenzyl bromide as a key intermediate). Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. (Methodology adapted for the 5-methyl analog).[5] Retrieved from

  • ChemicalBook. (2024). N,N-Dimethylbenzylamine Properties and Reactivity.[3][6][7] Retrieved from

  • BenchChem. (n.d.). 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Technical Data.[8][9] Retrieved from

Sources

Technical Monograph: 3-Bromo-5-methyl-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-methyl-N,N-dimethylbenzylamine (CAS 1112210-53-3) is a bifunctional aromatic intermediate critical to modern medicinal chemistry. It serves as a high-value scaffold in the synthesis of CNS-active agents (specifically monoamine transporter inhibitors) and kinase inhibitors. Its structural utility lies in its dual reactivity: the aryl bromide motif facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N,N-dimethylbenzylamine side chain acts as a solubility-enhancing pharmacophore often required for physiological bioavailability.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, prioritizing reproducible, self-validating protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by a meta-substituted benzene ring featuring a bromine atom, a methyl group, and a dimethylamino-methyl moiety. This substitution pattern dictates its electronic properties and steric profile.

Table 1: Core Chemical Data[6]
PropertySpecification
IUPAC Name 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine
CAS Number 1112210-53-3
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
SMILES CN(C)CC1=CC(C)=CC(Br)=C1
InChI Key QWZONZYNHJSSDY-UHFFFAOYSA-N (Analogous)
Appearance Pale yellow oil (free base) or White solid (HCl salt)
Predicted pKa ~9.2 (Conjugate acid of amine)
Predicted LogP 2.8 - 3.1
Solubility Soluble in DCM, MeOH, EtOAc; HCl salt soluble in water

Synthetic Pathways & Protocols

High-fidelity synthesis of this compound typically follows two primary routes. Method A (Reductive Amination) is preferred for its mild conditions and prevention of over-alkylation byproducts common in Method B.

Method A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material. This ensures high chemoselectivity.[1]

Materials
  • Precursor: 3-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Amine Source: Dimethylamine (2.0 M in THF, 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Protocol
  • Imine Formation: In a dry reaction vessel under N₂ atmosphere, dissolve 3-bromo-5-methylbenzaldehyde in DCE (0.2 M concentration).

  • Amine Addition: Add Dimethylamine solution and Acetic Acid. Stir at room temperature for 30 minutes. Checkpoint: The solution may warm slightly; this indicates iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Validation (In-Process Control): Monitor via TLC (Mobile phase: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR if taking an aliquot).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% Et₃N).

Method B: Nucleophilic Substitution

Rationale: Used when the benzyl bromide precursor is more readily available. Requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

Protocol Summary
  • React 3-bromo-5-methylbenzyl bromide with excess dimethylamine (3–5 equiv) in THF at 0°C.

  • The excess amine acts as a proton scavenger for the HBr generated.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Bromo-5-methylbenzaldehyde Inter Iminium Ion (Transient) Start->Inter Imine Formation Product 3-Bromo-5-methyl- N,N-dimethylbenzylamine Inter->Product Hydride Transfer Reagent1 Dimethylamine AcOH Reagent1->Start Reagent2 STAB (Reductant) Reagent2->Inter Validation IPC: 1H NMR (Loss of -CHO) Product->Validation Check Purity

Figure 1: Step-by-step reductive amination workflow emphasizing the transient iminium intermediate.

Functionalization & Drug Discovery Applications[4]

The value of CAS 1112210-53-3 lies in its "Plug-and-Play" nature. The bromine handle allows it to be coupled to complex heterocycles late in the synthetic sequence.

A. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually suffice.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Application: Attaching the 3-methyl-5-(dimethylaminomethyl)phenyl fragment to kinase scaffold cores (e.g., indazoles, pyrimidines) to improve solubility.

B. Salt Formation for Bioavailability

The tertiary amine (pKa ~9.2) readily forms stable salts with pharmaceutically acceptable acids (HCl, Fumaric acid, Tartaric acid). This is critical for crystallizing the final drug candidate and ensuring water solubility for oral dosing.

Visualization: Reactivity Tree

ReactivityTree Core 3-Bromo-5-methyl- N,N-dimethylbenzylamine Suzuki Suzuki Coupling (Ar-Br + Ar-B(OH)2) Core->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (Ar-Br + Amines) Core->Buchwald Pd/Ligand Salt Salt Formation (Tertiary Amine + HX) Core->Salt Acid (HCl/TFA) Kinase Kinase Inhibitors (Solubility Tag) Suzuki->Kinase CNS CNS Ligands (Transporter Affinity) Buchwald->CNS Formulation Crystalline Salts (Drug Formulation) Salt->Formulation

Figure 2: Functionalization pathways transforming the core scaffold into bioactive therapeutic agents.

Critical Quality Attributes (CQA) & Safety

Impurity Profile

When sourcing or synthesizing this material, researchers must assay for:

  • Des-bromo impurity: Resulting from hydrodebromination during aggressive reduction.

  • Aldehyde residue: Incomplete reaction (detectable via Carbonyl stretch in IR at ~1700 cm⁻¹).

  • Methyl bromide derivatives: If using Method B, ensure no alkylating agents remain.

Safety Protocol (HSE)
  • Corrosivity: Benzylamines are corrosive to skin and mucous membranes. Use nitrile gloves and face shields.

  • Volatility: The free base has a distinct amine odor and moderate volatility. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent N-oxide formation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13129356 (Analogous Structure). Retrieved from [Link][3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Reagentia (2023). Catalog Entry for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3).[4][5] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-methylbenzylamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-methylbenzylamine, a substituted benzylamine of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, spectroscopic characterization, and explores its potential biological activities and applications based on the broader understanding of substituted benzylamines. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are a class of organic compounds that feature a benzyl group attached to an amine. They are prevalent scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The versatility of the benzylamine core allows for structural modifications that can modulate pharmacological activity, making them a cornerstone in medicinal chemistry.[1][2] Substitutions on the aromatic ring, such as halogenation and alkylation, can significantly influence a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding to biological targets and its pharmacokinetic properties.[3][4] The 3-bromo-5-methyl substitution pattern presents a unique combination of a lipophilic methyl group and an electron-withdrawing bromine atom, which can lead to interesting pharmacological profiles.

Synthesis and Characterization

The most direct and widely used method for the synthesis of primary benzylamines, such as 3-bromo-5-methylbenzylamine, is the reductive amination of the corresponding benzaldehyde.[5][6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its immediate reduction to the amine.[5][6]

Synthetic Pathway: Reductive Amination

The synthesis of 3-bromo-5-methylbenzylamine proceeds via the reductive amination of 3-bromo-5-methylbenzaldehyde.

Synthesis of 3-bromo-5-methylbenzylamine start 3-Bromo-5-methylbenzaldehyde intermediate Imine Intermediate start->intermediate + NH3 (Ammonia) product 3-Bromo-5-methylbenzylamine intermediate->product [H] (Reducing Agent)

Caption: Synthetic pathway for 3-bromo-5-methylbenzylamine via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of 3-bromo-5-methylbenzylamine.

Materials:

  • 3-Bromo-5-methylbenzaldehyde

  • Ammonia source (e.g., ammonium chloride, 7M solution of ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3))[5]

  • Solvent (e.g., methanol, ethanol)

  • Acid for pH adjustment (e.g., acetic acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Diatomaceous earth

Procedure:

  • Dissolve 3-bromo-5-methylbenzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7M, 1.5 eq).

  • Adjust the pH of the mixture to approximately 6-7 with acetic acid.

  • Add the reducing agent, such as sodium cyanoborohydride (1.2 eq), portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-5-methylbenzylamine.

  • The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored to ensure the complete consumption of the starting aldehyde and the formation of the amine. The final product's identity and purity should be confirmed by spectroscopic methods.

Physicochemical Properties

While experimentally determined data for 3-bromo-5-methylbenzylamine is scarce in the literature, its properties can be estimated based on data from its isomers and related compounds, as well as computational predictions.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[7][8]
Molecular Weight 200.08 g/mol [7][8]
CAS Number 1177558-42-7[7][8]
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Estimated to be in the range of 230-250 °CInferred from isomers[9]
LogP (calculated) 2.21622[7]
Topological Polar Surface Area (TPSA) 26.02 Ų[7]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl group, and the amine protons. The aromatic region will display distinct splitting patterns for the three non-equivalent protons on the substituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the amino group and cleavage at the benzylic position.

Chemical Reactivity

The chemical reactivity of 3-bromo-5-methylbenzylamine is primarily dictated by its two functional groups: the primary amine and the aryl bromide.

Reactivity of 3-bromo-5-methylbenzylamine main 3-Bromo-5-methylbenzylamine amine_reactions Reactions at the Amino Group (Nucleophilic) main->amine_reactions Acylation, Alkylation, etc. bromide_reactions Reactions at the Aryl Bromide (Cross-Coupling) main->bromide_reactions Suzuki, Buchwald-Hartwig, etc.

Caption: Key reactive sites of 3-bromo-5-methylbenzylamine.

Reactions at the Amino Group

The primary amine is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can also serve as a protecting group strategy.[10]

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[11]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for further transformations.[10]

Reactions at the Aryl Bromide

The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.[12]

  • Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.[13]

  • Heck Coupling: Reaction with alkenes.

The ability to selectively functionalize either the amino group or the aryl bromide by choosing the appropriate reaction conditions makes 3-bromo-5-methylbenzylamine a valuable building block in organic synthesis.[11][12]

Potential Biological Activities and Applications in Drug Development

While specific biological data for 3-bromo-5-methylbenzylamine is not extensively reported, the broader class of substituted benzylamines has shown a wide range of pharmacological activities, suggesting potential avenues for investigation.

  • Enzyme Inhibition: Substituted benzylamines have been identified as potent inhibitors of various enzymes, including 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[1][14]

  • Antidepressant Activity: Certain benzylamine derivatives have shown activity as antidepressants.[15]

  • Anticancer Activity: Benzylamine-containing compounds have been investigated for their potential as anticancer agents. For instance, some derivatives have shown cytotoxic activity against various cancer cell lines.[16]

  • Monoamine Oxidase (MAO) Inhibition: Benzylamines are known substrates and inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[4]

The presence of a bromine atom can enhance binding to biological targets through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.[3] The methyl group can also contribute to hydrophobic interactions within a binding pocket.

Structure-Activity Relationships (SAR)

The biological activity of benzylamine derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[3][17]

  • Halogen Substitution: The introduction of halogens can modulate the electronic properties of the molecule and introduce the potential for halogen bonding, which can enhance binding affinity to target proteins.[3]

  • Alkyl Substitution: The position and size of alkyl groups can influence the compound's interaction with hydrophobic pockets in the active site of an enzyme or receptor.

Further SAR studies on a series of 3-bromo-5-methyl substituted benzylamine analogs would be necessary to elucidate the specific contributions of these substituents to a particular biological activity.

Conclusion

3-Bromo-5-methylbenzylamine is a versatile chemical entity with potential applications in drug discovery and development. Its synthesis is readily achievable through established methods like reductive amination. The presence of two distinct reactive sites, the amino group and the aryl bromide, allows for diverse chemical modifications, making it a valuable building block for the synthesis of more complex molecules. While specific biological data for this compound is limited, the known pharmacological profiles of related substituted benzylamines suggest that it warrants further investigation as a potential scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of 3-bromo-5-methylbenzylamine and its derivatives.

References

  • CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google P
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434 - PubChem. (URL: [Link])

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - MDPI. (URL: [Link])

  • US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google P
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (URL: [Link])

  • Supporting Information - Rsc.org. (URL: [Link])

  • Bromo-(3-methylphenyl)methanamine | C8H10BrN | CID 116947674 - PubChem. (URL: [Link])

  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed. (URL: [Link])

  • CAS No:74586-53-1 3-bromo-5-methylaniline - Suzhou Vosun Biotech Co.,Ltd. (URL: [Link])

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. - Apollo. (URL: [Link])

  • Reductive Amination - Chemistry Steps. (URL: [Link])

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])

  • The SAR analysis of TRPV1 agonists with the α-methylated B-region - PMC. (URL: [Link])

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: [Link])

  • (3-bromo-5-isoxazolyl)methanamine - Chemical Synthesis Database. (URL: [Link])

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Variation of the aryl bromide. Reactions were performed under the... - ResearchGate. (URL: [Link])

  • N,N-Bis(3-bromobenzyl)-3-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

  • amine hydrochloride - PubChemLite. (URL: [Link])

  • 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem - NIH. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC. (URL: [Link])

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Physicochemical Profiling and Mass Spectrometric Characterization of 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) is a highly versatile benzylic amine building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. While its average molecular weight is commonly reported as 228.13 g/mol [2], a deeper analytical understanding of its exact mass and isotopic distribution is critical for researchers employing high-resolution mass spectrometry (HRMS) for structural validation. This whitepaper provides an in-depth technical guide to the physicochemical properties, molecular weight characteristics, and self-validating analytical workflows for this compound.

Structural and Physicochemical Profiling

The molecular architecture of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (C₁₀H₁₄BrN) consists of three functional domains, each contributing to its overall mass and chemical behavior:

  • Aryl Bromide Core: The presence of the heavy bromine atom significantly shifts the molecular weight and provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • N,N-Dimethylamine Moiety: This basic center (estimated pKa ~9.0) ensures excellent protonation efficiency in positive-ion electrospray ionization (ESI+), making the compound highly detectable in LC-MS workflows.

  • Methyl Substituent: Adds lipophilicity and modulates the steric environment around the aromatic ring, often utilized to block metabolic soft spots in drug design.

Table 1: Physicochemical and Molecular Weight Summary
PropertyValueAnalytical Significance
Chemical Formula C₁₀H₁₄BrNDefines the elemental composition.
Average Molecular Weight 228.13 g/mol Used for bulk stoichiometric calculations and reagent preparation[1][2].
Monoisotopic Mass (⁷⁹Br) 227.0310 DaThe exact neutral mass of the lightest, most abundant isotope.
Exact Mass [M+H]⁺ (⁷⁹Br) 228.0382 m/zTarget m/z for HRMS in positive ion mode (Neutral mass + proton mass).
Exact Mass [M+H]⁺ (⁸¹Br) 230.0362 m/zThe M+2 peak, structurally confirming the presence of the Bromine atom.

The Analytical Significance of Bromine's Isotopic Pattern

In analytical chemistry, the "molecular weight" of a brominated compound is not a singular static value. Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance)[3]. Because these isotopes exist in a nearly 1:1 ratio, any mass spectrum of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine will display a characteristic isotopic doublet separated by approximately 2 m/z units[3][4].

This 1:1 ratio of the M and M+2 peaks acts as a built-in, self-validating feature [4]. When analyzing the compound, the observation of m/z 228.0382 and 230.0362 at equal intensities unambiguously confirms both the molecular weight and the incorporation of exactly one bromine atom, instantly differentiating the target from non-halogenated impurities or degradation products.

Experimental Methodology: LC-HRMS Molecular Weight Validation

To accurately determine the molecular weight and verify the structural integrity of the compound, researchers must employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed to maximize ionization efficiency and isotopic resolution.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The N,N-dimethylamine group is highly basic. The addition of 0.1% FA forces the equilibrium toward the protonated state ([M+H]⁺), ensuring a robust and stable signal in ESI+ mode while preventing peak tailing on the chromatographic column.

Step 2: Chromatographic Separation
  • Procedure: Inject 1 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The lipophilic aromatic core interacts strongly with the C18 stationary phase, while the protonated amine ensures solubility in the mobile phase. The gradient elution sharpens the peak, concentrating the ions entering the mass spectrometer to improve the signal-to-noise ratio.

Step 3: High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap)
  • Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full-scan mode over an m/z range of 100–500.

  • Causality: A high desolvation temperature is required to efficiently evaporate the aqueous mobile phase. HRMS (resolving power >30,000) is necessary to distinguish the exact mass of the compound (228.0382) from isobaric background ions, ensuring sub-ppm mass accuracy.

Step 4: Data Processing and Isotopic Validation
  • Procedure: Extract the ion chromatograms (EIC) for m/z 228.0382 ± 5 ppm and 230.0362 ± 5 ppm. Integrate the peaks and calculate the area ratio.

  • Causality: A calculated area ratio of approximately 1:1 validates the presence of the ⁷⁹Br and ⁸¹Br isotopes[3], serving as an internal confirmation of the compound's chemical identity and precise molecular weight.

Experimental Workflow Diagram

MS_Workflow N1 Compound Procurement 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) N2 Sample Preparation Dilution in MeOH/H2O (0.1% FA) N1->N2 Solubilization N3 LC-HRMS Injection Reverse-Phase Chromatography N2->N3 1 µL Aliquot N4 Electrospray Ionization (ESI+) Protonation of Dimethylamine N3->N4 Elution N5 High-Resolution Mass Analyzer (TOF or Orbitrap) N4->N5 Ion Transfer N6 Data Processing Extraction of [M+H]+ Ion Chromatogram N5->N6 Raw Data N7 Isotopic Pattern Validation m/z 228.0382 (79Br) & 230.0362 (81Br) N6->N7 ~1:1 Ratio Confirmation

Fig 1: LC-HRMS workflow for validating the molecular weight and isotopic pattern of the compound.

Conclusion

The molecular weight of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (228.13 g/mol ) is more than a stoichiometric value; it is a gateway to its analytical characterization[1]. By leveraging the unique 1:1 isotopic signature of its bromine atom[4], researchers can establish a self-validating protocol for compound identification. Proper sample preparation, utilizing acidic modifiers to exploit the basicity of the dimethylamine group, ensures robust ionization and accurate high-resolution mass spectrometric profiling, paving the way for its reliable use in complex synthetic and drug discovery pipelines.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Chemistry Steps. Available at:[Link]

Sources

Solubility Profile & Solvent Selection: 3-Bromo-5-methyl-N,N-dimethylbenzylamine

[2][3]

Executive Summary

3-bromo-5-methyl-N,N-dimethylbenzylamine is a specialized tertiary amine intermediate frequently employed in the synthesis of biaryl pharmaceutical scaffolds via cross-coupling (e.g., Suzuki-Miyaura) or lithiation pathways.[2] Its physicochemical behavior is dominated by two competing structural features: the lipophilic 3-bromo-5-methylphenyl core and the basic N,N-dimethylamino moiety.[1][2]

Understanding its solubility is not merely about "dissolving" the compound; it is about leveraging its pH-dependent solubility switch for purification and selecting the optimal solvent dielectric constant for high-yield organometallic transformations.[1][2]

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the molecular parameters that dictate solute-solvent interactions.[1]

ParameterValue (Est.)Implications for Solubility
Molecular Weight ~228.13 g/mol Moderate size; kinetics of dissolution will be rapid.[1][2]
Physical State High-boiling Liquid / Low-melting SolidLikely an oil at RT; miscible with organic solvents rather than dissolving as a crystal lattice.[1][2]
LogP (Octanol/Water) ~3.2 - 3.5Highly Lipophilic. Prefers non-polar organic phases.[1] Poor water solubility (Free Base).[1]
pKa (Conjugate Acid) ~9.0 - 9.5Basic. Exists as a cation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) below pH 7; Neutral (

) above pH 10.
H-Bond Donors 0No -NH or -OH groups; cannot donate H-bonds (Aprotic).[1][2]
H-Bond Acceptors 1 (Tertiary Amine)Weak acceptor; soluble in protic solvents (Alcohols) via H-bonding from solvent.[1]

Solubility Profile by Solvent Class

The following matrix categorizes solvents based on their interaction with the Free Base form of the target compound.

Class A: Non-Polar & Chlorinated Solvents (High Solubility)[1][3]
  • Solvents: Dichloromethane (DCM), Chloroform, Toluene, Benzene, Hexanes (Warm).

  • Mechanism: Van der Waals forces and dipole-dipole interactions.[1] The bromo- and methyl- substituents significantly enhance affinity for these solvents compared to the parent benzylamine.[1][2]

  • Application: Ideal for extraction and reaction media (e.g., Lithiation in Toluene/Hexane).[1]

Class B: Polar Aprotic Solvents (High Solubility)
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), DMF, DMSO.

  • Mechanism: Dipole-dipole interactions.[1] The tertiary amine lone pair interacts favorably.[1]

  • Application: Standard reaction solvents. THF is critical for Grignard/Lithium exchange reactions due to coordination stabilization.[1]

Class C: Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanism: The solvent donates H-bonds to the amine nitrogen.[1]

  • Application: Recrystallization (often as the HCl salt) or reduction reactions.[1]

Class D: Aqueous Media (pH Dependent)
  • Neutral/Basic Water (pH > 8): Insoluble (< 0.1 g/L).[1] The lipophilic aryl core dominates.[1]

  • Acidic Water (pH < 4): Highly Soluble (> 50 g/L).[1] Protonation of the amine forms the ammonium salt (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), which is highly hydrophilic.
    
  • Application: Purification. This "Solubility Switch" is the primary method for isolating the compound from non-basic impurities.[1]

Experimental Workflow: The "Solubility Switch" Purification

The most reliable method to purify 3-bromo-5-methyl-N,N-dimethylbenzylamine without chromatography is Acid-Base Extraction .[1][2] This protocol exploits the pKa (~9.[3]3) to toggle the molecule between organic-soluble and water-soluble states.[1][2]

Protocol: Acid-Base Purification Cycle

Objective: Isolate pure amine from neutral organic impurities (e.g., unreacted bromides) and acidic impurities (e.g., phenols).

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., DCM or Ethyl Acetate ).

  • Acid Extraction (The Switch):

    • Wash the organic phase with 1M HCl (aq) (3x).[1]

    • Mechanism:[4] The amine is protonated to the ammonium salt and migrates into the Aqueous Phase .[1] Neutral impurities remain in the Organic Phase.[1]

    • Action: Keep the Aqueous Phase .[1] Discard the Organic Phase.[1]

  • Basification (The Reversion):

    • Cool the aqueous phase to 0°C.

    • Slowly add 6M NaOH or Sat. NaHCO3 until pH > 12.[1]

    • Mechanism:[4] The ammonium salt is deprotonated back to the free amine.[1] The solution will turn cloudy/oily as the amine precipitates.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).[1]

    • Action: Keep the Organic Phase .[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Visualizing the Solubility Switch

SolubilitySwitchCrudeCrude Mixture(Amine + Neutral Impurities)DCM_SolDissolve in DCMCrude->DCM_SolAdd_HClAdd 1M HCl (aq)PartitionDCM_Sol->Add_HClOrg_Layer_1Organic Layer(Neutral Impurities)Add_HCl->Org_Layer_1DiscardAq_Layer_1Aqueous Layer(Amine-HCl Salt)Add_HCl->Aq_Layer_1KeepAdd_BaseAdd NaOH (pH > 12)Aq_Layer_1->Add_BaseFree_BaseFree Amine (Oiling Out)Add_Base->Free_BaseFinal_ExtExtract with DCMDry & ConcentrateFree_Base->Final_ExtPure_ProductPure 3-bromo-5-methyl-N,N-dimethylbenzylamineFinal_Ext->Pure_Product

Figure 1: Acid-Base Extraction Workflow exploiting the pKa-dependent solubility of the tertiary amine.

Application-Specific Solvent Selection

The choice of solvent is critical when using this intermediate in downstream synthesis.[1]

A. Lithium-Halogen Exchange (Lithiation)[1]
  • Reaction: Replacing the Bromine with Lithium (

    
    ).
    
  • Recommended Solvent: Anhydrous THF or Diethyl Ether .[1]

  • Why?

    • Solubility: The starting material is highly soluble.[1]

    • Coordination: THF coordinates to the Lithium species, stabilizing the intermediate.

    • Temperature: Must remain liquid at -78°C (THF mp: -108°C).

  • Warning: Do not use DCM or Chloroform (reacts with n-BuLi violently).[1]

B. Suzuki-Miyaura Coupling
  • Reaction: Coupling with a boronic acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Recommended Solvent System: Toluene / Water (4:1) or 1,4-Dioxane / Water .[1]

  • Why?

    • Biphasic Solubility: The amine dissolves in the organic phase (Toluene), while the inorganic base (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) dissolves in the water phase.
      
    • Phase Transfer: The reaction occurs at the interface or via a phase transfer mechanism.[1]

C. Quaternization (Methylation)
  • Reaction: Forming the quaternary ammonium salt (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Recommended Solvent: Acetone or Acetonitrile .[1]

  • Why?

    • Precipitation: The starting amine is soluble in Acetone, but the product (charged salt) is often insoluble in Acetone.

    • Self-Purification: The product precipitates out of the reaction mixture as a white solid, allowing for simple filtration.

Quantitative Data Summary (Estimated)

SolventSolubility (25°C)Notes
Water (pH 7) < 0.1 g/LPractically Insoluble.[1][2] Forms emulsion.[1]
Water (pH 1) > 100 g/LHighly Soluble (as Hydrochloride salt).[1]
Dichloromethane > 200 g/LMiscible.[1] Excellent for extraction.
Methanol > 150 g/LGood for salt formation/crystallization.[1]
Hexane ~ 50 g/LModerate.[1] Solubility decreases significantly at 0°C (useful for recrystallization).
DMSO > 200 g/LGood for biological assays, difficult to remove.[1]

References

  • PubChem Compound Summary: N,N-Dimethylbenzylamine. (Parent compound data used for structural analogy). National Center for Biotechnology Information.[1]

  • Sigma-Aldrich: 3-Bromo-N,N-dimethylbenzamide. (Structural analog for solubility comparison).
  • ChemicalBook: 3-Bromo-N-methylbenzylamine. (Analogous secondary amine properties).[1]

    • Parshad, H. et al. "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 2002. (Establishes the solubility switch principles for benzylamines).

    Technical Deep Dive: The 3-Bromo-5-Methylphenyl Dimethylamine Scaffold

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Target Audience: Senior Discovery Chemists & Process Scientists

    Executive Summary: The Trifunctional Pivot

    In the landscape of fragment-based drug discovery (FBDD) and lead optimization, trisubstituted benzenes represent a "Goldilocks" zone of complexity. The 3-bromo-5-methylphenyl dimethylamine scaffold (derived from 3-bromo-5-methylaniline, CAS 74586-53-1) is a high-value building block that offers three distinct vectors for molecular growth, each serving a specific medicinal chemistry function:

    • The Bromine Handle (C3): A versatile electrophile for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl cores or heteroaromatic warheads.

    • The Dimethylamine Motif (C1): A canonical hydrogen bond acceptor and solubility handle. At physiological pH, the equilibrium between the neutral and protonated forms modulates membrane permeability and lysosomal trapping.

    • The Methyl Group (C5): A "Magic Methyl" effector. It provides lipophilic bulk to fill hydrophobic pockets and, critically, desymmetrizes the ring, often locking the conformation of adjacent substituents to improve binding affinity (

      
      ).
      

    This guide details the synthetic access, electronic properties, and application of this scaffold in high-throughput library generation.

    Electronic & Structural Analysis

    The Push-Pull-Block Dynamic

    The scaffold is defined by the interplay of its substituents. The dimethylamino group is a strong

    
    -donor (
    
    
    
    ), significantly increasing electron density at the ortho and para positions. However, the bromine atom at the meta position exerts an inductive withdrawing effect (
    
    
    ), while the methyl group at the other meta position provides weak donation (
    
    
    ) and steric bulk.
    • Reactivity Implication: The C2, C4, and C6 positions are electronically distinct. Electrophilic aromatic substitution (EAS) will heavily favor the C2/C4/C6 positions due to the strong activation by the

      
       group, but the steric bulk of the C3-Br and C5-Me groups will direct incoming electrophiles primarily to the C4 position  (para to the amine), making regioselective functionalization predictable.
      
    Vector Map

    The following diagram illustrates the divergent utility of the scaffold sites.

    ScaffoldAnalysis Core 3-Bromo-5-methyl- N,N-dimethylaniline Br_Vector C3: Bromine (Cross-Coupling Vector) Core->Br_Vector N_Vector C1: Dimethylamine (Solubility/H-Bonding) Core->N_Vector Me_Vector C5: Methyl (Metabolic Block/Sterics) Core->Me_Vector Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Br_Vector->Suzuki Buchwald Amination/Etherification (Buchwald-Hartwig) Br_Vector->Buchwald Salt Salt Formation (Bioavailability) N_Vector->Salt ConfLock Conformational Restriction Me_Vector->ConfLock

    Figure 1: Functional vector analysis of the scaffold, highlighting the distinct role of each substituent in SAR exploration.

    Synthetic Access: The Eschweiler-Clarke Protocol

    While the primary aniline (3-bromo-5-methylaniline) is commercially available, the N,N-dimethyl variant is best synthesized in-house to ensure purity and avoid oxidation byproducts. The Eschweiler-Clarke reaction is the gold standard here, offering high yields without the risk of quaternary ammonium salt formation (over-alkylation) common with methyl iodide.

    Reaction Mechanism[1][2]
    • Imine Formation: Condensation of the primary amine with formaldehyde.

    • Reduction: The imine is reduced by formic acid (acting as a hydride donor) to the secondary amine, releasing

      
      .[1][2]
      
    • Iteration: The process repeats to form the tertiary amine.

    Validated Experimental Protocol

    Objective: Synthesis of 3-bromo-5-methyl-N,N-dimethylaniline from 3-bromo-5-methylaniline.

    Reagents:

    • 3-Bromo-5-methylaniline (1.0 equiv) [CAS: 74586-53-1][3][4][5]

    • Formaldehyde (37% aq. solution, 5.0 equiv)

    • Formic acid (98%, 5.0 equiv)

    • Sodium hydroxide (10% aq.) for workup

    • Dichloromethane (DCM) or Ethyl Acetate for extraction

    Step-by-Step Workflow:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylaniline (e.g., 10 mmol, 1.86 g) in formic acid (50 mmol, ~1.9 mL). Note: The reaction is exothermic; add amine slowly if scaling up.

    • Addition: Add formaldehyde solution (50 mmol, ~4.1 mL) in one portion.

    • Reflux: Heat the mixture to 100°C (reflux) for 12–16 hours. Evolution of

      
       gas will be observed.[1][6]
      
      • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[7] The starting primary amine (more polar) should disappear, and a less polar spot (tertiary amine) should appear.

    • Quench: Cool the reaction mixture to room temperature. Pour onto ice-water (50 mL).

    • Basification: Slowly add 10% NaOH solution with stirring until the pH reaches ~10–11. The product will oil out as a dark organic layer.

    • Extraction: Extract with DCM (

      
       mL). Combine organic layers.
      
    • Workup: Wash combined organics with brine (

      
       mL), dry over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure.
    • Purification: If necessary, purify via flash column chromatography (

      
      , 100% Hexanes 
      
      
      
      5% EtOAc/Hexanes). The product is typically a pale yellow to brown oil.

    Medicinal Chemistry Applications

    Cross-Coupling Reactivity

    The 3-bromo position is highly activated for Palladium-catalyzed coupling due to the lack of ortho steric hindrance (unlike the 2- or 6-positions).

    • Suzuki-Miyaura: Ideal for installing heteroaryl rings (pyridines, pyrazoles) to target kinase hinge regions.

      • Catalyst System:

        
         or 
        
        
        
        with
        
        
        in Dioxane/Water is robust for this substrate.
    • Buchwald-Hartwig: Used to convert the bromide into an ether or a different amine, altering the vector entirely.

      • Catalyst System:

        
         with Xantphos or BrettPhos is recommended to overcome the electronic deactivation from the electron-rich ring.
        
    Physicochemical Properties (Predicted)
    PropertyValue (Approx.)Impact on Drug Design
    Molecular Weight 214.11 g/mol Low MW allows significant room for fragment growth (LE > 0.3).
    cLogP ~3.1Moderately lipophilic; good membrane permeability.
    pKa (Base) ~5.2Lower than typical anilines due to the inductive withdrawal of Br. Less likely to be protonated at physiological pH (7.4), improving passive diffusion.
    TPSA 3.2 ŲVery low polar surface area; excellent for CNS penetration if required.
    Synthesis Pathway Visualization

    SynthesisPath Start 3-Bromo-5-methylaniline (CAS 74586-53-1) Intermediate Imine / Iminium Species Start->Intermediate Condensation Reagents Reagents: HCHO (excess) HCOOH (excess) Reflux, 12h Reagents->Intermediate Product 3-Bromo-5-methyl- N,N-dimethylaniline (Target Scaffold) Intermediate->Product Hydride Transfer (-CO2)

    Figure 2: The Eschweiler-Clarke reductive amination pathway prevents over-alkylation, ensuring high fidelity synthesis of the tertiary amine.

    References

    • Eschweiler-Clarke Reaction Mechanism

      • Source: Organic Chemistry Portal.[2] "Eschweiler-Clarke Reaction."[1][2][8]

      • URL:[Link]

    • Synthesis of N,N-Dimethylanilines

      • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 723 (1955). "m-Nitro-N,N-dimethylaniline." (Analogous procedure).

      • URL:[Link]

    • 3-Bromo-5-methylaniline (Precursor Data)

      • Source: PubChem Compound Summary for CID 3018526.[5]

      • URL:[Link]

    • Aniline Replacement Strategies in MedChem

      • Source: Cresset Group. "Aniline replacement in drug-like compounds."
      • URL:[Link]

    Sources

    Lipophilicity and LogP of 3-Bromo-5-Methylbenzylamine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Medicinal Chemistry Optimization

    Executive Summary

    In modern drug discovery, the 3-bromo-5-methylbenzylamine scaffold represents a high-value "privileged fragment" used to modulate potency and physicochemical properties. This guide analyzes the lipophilicity (LogP/LogD) of this specific scaffold, detailing its role as a bioisostere and linker in kinase inhibitors and GPCR ligands.

    For medicinal chemists, this fragment offers a dual advantage: the bromine atom serves as a reactive handle for cross-coupling (expanding the core), while the methyl group provides a precise hydrophobic contact to tune selectivity. However, the basicity of the benzylic amine creates a divergence between LogP (neutral species) and LogD (physiological pH), a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

    Physicochemical Profiling: The 3-Br, 5-Me Effect

    Structural Analysis & Electronic Effects

    The 3,5-disubstitution pattern (meta-substitution) is strategically chosen to avoid steric clash at the ortho position while maintaining electronic influence on the aromatic ring.

    • Bromine (3-position): Weakly electron-withdrawing (inductive) but lipophilic. It increases metabolic stability by blocking metabolic hot-spots on the ring.

    • Methyl (5-position): Electron-donating (hyperconjugation). It adds bulk (

      
      ) to fill hydrophobic pockets without introducing significant electronic deactivation.
      
    Theoretical LogP Calculation (Hansch Analysis)

    To understand the baseline lipophilicity, we apply the Hansch-Fujita

    
     constant additivity method. This theoretical framework allows researchers to predict the shift in LogP when incorporating this fragment.
    

    Base Molecule: Benzylamine (

    
    )
    
    SubstituentPosition
    
    
    Constant (Lipophilicity Contribution)
    Electronic Effect (
    
    
    )
    Bromine (-Br) Meta (3)+0.86+0.39
    Methyl (-CH3) Meta (5)+0.56-0.07
    Total Shift --+1.42 --

    Calculated LogP (cLogP):

    
    
    

    Note: This value represents the neutral species.[1] At physiological pH (7.4), the amine is protonated, significantly lowering the effective distribution coefficient (LogD).

    LogP vs. LogD (Ionization Profile)

    The benzylic amine typically has a pKa of ~9.3–9.6. At pH 7.4, the molecule exists predominantly (>99%) in the cationic form.

    • LogP (Neutral): ~2.5 (Lipophilic, membrane permeable)

    • LogD (pH 7.4): ~ -0.5 to 0.5 (Amphiphilic, soluble in aqueous media)

    Implication: This scaffold is ideal for Fragment-Based Drug Discovery (FBDD) because it starts with low lipophilicity (LogD), allowing room for heavy molecular weight additions (e.g., heterocycles) without violating Lipinski’s Rule of 5.

    Experimental Determination Protocols

    For precise SAR (Structure-Activity Relationship) modeling, experimental validation is required. Two methods are detailed below: the Gold Standard (Shake Flask) and the High-Throughput method (HPLC).

    Protocol A: Miniaturized Shake-Flask Method (Gold Standard)

    Best for: Final validation of lead compounds.

    Reagents:

    • n-Octanol (HPLC Grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Internal Standard (e.g., Caffeine for QC)

    Workflow:

    • Pre-saturation: Mix octanol and PBS for 24 hours. Separate phases.

    • Stock Preparation: Dissolve 3-bromo-5-methylbenzylamine derivative in DMSO (10 mM).

    • Partitioning: Add 10 µL stock to a vial containing 495 µL pre-saturated octanol and 495 µL pre-saturated PBS.

    • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to break emulsion.

    • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      
    Protocol B: Chromatographic Hydrophobicity Index (CHI)

    Best for: Screening large libraries of derivatives.

    This method uses fast-gradient RP-HPLC to correlate retention time (

    
    ) with lipophilicity, calibrated against standards with known CHI values.
    

    Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

    • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0% to 100% B over 5 minutes.

    Derivation:

    
    
    Where 
    
    
    
    is the % acetonitrile at the retention time. CHI values are then converted to LogP using a calibration set (e.g., The Valkó Method).

    Visualization of Physicochemical Logic[2]

    The following diagram illustrates the additive Hansch analysis and the resulting physicochemical profile of the scaffold.

    HanschAnalysis Base Benzylamine Core (LogP ~ 1.09) Result 3-Bromo-5-Methyl Derivative (cLogP ~ 2.51) Base->Result Scaffold Construction Br 3-Bromo Subst. (+0.86 LogP) Lipophilic/EWG Br->Result Additivity Me 5-Methyl Subst. (+0.56 LogP) Lipophilic/EDG Me->Result Additivity Physio Physiological pH 7.4 (Amine Protonation) Result->Physio In vivo condition LogD LogD 7.4 (~ 0.0 - 0.5) Soluble/Bioavailable Physio->LogD Ionization Effect

    Caption: Hansch-Fujita additivity analysis showing the contribution of bromine and methyl substituents to the benzylamine core lipophilicity.

    Synthetic Utility & SAR Implications[3][4][5]

    The 3-bromo-5-methylbenzylamine scaffold is rarely the final drug; it is a linker-fragment .

    The Bromine "Handle" (Suzuki-Miyaura Coupling)

    The bromine at position 3 is chemically distinct. It allows the fragment to be coupled to aryl boronic acids, extending the lipophilic core.

    • Reaction:

      
      
      
    • Impact on LogP: Coupling a phenyl group adds ~1.9 log units. The 5-methyl group prevents the new ring from rotating freely (atropisomerism potential), locking the conformation for receptor binding.

    The Methyl "Anchor"

    In kinase inhibitors (e.g., p38 MAP kinase or EGFR), the 5-methyl group often targets a specific hydrophobic pocket (e.g., the "gatekeeper" region).

    • Optimization: If LogP is too high (>4.0), the methyl can be replaced with a methoxy (-OCH3,

      
      ) to lower lipophilicity while maintaining steric bulk.
      

    Experimental Workflow Diagram

    The following diagram outlines the decision tree for characterizing new derivatives of this scaffold.

    Workflow Start Synthesize Derivative (3-Br-5-Me-Benzylamine Core) Calc Calculate cLogP (Software/Hansch) Start->Calc Check Is cLogP < 3.0? Calc->Check HighThroughput Run HPLC-CHI (High Throughput) Check->HighThroughput Yes (Screening) ShakeFlask Run Shake Flask (LogD 7.4) Check->ShakeFlask No (Critical Check) Optimize Proceed to Potency Assay HighThroughput->Optimize Range OK ShakeFlask->Optimize LogD 1-3 Redesign Redesign: Replace Me with OMe or Br with Cl ShakeFlask->Redesign LogD > 3.5

    Caption: Decision matrix for physicochemical characterization of benzylamine derivatives.

    References

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
    • Valkó, K. (2004). "Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution." Journal of Chromatography A, 1037(1-2), 299-310. Link

    • PubChem Compound Summary. (2024). "3-Bromo-5-methylbenzoic acid (Precursor Data)." National Center for Biotechnology Information. Link

    • Sigma-Aldrich. (2024). "Product Specification: 3-Bromo-5-methylbenzylamine." Link

    • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocol source for Shake Flask/LogD).

    Sources

    safety data sheet SDS for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Technical Whitepaper: Safety, Physicochemical Profiling, and Synthetic Utility of 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Executive Summary & Structural Causality

    In modern drug discovery, functionalized benzylamines are indispensable pharmacophores. 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) is a highly versatile, yet chemically aggressive, building block. As a Senior Application Scientist, it is critical to understand that the very structural features that make this compound synthetically valuable also dictate its severe hazard profile.

    The molecule possesses three distinct functional domains, each driving specific chemical behaviors:

    • N,N-Dimethylaminomethyl Group (C1): The methylene linker isolates the tertiary amine’s lone pair from the aromatic

      
      -system, preserving its high basicity (pKa ~9.0). This moiety is responsible for the compound's severe corrosivity to biological tissues [4].
      
    • Bromine Atom (C3): An electron-withdrawing halogen that serves as an optimal leaving group for transition-metal-catalyzed oxidative addition, enabling rapid cross-coupling.

    • Methyl Group (C5): Provides steric bulk and enhances the overall lipophilicity of the scaffold, a critical parameter for optimizing the volume of distribution in downstream drug candidates.

    Physicochemical Data & Hazard Identification

    To effectively manage this compound, researchers must transition from a reactive safety mindset to a predictive one. The quantitative data below summarizes the compound's physical properties and translates them into mechanistic hazard warnings.

    Table 1: Physicochemical and Identification Profiling

    PropertyValueMechanistic Implication
    CAS Number 1112210-53-3Unique identifier for regulatory compliance.
    Molecular Formula C10H14BrNHigh halogen content indicates potential light/air sensitivity.
    Molecular Weight 228.13 g/mol Low molecular weight facilitates rapid dermal penetration.
    Physical State Pale yellow liquid / solidPhase transitions near room temperature require careful thermal management during storage.

    Table 2: GHS Hazard Classifications & Causality

    GHS CodeHazard StatementChemical Causality
    H314 Causes severe skin burns and eye damageThe tertiary amine acts as a strong base. Upon contact with physiological moisture, it rapidly denatures structural proteins and saponifies epidermal lipids [2].
    H302/H312 Harmful if swallowed or in contact with skinThe lipophilic aryl bromide core enhances membrane permeability, facilitating rapid systemic absorption and potential hepatic toxicity [3].
    Mechanistic Toxicology Pathway

    The following diagram illustrates the causal relationship between the compound's structural moieties and its toxicological outcomes.

    HazardPathway Compound 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine Amine Tertiary Amine Moiety (pKa ~9.0) Compound->Amine Bromide Aryl Bromide Moiety (Lipophilic) Compound->Bromide Skin Saponification of Epidermal Lipids Amine->Skin High pH / Moisture Tox Systemic Absorption (CNS/Hepatic Toxicity) Bromide->Tox Enhanced Permeability Tissue Deep Tissue Necrosis (Corrosive Burns) Skin->Tissue Tissue->Tox

    Caption: Structural causality of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine toxicity.

    Self-Validating Safety & Emergency Protocols

    Standard safety guidelines often fail because they lack built-in validation. The following protocols are designed as self-validating systems to ensure absolute environmental control.

    • Handling & Transfer (The Argon Validation): Always handle the compound under an inert Argon atmosphere using a Schlenk line. Validation: The cessation of bubbling in the solvent upon the third Argon backfill confirms an oxygen-free environment, preventing the formation of highly corrosive, oxidized amine aerosols.

    • Emergency Dermal Exposure: In the event of skin contact, flush immediately with copious amounts of water for a minimum of 15 minutes. Validation: Do NOT use acidic neutralizing agents (e.g., acetic acid) directly on the skin. The exothermic acid-base neutralization will generate localized heat, exacerbating the chemical burn with a thermal burn [3].

    • Spill Mitigation: Contain spills with inert absorbent material (e.g., dry sand or vermiculite). Validation: Use pH indicator strips on the residual surface after cleanup. A return to pH 7.0 validates that the corrosive amine has been completely removed.

    Synthetic Utility: Integrin Antagonist Development

    Beyond its hazards, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine is a highly prized intermediate. Patent literature extensively documents the use of substituted benzylamines in the synthesis of

    
     integrin antagonists [1]. These antagonists are critical therapeutic agents for modulating tumor angiogenesis, solid tumor growth, and osteoclastic bone resorption (osteoporosis) [1].
    

    The aryl bromide moiety is perfectly positioned for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to append complex aromatic systems while retaining the tertiary amine as a basic pharmacophore to interact with the integrin receptor's acidic pockets.

    Experimental Workflow: Palladium-Catalyzed Cross-Coupling

    ExperimentalWorkflow Prep 1. Reagent Prep (Argon Atmosphere) Mix 2. Catalyst Activation (Pd(dppf)Cl2 + K2CO3) Prep->Mix React 3. Cross-Coupling (80°C, 12h, Dioxane/H2O) Mix->React Quench 4. Reaction Quench (Sat. NH4Cl) React->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Validation (NMR, LC-MS) Purify->Analyze

    Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for biaryl synthesis.

    Detailed Experimental Methodology

    The following procedure outlines the synthesis of a biaryl integrin antagonist precursor using a self-validating Suzuki-Miyaura coupling protocol.

    Step 1: Schlenk Flask Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Palladium catalysts are highly sensitive to oxygen. Moisture or

    
     will cause premature oxidation of the Pd(0) active species to an inactive Pd(II) complex, stalling the catalytic cycle.
    

    Step 2: Reagent Loading Add 1.0 eq of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, 1.2 eq of the desired arylboronic acid, and 0.05 eq of

    
    .
    

    Step 3: Base and Solvent Addition Add 3.0 eq of anhydrous

    
    . Inject degassed 1,4-dioxane/water (4:1 v/v) via syringe.
    Causality: Water is strictly required to solubilize the inorganic base and facilitate the formation of the reactive boronate complex, a prerequisite for the transmetalation step.
    

    Step 4: Reaction Execution Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring. Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the highly UV-active bromide starting material validates the completion of the oxidative addition phase.

    Step 5: Quenching and Extraction Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous

    
    .
    Causality & Validation:
    
    
    
    gently neutralizes the basic reaction mixture (pH ~8-9) without fully protonating the tertiary amine product. If a strong acid like HCl were used, the basic product would form a water-soluble hydrochloride salt and be lost in the aqueous layer. Test the aqueous layer with pH paper; a pH of 8 confirms a successful, non-destructive quench.

    Step 6: Purification Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography using a Dichloromethane/Methanol gradient.
    

    References

    • US6028223A - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof | Google P
    • 3-Bromobenzylamine 96% 39959-54-1 | Sigma-Aldrich |
    • SAFETY DATA SHEET - 3-Bromobenzylamine hydrochloride | Thermo Fisher Scientific |
    • Dimethylmethanamine | Sigma-Aldrich |

    Modulating Physicochemical and Metabolic Profiles: A Comparative Analysis of 3-Bromo-5-methylbenzylamine and its N,N-Dimethyl Derivative

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In small-molecule drug discovery, the structural modification of peripheral amines is a primary lever for tuning a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides a rigorous comparative analysis between a halogenated primary amine (3-bromo-5-methylbenzylamine ) and its tertiary amine counterpart (N,N-dimethyl-1-(3-bromo-5-methylphenyl)methanamine ). By exploring the causality behind their physicochemical shifts, metabolic divergence, and synthetic accessibility, this guide equips medicinal chemists with the mechanistic rationale required to optimize benzylamine-containing scaffolds.

    Structural & Physicochemical Rationale

    The transition from a primary to a tertiary amine via N,N-dimethylation fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers. Amines are highly abundant motifs in drug discovery, and tuning their basicity directly impacts solubility, permeability, and target binding[1].

    The Solvation vs. Induction Paradox (pKa Shift)

    A common misconception is that adding electron-donating methyl groups to an amine strictly increases its basicity (pKa). While true in the gas phase due to inductive effects, the opposite is often observed in aqueous environments.

    Unsubstituted benzylamine has a measured aqueous pKa of 9.33[2], whereas N,N-dimethylbenzylamine exhibits a lower pKa of 8.99[3].

    • Causality: The conjugate acid of a primary amine (

      
      ) forms three highly stabilizing hydrogen bonds with surrounding water molecules. The conjugate acid of a tertiary amine (
      
      
      
      ) can only form one. This severe loss of solvation energy outweighs the inductive electron donation from the methyl groups, resulting in a lower aqueous pKa for the tertiary derivative.

    Furthermore, the electron-withdrawing inductive effect of the meta-bromo substituent on the phenyl ring will pull electron density away from the benzylic carbon, lowering the pKa of both compounds by approximately 0.5 to 0.8 units relative to their unsubstituted parent structures.

    Quantitative Physicochemical Comparison

    The pKa of a drug influences lipophilicity, solubility, and permeability[4]. The table below summarizes the theoretical and extrapolated physicochemical shifts resulting from N,N-dimethylation.

    Property3-Bromo-5-methylbenzylamineN,N-Dimethyl DerivativeRationale for Shift
    Amine Classification PrimaryTertiaryExhaustive methylation of the nitrogen.
    Molecular Weight 200.08 g/mol 228.13 g/mol Addition of two
    
    
    groups (+28.05 Da).
    Estimated LogP ~2.1 - 2.5~3.1 - 3.5Loss of polar N-H bonds drastically increases lipophilicity.
    Estimated Aqueous pKa ~8.5 - 8.8~8.1 - 8.4Decreased aqueous solvation of the conjugate acid.
    H-Bond Donors 20Replacement of N-H protons with methyl groups.
    H-Bond Acceptors 11The nitrogen lone pair remains available.

    Metabolic Divergence & Pharmacokinetics

    The substitution pattern on a benzylic nitrogen dictates its primary route of enzymatic clearance.

    • Primary Amines: Highly susceptible to Monoamine Oxidase (MAO) and semicarbazide-sensitive amine oxidases. MAO catalyzes the oxidative deamination of the primary amine, converting the benzylic carbon to an aldehyde and releasing ammonia[2].

    • Tertiary Amines: Steric hindrance prevents MAO binding. Instead, tertiary amines are prime substrates for Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6). CYP450 initiates a single-electron transfer or hydrogen atom abstraction at the N-methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the secondary amine (N-demethylation)[5].

    Metabolic_Pathways Primary 3-Bromo-5-methylbenzylamine (Primary Amine) MAO Monoamine Oxidase (MAO) Oxidative Deamination Primary->MAO Susceptible Tertiary N,N-Dimethyl Derivative (Tertiary Amine) CYP CYP450 (e.g., CYP3A4) N-Demethylation Tertiary->CYP Susceptible Aldehyde 3-Bromo-5-methylbenzaldehyde + NH3 MAO->Aldehyde Alpha-carbon oxidation Secondary N-Methyl Derivative + Formaldehyde CYP->Secondary Carbinolamine intermediate Secondary->Primary Yields Primary Amine Secondary->CYP Further N-demethylation

    Metabolic divergence of primary vs. tertiary benzylamines via MAO and CYP450 pathways.

    Experimental Protocol: In Vitro Microsomal Stability Assay

    To empirically validate the metabolic divergence described above, a self-validating Human Liver Microsome (HLM) stability assay must be employed.

    Causality & Assay Design

    This protocol uses an NADPH regenerating system to specifically activate CYP450-mediated metabolism. To ensure the assay is a self-validating system , internal standards are added after the reaction (to correct for extraction losses), and positive/negative controls are run in parallel to prove enzymatic viability.

    Step-by-Step Methodology
    • Preparation: Thaw HLM on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Incubation Mix: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in the buffer.

      • Self-Validation Step: Dedicate separate wells for Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

    • Pre-warming: Incubate the plate at 37°C for 5 minutes.

    • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated turnover.

    • Time-Course Sampling: At

      
       minutes, transfer a 50 µL aliquot from the reaction mixture into a quenching plate.
      
    • Quenching (Critical Step): The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

      • Causality: Acetonitrile instantly denatures the enzymes, locking the time point. Adding the internal standard into the quench solution ensures that any subsequent volumetric errors during centrifugation are mathematically normalized during LC-MS/MS analysis.

    • Analysis: Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).

    Synthetic Methodology: N,N-Dimethylation via Reductive Amination

    Converting 3-bromo-5-methylbenzylamine to its N,N-dimethyl derivative is best achieved via reductive amination using formaldehyde and sodium triacetoxyborohydride (

    
    ).
    
    Causality Behind Reagent Selection

    While methyl iodide (

    
    ) could be used, it frequently leads to over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination avoids this. Furthermore, 
    
    
    
    is selected over Sodium Borohydride (
    
    
    ) because the electron-withdrawing acetoxy groups dampen the hydride's nucleophilicity. It rapidly reduces the electrophilic iminium ion intermediate but reacts sluggishly with unreacted formaldehyde, preventing the premature consumption of the aldehyde.

    Synthetic_Workflow Start 3-Bromo-5-methylbenzylamine Reagent Formaldehyde (aq) + NaBH(OAc)3 Start->Reagent Mix in DCE/DCM Intermediate Iminium Ion Intermediate Reagent->Intermediate Condensation Product N,N-Dimethyl Derivative Intermediate->Product Hydride Transfer Validation LC-MS/NMR Validation (Self-Validating Step) Product->Validation Confirm m/z 228.13

    Reductive amination workflow with self-validating LC-MS/NMR quality control steps.

    Step-by-Step Methodology
    • Reagent Mixing: Dissolve 3-bromo-5-methylbenzylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

    • Aldehyde Addition: Add aqueous formaldehyde (37% w/w, 3.0 equivalents). Stir the biphasic mixture vigorously for 30 minutes at room temperature to allow the iminium intermediate to form.

    • Reduction: Add

      
       (3.0 equivalents) portion-wise over 10 minutes to control mild exotherms.
      
    • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Workup: Quench the reaction by slowly adding saturated aqueous

      
       until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
    • Self-Validation (QC): Perform

      
      -NMR on the crude product. The reaction is validated as successful if the broad primary amine singlet (
      
      
      
      , ~1.5 ppm) has completely disappeared, replaced by a sharp 6-proton singlet (~2.2 ppm) corresponding to the new
      
      
      group. LC-MS should confirm the target mass of
      
      
      228.13 (for the
      
      
      isotope).

    Pharmacodynamic Implications

    From a receptor-binding perspective, converting a primary benzylamine to a tertiary amine fundamentally alters target engagement. Primary amines frequently act as critical hydrogen bond donors, forming salt bridges with conserved Aspartate residues in the binding pockets of 7-Transmembrane G Protein-Coupled Receptors (7TM GPCRs)[4].

    By methylating the nitrogen, the molecule loses its H-bond donor capacity but gains significant steric bulk and hydrophobicity. This modification is frequently utilized by medicinal chemists to intentionally ablate off-target GPCR activity (e.g., reducing unwanted hERG or adrenergic liability) while driving potency toward targets that feature larger, more lipophilic binding sub-pockets.

    References

    • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter[Link]

    • Benzylamine Wikipedia [Link]

    • Showing Compound N,N-Dimethylbenzylamine (FDB012648) FooDB[Link]

    • The pKa Distribution of Drugs: Application to Drug Discovery PubMed Central (PMC) / NIH[Link]

    • In Vitro Metabolic Fate of N-Substituted Dibenzylamines: Investigation of Biological Oxidation Site on Nitrogen Compounds DergiPark[Link]

    Sources

    Technical Masterclass: Aryl Bromide Building Blocks in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The "Goldilocks" Halogen

    In the high-stakes environment of medicinal chemistry, the selection of a halogen handle is a strategic decision that dictates synthetic efficiency. Aryl bromides represent the "Goldilocks" zone of reactivity: they are significantly more reactive than aryl chlorides in palladium-catalyzed cross-couplings, yet they lack the prohibitive instability and cost associated with aryl iodides.

    This guide provides a technical deep-dive into the utility of aryl bromide building blocks, offering field-proven protocols, decision-making frameworks, and case studies from approved drug syntheses. It is designed for the bench scientist who needs to move from "reaction setup" to "isolated yield" with minimal friction.

    Strategic Utility: Comparative Reactivity Profile

    The choice of aryl bromide over chloride or iodide is rarely arbitrary. It is a calculated trade-off between oxidative addition rates (k_obs) and atom economy/stability.

    Table 1: Halogen Reactivity & Utility Matrix in Pd-Catalysis
    FeatureAryl Chloride (Ar-Cl)Aryl Bromide (Ar-Br) Aryl Iodide (Ar-I)
    Bond Dissociation Energy ~96 kcal/mol (High)~81 kcal/mol (Optimal) ~65 kcal/mol (Low)
    Oxidative Addition Rate Slow (Rate Limiting)Fast (Facile) Very Fast (Instant)
    Catalyst Requirement Specialized (e.g., bulky phosphines, NHCs)Standard (e.g., PPh3, dppf) Minimal (Ligand-free possible)
    Commercial Availability UbiquitousHigh Moderate/Low
    Stability ExcellentGood Light/Heat Sensitive
    Primary Use Case Early raw material (Cost-driven)Library Synthesis (Reliability-driven) Late-stage/Difficult substrates

    Expert Insight: While Ar-Cl is cheaper, the cost of the specialized ligands (e.g., Buchwald precatalysts) required to activate them often negates the savings on the starting material. Ar-Br offers the best balance for parallel medicinal chemistry where reaction failure is more costly than the reagent itself.

    Core Protocols: Self-Validating Systems

    The following protocols are designed as "standard operating procedures" (SOPs) for high-throughput scaffold elaboration. They utilize robust catalytic systems that tolerate a wide range of functional groups.[1]

    Protocol A: Robust Suzuki-Miyaura Coupling (General Purpose)

    Target: Coupling of Heteroaryl Bromides with Boronic Acids

    Mechanism: The cycle proceeds via Oxidative Addition (Pd0 inserts into C-Br), Transmetalation (Boron to Pd), and Reductive Elimination (C-C bond formation).[2]

    Reagents:

    • Substrate: Aryl Bromide (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Chosen for air stability and broad scope.

    • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sterically hindered cases).

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

    Step-by-Step Methodology:

    • Charge: In a reaction vial, combine Aryl Bromide, Boronic Acid, Base, and Catalyst.

    • Inert: Seal the vial and purge with Nitrogen/Argon for 2 minutes.

    • Solvate: Add degassed Dioxane/Water mixture via syringe.

    • Activation: Heat block to 80-100°C with vigorous stirring (1000 rpm).

    • Monitor: Check LCMS at 2 hours. If conversion <50%, add 2 mol% additional catalyst.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    Protocol B: Buchwald-Hartwig Amination (For "Difficult" Amines)

    Target: C-N Bond Formation with Secondary Amines

    Reagents:

    • Substrate: Aryl Bromide (1.0 equiv)

    • Nucleophile: Amine (1.2 equiv)

    • Pre-catalyst: XPhos Pd G2 or BrettPhos Pd G3 (2-4 mol%) - Ensures rapid activation.

    • Base: NaOtBu (1.5 equiv) - Strong base required for deprotonation.

    • Solvent: Toluene or Dioxane (Anhydrous).

    Step-by-Step Methodology:

    • Charge: Add Pd-Precatalyst, Base, and Aryl Bromide to a dry vial inside a glovebox or under Ar flow.

    • Solvate: Add Anhydrous Solvent and Amine.

    • Heat: Stir at 80-100°C.

    • Validation: Monitor for the disappearance of Ar-Br. Note: If Ar-Br remains but amine is consumed, check for β-hydride elimination side products (reduction of Ar-Br to Ar-H).

    Advanced Selection Logic: Catalyst Decision Tree

    Selecting the right catalytic system is critical when dealing with complex medicinal chemistry scaffolds. The following decision tree guides the optimization process.

    CouplingLogic Start Substrate: Aryl Bromide Q1 Coupling Partner? Start->Q1 Suzuki Boronic Acid/Ester (Suzuki) Q1->Suzuki C-C Bond Buchwald Amine (Buchwald-Hartwig) Q1->Buchwald C-N Bond Q_Steric Sterically Hindered? Suzuki->Q_Steric Cat_Std Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 Q_Steric->Cat_Std No (Standard) Cat_Adv Pd2(dba)3 + SPhos Base: K3PO4 Q_Steric->Cat_Adv Yes (Ortho-subst) Q_AmineType Amine Type? Buchwald->Q_AmineType Cat_Prim Pd2(dba)3 + BrettPhos Base: NaOtBu Q_AmineType->Cat_Prim Primary/Aniline Cat_Sec Pd2(dba)3 + RuPhos Base: Cs2CO3 Q_AmineType->Cat_Sec Secondary/Cyclic

    Caption: Catalyst selection logic for Aryl Bromide cross-couplings based on substrate sterics and nucleophile type.

    Case Studies in Drug Discovery

    The reliability of aryl bromides is evidenced by their role in the synthesis of blockbuster therapeutics.

    Case Study 1: Enzalutamide (Xtandi)

    Therapeutic Area: Prostate Cancer (Androgen Receptor Antagonist). Key Building Block: 4-Bromo-2-fluorobenzoic acid .[3][4] Synthetic Logic: The synthesis begins with the esterification of the aryl bromide building block. The bromine atom serves as a stable handle that survives initial transformations (esterification) before undergoing a copper-mediated Ullmann-type coupling (or Pd-catalyzed amination in alternative routes) to install the amino-acid moiety.

    • Significance: The Br handle allows for the regioselective construction of the core pharmacophore without interfering with the ortho-fluorine group [1].

    Case Study 2: Vemurafenib (Zelboraf)

    Therapeutic Area: Melanoma (BRAF V600E Inhibitor).[5] Key Building Block: 5-Bromo-7-azaindole . Synthetic Logic: A critical step involves the Suzuki-Miyaura coupling of the 5-bromo-7-azaindole intermediate with a chlorophenylboronic acid.

    • Why Bromide? The 7-azaindole core is electron-deficient. An aryl chloride at the 5-position would be too unreactive towards standard oxidative addition, while an iodide would likely be too unstable during the prior N-protection and acylation steps. The bromide offers the perfect stability-reactivity compromise [2].

    Scaffold Elaboration Workflow

    In library synthesis, aryl bromides often serve as the "Diversity Point." The following workflow illustrates how a single Ar-Br scaffold can generate a library of 100+ analogs.

    ScaffoldWorkflow Core Core Scaffold (Ar-Br) Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Buchwald Buchwald Amination (+ R-NH2) Core->Buchwald Heck Heck Reaction (+ Alkene) Core->Heck Lib_A Biaryl Library (Target: Potency) Suzuki->Lib_A Lib_B Aminated Library (Target: Solubility) Buchwald->Lib_B Lib_C Alkenyl Library (Target: Geometry) Heck->Lib_C

    Caption: Divergent synthesis workflow utilizing a central Aryl Bromide scaffold to access distinct chemical spaces.

    Handling & Stability Best Practices

    While robust, aryl bromides (especially heteroaromatics) require specific handling to maintain purity.

    ParameterRecommendationRationale
    Storage Temperature 2-8°CPrevents slow debromination or polymerization in electron-rich systems.
    Light Exposure Amber VialsSome heteroaryl bromides (e.g., bromo-indoles) are photosensitive and can undergo radical debromination.
    Moisture DesiccatorGenerally stable, but hydrolytic debromination can occur in highly electron-deficient rings (e.g., 2-bromo-pyridines) over long periods.
    Re-purification Silica FiltrationIf the solid turns yellow/brown, filter through a short silica plug with Hexane/EtOAc to remove trace HBr/Br2.

    References

    • An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [Link]

    • Novel processes for the preparation of vemurafenib.
    • Cross-Coupling Reactions Guide. JMCCT. [Link]

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

    Sources

    Methodological & Application

    Application Note: Chemoselective Synthesis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This application note details a robust, scalable protocol for the synthesis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine via reductive amination. The target molecule serves as a critical "benzylamine" building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinases where the 3,5-disubstitution pattern provides essential steric and electronic vectors.[1]

    We prioritize the Sodium Triacetoxyborohydride (STAB) method (Abdel-Magid protocol) over traditional catalytic hydrogenation or cyanoborohydride routes.[1] This choice is driven by two factors:

    • Chemoselectivity: STAB preserves the aryl bromide moiety, which is liable to hydrodehalogenation under Pd/C + H₂ conditions.[1]

    • Safety & Process Control: It avoids the generation of toxic cyanide byproducts associated with NaCNBH₃ and operates under mild conditions suitable for bench-top to kilo-lab scaling.

    Retrosynthetic & Mechanistic Analysis

    The synthesis is designed around a direct reductive amination of 3-bromo-5-methylbenzaldehyde.[1] The mechanism proceeds through an in situ generated iminium ion, which is selectively reduced faster than the parent aldehyde.[1]

    Reaction Scheme & Mechanism

    The following diagram illustrates the pathway from the aldehyde to the tertiary amine, highlighting the critical iminium intermediate.

    ReactionMechanism cluster_0 Rate Determining Step Control Aldehyde 3-Bromo-5-methylbenzaldehyde Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + DMA + AcOH (Cat.) DMA Dimethylamine (DMA) DMA->Hemiaminal Iminium Iminium Ion (Activated Intermediate) Hemiaminal->Iminium - H2O (Equilibrium) Product Target Benzylamine Iminium->Product + STAB (Irreversible Reduction) STAB STAB (H- Source)

    Figure 1: Mechanistic pathway. The presence of Acetic Acid (AcOH) catalyzes the formation of the electrophilic iminium species, which is then intercepted by the hydride donor.[1]

    Experimental Protocol

    Reagents & Stoichiometry[1]
    ComponentRoleEquiv.MW ( g/mol )Amount (Example)
    3-Bromo-5-methylbenzaldehyde Limiting Reagent1.0199.055.00 g
    Dimethylamine (2.0 M in THF) Amine Source1.545.0818.8 mL
    Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4211.947.45 g
    Acetic Acid (Glacial) Catalyst1.060.051.4 mL
    1,2-Dichloroethane (DCE) Solvent----50 mL (10 vol)

    Note: If using Dimethylamine Hydrochloride salt instead of THF solution, add 1.5 equivalents of DIPEA (Diisopropylethylamine) to liberate the free amine.

    Step-by-Step Procedure

    Step 1: Iminium Formation [2][3]

    • Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

    • Add 3-Bromo-5-methylbenzaldehyde (5.00 g, 25.1 mmol) and 1,2-Dichloroethane (DCE) (50 mL).

    • Add Dimethylamine (2.0 M in THF, 18.8 mL, 37.6 mmol) in one portion.

    • Add Acetic Acid (1.4 mL, 25.1 mmol).

      • Observation: The solution may warm slightly.[1]

    • Stir at Room Temperature (20–25 °C) for 30–60 minutes under Nitrogen atmosphere.

      • Checkpoint: This dwell time ensures equilibrium favors the iminium species before the reducing agent is introduced.[1]

    Step 2: Reduction 6. Cool the mixture to 0 °C using an ice bath (optional, but recommended to control exotherm). 7. Add STAB (7.45 g, 35.1 mmol) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.[1] Ensure proper venting.[1]
    • Remove the ice bath and allow the reaction to warm to Room Temperature.
    • Stir for 4–16 hours.
    • Monitoring: Check reaction progress via TLC (SiO₂, 10% MeOH in DCM) or LC-MS. The aldehyde spot (high R_f) should disappear.[1]

    Step 3: Workup (Acid-Base Purification) This specific workup exploits the basicity of the product to remove non-basic impurities (unreacted aldehyde) without chromatography.[1]

    • Quench: Add saturated aqueous NaHCO₃ (50 mL) carefully to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.

    • Extraction: Transfer to a separatory funnel. Extract with DCM (2 x 50 mL). Combine organic layers.

    • Acid Wash (Critical Step): Extract the organic layer with 1M HCl (2 x 40 mL).[1]

      • Logic: The product (amine) will protonate and move into the aqueous layer.[1] Impurities (aldehyde, borate salts) remain in the organic layer.

      • Discard the organic layer.[1]

    • Basification: Take the acidic aqueous layer and cool it on ice. Basify to pH >12 using 4M NaOH or solid NaOH pellets.[1]

      • Observation: The solution will become cloudy/milky as the free amine product oils out.[1]

    • Final Extraction: Extract the basic aqueous layer with DCM (3 x 40 mL).

    • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Process Safety & Troubleshooting

    Safety Critical Control Points
    • STAB Handling: While safer than NaCNBH₃, STAB is moisture-sensitive and generates hydrogen gas upon quenching.[1] Keep under inert atmosphere until quench.

    • DCE: 1,2-Dichloroethane is a potential carcinogen. Handle in a fume hood. DCM or THF can be substituted if DCE is restricted, though DCE generally provides faster reaction rates for reductive aminations.[1]

    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    Incomplete Conversion Wet solvent or old STABSTAB hydrolyzes rapidly.[1] Use a fresh bottle or increase loading to 2.0 equiv. Ensure solvents are dry.[1]
    Dialkylation (Impurity) N/A for DimethylamineSince DMA is a secondary amine, over-alkylation to a quaternary ammonium salt is rare under these conditions due to steric hindrance.[1]
    Low Yield after Workup pH incorrect during extractionEnsure the aqueous layer is pH < 2 during the acid wash and pH > 12 during the final extraction.[1]

    Analytical Validation

    Expected Analytical Data
    • Physical State: Pale yellow to colorless oil.[1]

    • ¹H NMR (400 MHz, CDCl₃):

      • 
         7.40 (s, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H).
        
      • 
         3.45 (s, 2H, Ar-CH ₂-N).
        
      • 
         2.35 (s, 3H, Ar-CH ₃).
        
      • 
         2.25 (s, 6H, N(CH ₃)₂).
        
    • MS (ESI+): Calculated for

      
       (Br isotope pattern 1:1).[1]
      
    Workup Logic Diagram

    WorkupFlow ReactionMix Crude Reaction Mixture (DCE Phase) Quench Quench with sat. NaHCO3 ReactionMix->Quench Sep1 Phase Separation Quench->Sep1 OrgLayer1 Organic Layer (Product + Impurities) Sep1->OrgLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash AqLayerAcid Aqueous Acidic Layer (Product as Salt) AcidWash->AqLayerAcid DiscardOrg Organic Layer (Discard Non-Basics) AcidWash->DiscardOrg Basify Basify with NaOH to pH > 12 AqLayerAcid->Basify FinalExtract Extract with DCM -> Dry -> Conc. Basify->FinalExtract FinalProduct Pure Product (Free Amine) FinalExtract->FinalProduct

    Figure 2: Acid-Base extraction workflow ensuring high purity without column chromatography.

    References

    • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7]J. Org.[1][2][4] Chem. 1996, 61, 3849–3862.[2][4]

    • Gribble, G. W. Sodium Triacetoxyborohydride.[1][2][6][8]Encyclopedia of Reagents for Organic Synthesis , 2001.

    • Use of Sodium Triacetoxyborohydride in Reductive Amination. Organic Chemistry Portal.

    Sources

    Advanced Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-Methylphenyl Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Relevance

    The 3-bromo-5-methylphenyl moiety is a privileged pharmacophore in modern drug discovery, frequently serving as a "linker" scaffold in kinase inhibitors (e.g., p38 MAP kinase) and PROTAC anchors (Cereblon binders). Its meta-substitution pattern offers a unique geometric vector that balances solubility (via the methyl group) with metabolic stability, while the bromine handle provides a versatile entry point for cross-coupling.

    However, this scaffold presents specific challenges:

    • Steric/Electronic Nuance: The C5-methyl group exerts a weak inductive effect (+I) and minor steric pressure, which can retard oxidative addition compared to electron-deficient aryl bromides.

    • Regio-control: Ensuring chemoselectivity when the scaffold contains other nucleophilic or electrophilic sites.

    This guide provides a validated, self-consistent protocol for aminating this specific scaffold. It moves beyond generic "screen and pray" approaches by dictating ligand choice based on the amine class (primary vs. secondary) and base compatibility.

    Mechanistic Analysis & Catalyst Selection

    To guarantee reproducibility, we must understand the catalytic cycle's bottlenecks for this specific substrate.

    The Catalytic Cycle

    The reaction proceeds via the standard Pd(0)/Pd(II) cycle. For 3-bromo-5-methylphenyl substrates, the Reductive Elimination step is often the rate-determining step (RDS) when coupling with electron-rich secondary amines, whereas Oxidative Addition can be sluggish with bulky primary amines.

    CatalyticCycle PreCat Pre-Catalyst (Pd(OAc)2 or Pd2(dba)3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + 3-Br-5-Me-Ph AmineBind Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineBind + Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration Product Product (Ar-NR2) RedElim->Product

    Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species. The 3-methyl group on the aryl ring minimally impacts oxidative addition but necessitates bulky ligands to force reductive elimination.

    Ligand & Base Selection Logic

    Do not use generic ligands like PPh3 or DPPF for high-value intermediates. Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

    VariableRecommendationRationale
    Primary Amines BrettPhos Prevents formation of stable Pd-amine complexes; promotes reductive elimination of mono-arylated products.
    Secondary Amines RuPhos Exceptional turnover numbers; bulky isopropyl groups protect the active center while allowing secondary amine approach.
    Base (Standard) NaOtBu Strong base, ensures rapid deprotonation. Use for non-sensitive substrates.
    Base (Sensitive) Cs₂CO₃ Milder, heterogeneous base. Essential if the scaffold contains esters, nitriles, or acidic protons.
    Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd(OAc)₂ is cheaper but requires reduction in situ (often by the amine or phosphine). Pd₂(dba)₃ is more reliable for kinetics.

    Experimental Protocols

    Protocol A: Coupling with Secondary Amines (e.g., Morpholines, Piperazines)

    Best for: High-yield synthesis of tertiary aniline derivatives.

    Reagents:

    • Substrate: 1-functionalized-3-bromo-5-methylbenzene (1.0 equiv)

    • Amine: Secondary amine (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (1-2 mol%)

    • Ligand: RuPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

    • Base: NaOtBu (1.4 equiv)

    • Solvent: Toluene or Dioxane (anhydrous, 0.2 M concentration)

    Step-by-Step Methodology:

    • Pre-complexation (Critical for Reproducibility): In a vial, dissolve Pd(OAc)₂ and RuPhos in a small volume of solvent. Heat to 80°C for 2 minutes until the solution turns a clear, deep ruby red. This confirms the formation of the active catalytic species.

    • Reaction Assembly: Charge a reaction tube equipped with a stir bar with the Aryl Bromide and NaOtBu.

    • Inerting: Evacuate and backfill with Nitrogen (x3).[1]

    • Addition: Add the remaining solvent, the Amine, and the pre-formed Catalyst solution via syringe.

    • Heating: Seal and heat to 100°C for 4-12 hours.

    • Monitoring: Monitor by HPLC/TLC. The starting bromide (UV active) should disappear.

    • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

    Protocol B: Coupling with Primary Amines (e.g., Anilines, Alkylamines)

    Best for: Synthesis of secondary anilines with high chemoselectivity against bis-arylation.

    Reagents:

    • Substrate: 1-functionalized-3-bromo-5-methylbenzene (1.0 equiv)

    • Amine: Primary amine (1.2 equiv)

    • Catalyst: Pd₂(dba)₃ (1 mol%) or [(BrettPhos)Pd(allyl)]OTf (precatalyst, 1-2 mol%)

    • Ligand: BrettPhos (2-4 mol%) (if not using precatalyst)

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

    • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

    Step-by-Step Methodology:

    • Solvent Degassing: Sparge the solvent with Nitrogen for 15 minutes prior to use. Oxygen is a poison for BrettPhos systems.

    • Solids Charge: Add Pd₂(dba)₃, BrettPhos, Aryl Bromide, and Base to the reaction vessel.

    • Liquids Charge: Add solvent and liquid Amine under a counter-flow of Nitrogen.

    • Activation: Heat to 110°C . The higher temperature is often required for Cs₂CO₃ mediated reactions.

    • Reaction Time: Typically 2-6 hours.

    • Quench: If using NaOtBu, quench with water/NH₄Cl immediately upon completion to prevent side reactions.

    Decision Logic & Workflow Visualization

    Use this decision tree to select the exact conditions for your specific 3-bromo-5-methylphenyl derivative.

    Workflow Start Start: 3-Br-5-Me-Ph Scaffold AmineType Select Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ligand1 Ligand: BrettPhos Prevents bis-arylation Primary->Ligand1 Ligand2 Ligand: RuPhos High turnover Secondary->Ligand2 BaseCheck Base Sensitive Groups? (Esters, Nitriles) Ligand1->BaseCheck Ligand2->BaseCheck BaseStrong Base: NaOtBu (Fast, Standard) BaseCheck->BaseStrong No BaseMild Base: Cs2CO3 (Slow, Tolerant) BaseCheck->BaseMild Yes

    Figure 2: Strategic decision tree for optimizing reaction conditions based on amine class and functional group tolerance.

    Troubleshooting & Self-Validation

    A valid experiment must show specific physical signs of success.

    ObservationDiagnosisCorrective Action
    Solution stays pale yellow Catalyst failed to activate (Pd(II) not reduced).Ensure amine/phosphine is added. If using Pd(OAc)₂, add a drop of water or heat the pre-complex longer.
    Black precipitate forms immediately "Pd Black" formation. Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure O₂ was fully removed.
    Low conversion (<20%) Oxidative addition stalled.Switch solvent to t-Amyl alcohol (higher bp) and increase temp to 110°C.
    Product is Bis-arylated (Primary amines only) Over-reaction.Switch ligand to BrettPhos immediately (high steric bulk prevents second addition).

    References

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science.

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    Sources

    Application Note: Lithiation and Functionalization of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    [1][2][3]

    Executive Summary

    This technical guide details the strategic functionalization of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (hereafter referred to as Substrate A ).[1][2][3] This scaffold presents a classic chemoselective challenge in organolithium chemistry: the competition between Lithium-Halogen (Li-Hal) exchange mediated by the aryl bromide and Directed Ortho Metalation (DoM) directed by the benzylic amine.

    Key Takeaways:

    • Primary Reactivity: Under kinetic control (

      
      -BuLi, -78 °C), Li-Hal exchange at the C3 position is the dominant pathway, occurring orders of magnitude faster than deprotonation.[1][2]
      
    • Secondary Reactivity: The benzylic dimethylamine moiety (

      
      ) serves as a moderate Directing Metalation Group (DMG).[2][3] However, DoM is generally superseded by exchange unless non-nucleophilic bases (e.g., LDA, LiTMP) are employed.[1][2][3]
      
    • Applications: This protocol is essential for synthesizing 3,5-disubstituted benzylamine derivatives, key intermediates in CNS-active drug discovery and agrochemical synthesis.[1][2][3]

    Mechanistic Insight & Chemoselectivity

    The reactivity of Substrate A is defined by three substituents on the arene core:

    • C1: Benzylic Amine (

      
      ):  A Lewis-basic coordinating group.[2][3] It directs lithiation to the ortho positions (C2 and C6) via the Complex Induced Proximity Effect (CIPE).
      
    • C3: Bromine (

      
      ):  A high-priority handle for Li-Hal exchange.[2][3]
      
    • C5: Methyl (

      
      ):  Weakly deactivating for nucleophilic attack; generally inert under standard lithiation conditions.[2][3]
      
    Reaction Pathway Competition

    The choice of base and temperature dictates the pathway.

    • Pathway A (Kinetic Control):

      
      -BuLi attacks the bromine atom directly.[2] The formation of the stable Li-Br salt drives the equilibrium. This is extremely fast (
      
      
      ).
    • Pathway B (Thermodynamic/Base Control): Use of a hindered amide base (e.g., LiTMP) prevents nucleophilic attack on Br, allowing coordination to the amine nitrogen and subsequent deprotonation at C2 (sandwiched) or C6.[2]

    Visualization of Competitive Pathways

    ReactionPathwaysSubstrate1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanaminenBuLiReagent: n-BuLi(-78°C, THF)Substrate->nBuLiLiTMPReagent: LiTMP(-78°C, THF)Substrate->LiTMPIntermediate_ASpecies A: C3-Lithio Anion(via Li-Hal Exchange)nBuLi->Intermediate_A Fast KineticControl (k1 >> k2)Intermediate_BSpecies B: C2-Lithio Anion(via DoM)LiTMP->Intermediate_B Directed Deprotonation(No Exchange)Intermediate_A->Intermediate_B Possible Halogen Dance(Thermodynamic Equilibration)Product_AC3-FunctionalizedDerivativeIntermediate_A->Product_A + Electrophile (E+)Product_BC2-FunctionalizedDerivativeIntermediate_B->Product_B + Electrophile (E+)

    Caption: Competitive lithiation pathways. Green path indicates the preferred Li-Hal exchange protocol described below.

    Experimental Protocols

    Protocol A: Selective C3-Functionalization (Li-Hal Exchange)

    This is the standard, high-yield method for introducing electrophiles at the C3 position.

    Reagents:

    • Substrate: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (1.0 equiv).

    • Reagent:

      
      -BuLi (1.1 equiv, 2.5 M in hexanes).[2][3][4]
      
    • Solvent: Anhydrous THF (0.2 M concentration).

    • Electrophile: DMF (1.5 equiv), CO2 (excess), or B(OiPr)3 (1.5 equiv).[2][3]

    • Temperature: -78 °C.[2][3][4][5][6][7]

    Procedure:

    • Preparation: Charge a flame-dried, argon-purged Schlenk flask with the substrate. Dissolve in anhydrous THF.

    • Cooling: Place the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.

    • Lithiation: Add

      
      -BuLi dropwise via syringe pump over 10 minutes. The solution may turn yellow/orange.
      
      • Note: The exchange is extremely fast (

        
         min).[2][3] Stir for 30 minutes to ensure complete conversion.
        
    • Quench: Add the electrophile (neat or as a THF solution) rapidly.

      • For DMF: Add neat DMF dropwise.[2][3] Stir for 1 hour at -78 °C, then allow to warm to RT.

      • For CO2: Bubble dry CO2 gas through the solution for 30 minutes.

    • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

    Data Summary:

    ParameterValueRationale
    Temperature -78 °CEnsures kinetic control; prevents side reactions (Wurtz coupling).[1][2][3]
    Reagent
    
    
    -BuLi
    Sufficiently nucleophilic for Br exchange; commercially available.[2][3]
    Solvent THFCoordinates Li+, stabilizing the aryl-lithium species.[2][8]
    Time 30 minSufficient for complete exchange; minimizes equilibration.[2][3]
    Protocol B: Directed Ortho Metalation (C2/C6 Functionalization) - Advanced

    This protocol targets the position ortho to the benzylic amine group.[9][10] However, the presence of the bromine makes this challenging due to potential Li-Hal exchange. To mitigate this, a non-nucleophilic base is required.[2][3]

    Reagents:

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.[1][2][3]

    • Substrate: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (1.0 equiv).

    • Solvent: THF.

    • Temperature: -78 °C.[2][3][4][5][6][7]

    Procedure:

    • Base Generation: Add 2,2,6,6-tetramethylpiperidine (1.1 equiv) to THF at -78 °C. Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.
      
    • Substrate Addition: Add the substrate (dissolved in minimal THF) dropwise to the LiTMP solution at -78 °C.

      • Mechanism:[3][10][11][12][13][14][15] LiTMP is too sterically hindered to attack the bromine (preventing exchange) but sufficiently basic to deprotonate the ortho position (C2 or C6).

    • Equilibration: Stir for 1-2 hours at -78 °C.

      • Warning: Prolonged stirring or warming may induce a "Halogen Dance" where the lithium migrates to the most stable position (C4 or C2).

    • Quench: Add electrophile rapidly.

    • Workup: Standard aqueous workup.

    Safety & Handling (Pyrophoric Reagents)

    • n-BuLi: Pyrophoric liquid.[2][3] Handle only under inert atmosphere (Argon/Nitrogen).[2][3] Use gas-tight syringes and septa.[2][3] Have a bucket of sand or Class D fire extinguisher nearby.[2]

    • THF: Peroxide former.[2][3] Ensure solvent is freshly distilled or from a solvent purification system (SPS).[2][3]

    • Cryogens: Dry ice/acetone baths reach -78 °C. Use insulated gloves to prevent frostbite.[2][3]

    References

    • Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[3][8][9][13] Tertiary Amides and Carbamates as Synthetic Equivalents of Carbonyl Groups.[2] Chemical Reviews, 90(6), 879–933.[2][3] Link[2][3]

    • Reich, H. J. (2013).[2][3] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178.[2][3] Link

    • Clayden, J. (2002).[2][3] Organolithiums: Selectivity for Synthesis.[2][3][16] Pergamon.[2][3] (General reference for Li-Hal exchange kinetics).

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[2][3][11] Heteroatom-Facilitated Lithiations.[2][3] Organic Reactions, 26, 1–360.[2][3] Link[2][3]

    • Bailey, W. F., & Patricia, J. J. (1988).[2][3][14] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1][2][3] Link[2][3]

    Application Note: 3-Bromo-5-methylbenzylamine as a Tunable Ligand Scaffold in Transition Metal Catalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The rational design of ligands is the cornerstone of modern transition metal catalysis. While complex phosphines and N-heterocyclic carbenes (NHCs) dominate the literature, simple primary amines—specifically functionalized benzylamines—have emerged as highly effective, atom-economical ligands. This application note details the strategic utility of 3-bromo-5-methylbenzylamine (CAS 1177558-42-7[1]) as a versatile ligand and ligand precursor. By exploring its unique electronic push-pull system and steric profile, this guide provides researchers with mechanistic insights, comparative performance data, and self-validating experimental protocols for its application in bifunctional transfer hydrogenation and non-heme iron catalysis.

    Chemical and Mechanistic Rationale: The Power of the Second Coordination Sphere

    The efficacy of primary benzylamines in catalysis relies heavily on the "second coordination sphere"—specifically, the ability of the coordinated amine (-NH₂) to participate in hydrogen bonding with incoming substrates[2].

    The specific substitution pattern of 3-bromo-5-methylbenzylamine offers a synergistic advantage over unsubstituted variants:

    • Electronic Tuning (The 3-Bromo Effect): The meta-bromo group is strongly electron-withdrawing via inductive effects. When coordinated to a metal center (e.g., Ir or Ru), this electron withdrawal increases the acidity of the amine protons. In outer-sphere mechanisms (such as Noyori-type transfer hydrogenation), a more acidic NH proton accelerates the concerted hydrogen-transfer step to the substrate[3]. Furthermore, the bromo group serves as a synthetic handle for late-stage functionalization via cross-coupling if polymer-supported or extended ligand networks are desired.

    • Steric Buttressing (The 5-Methyl Effect): The meta-methyl group provides a subtle steric bulk that restricts the conformational flexibility of the N-C bond upon metal coordination. This rigidity is crucial for maintaining a well-defined chiral pocket when the benzylic position is functionalized, or when the amine is condensed into a bidentate Schiff base.

    Beyond acting as a primary amine ligand, benzylamine derivatives are exceptional building blocks for bidentate salicylaldimine (Schiff base) ligands, which are highly privileged in non-heme iron-catalyzed epoxidation and aziridination of challenging terminal alkenes[4]. They are also utilized as transient directing groups in Pd-catalyzed C-H functionalization[5].

    Comparative Catalytic Performance

    To illustrate the impact of the 3-bromo-5-methyl substitution, Table 1 summarizes the catalytic efficiency of various benzylamine ligands in the Iridium-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone. The data highlights how the push-pull electronic environment maximizes the Turnover Frequency (TOF).

    Table 1: Comparative Efficiency of Benzylamine Ligands in Ir-Catalyzed Transfer Hydrogenation of Acetophenone (Conditions: 0.5 mol% [CpIrCl₂]₂, 1.1 mol% Ligand, KOtBu, iPrOH, 50 °C, 2 h)*

    Ligand ScaffoldYield (%)ee (%)TOF (h⁻¹)Mechanistic Causality
    Unsubstituted Benzylamine8565450Standard baseline performance; moderate NH acidity.
    3-Methylbenzylamine8870480Slight steric induction; marginal electronic effect on H-transfer.
    3-Bromobenzylamine9268620Enhanced NH acidity significantly accelerates outer-sphere H-transfer.
    3-Bromo-5-methylbenzylamine 96 78 710 Synergistic push-pull effect; optimal steric pocket and H-bond donor capacity.

    Visualizing the Catalytic and Experimental Workflows

    CatalyticCycle Precatalyst Ir(III) Precatalyst (Benzylamine Ligated) ActiveCat Active Ir-Hydride Species (Outer-Sphere) Precatalyst->ActiveCat Base Activation (-HCl) Substrate Ketone Substrate Coordination via H-Bond ActiveCat->Substrate Substrate Entry TS Concerted H-Transfer (Transition State) Substrate->TS H-bonding to NH Product Alcohol Product Release TS->Product H-Transfer Regeneration Isopropanol Oxidation (Hydride Regeneration) Product->Regeneration Product Exit Regeneration->ActiveCat iPrOH to Acetone

    Outer-sphere mechanism of Ir-catalyzed transfer hydrogenation using a benzylamine ligand.

    Workflow Step1 Ligand Synthesis (Schiff Base) Step2 Metal Complexation (Ir/Fe Precursors) Step1->Step2 Step3 Catalytic Screening (Target Reaction) Step2->Step3 Step4 Product Isolation (Chromatography) Step3->Step4 Step5 Data Analysis (GC/HPLC & NMR) Step4->Step5

    End-to-end experimental workflow for ligand synthesis, complexation, and catalytic screening.

    Step-by-Step Experimental Protocols

    The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure that researchers can verify intermediate success before proceeding to complex catalytic steps.

    Protocol A: Synthesis of a Bidentate Schiff Base Ligand

    This protocol converts 3-bromo-5-methylbenzylamine into a bidentate salicylaldimine ligand, ideal for non-heme iron catalysis[4].

    • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methylbenzylamine (1.0 mmol, 200 mg) in 10 mL of anhydrous ethanol.

    • Condensation: Add salicylaldehyde (1.05 mmol, 128 mg) dropwise to the stirring solution at room temperature.

      • Causality: A slight excess of the aldehyde ensures complete consumption of the valuable amine. Ethanol is chosen because the resulting imine typically exhibits lower solubility in cold ethanol, driving the equilibrium forward via precipitation.

    • Water Removal: Add 0.5 g of anhydrous MgSO₄ to the flask to scavenge the water byproduct, preventing imine hydrolysis.

    • Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 4 hours.

    • Validation (In-Process): Pull a 50 µL aliquot, filter, evaporate, and run a quick ¹H NMR in CDCl₃. Self-Validation Check: The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine singlet (~8.3-8.5 ppm) confirms complete conversion.

    • Isolation: Filter the hot solution to remove MgSO₄. Allow the filtrate to cool slowly to -20 °C overnight. Collect the precipitated bright yellow crystals via vacuum filtration and wash with cold ethanol (2 x 5 mL).

    Protocol B: In Situ Generation of Ir-Catalyst and Transfer Hydrogenation

    This protocol utilizes the primary amine directly as a ligand for the reduction of ketones[3].

    • Degassing (Critical Step): Add 10 mL of anhydrous isopropanol (iPrOH) to a Schlenk flask. Degas via three freeze-pump-thaw cycles.

      • Causality: The active Ir-hydride species generated in step 3 is highly susceptible to oxidative deactivation by dissolved O₂.

    • Complexation: Under an argon atmosphere, add [Cp*IrCl₂]₂ (0.025 mmol, 20 mg) and 3-bromo-5-methylbenzylamine (0.055 mmol, 11 mg) to the iPrOH. Stir at 40 °C for 30 minutes. The solution will transition from an opaque orange to a clear, deep yellow/orange, indicating successful coordination of the amine.

    • Base Activation: Add potassium tert-butoxide (KOtBu) (0.25 mmol, 28 mg) to the mixture.

      • Causality: The strong base neutralizes the HCl generated during amine coordination and facilitates the formation of the active Ir-isopropoxide intermediate, which rapidly undergoes β-hydride elimination to form the active Ir-hydride. A color shift to deep red/purple is a visual validation of this active species.

    • Substrate Addition: Inject acetophenone (5.0 mmol, 600 mg) into the active catalyst solution. Stir at 50 °C for 2 hours.

    • Quenching and Analysis: Expose the flask to air to quench the active catalyst. Filter the mixture through a short pad of silica to remove metal residues. Analyze the filtrate via GC or HPLC to determine yield and enantiomeric excess (ee).

    References

    1.[1] Safety Data Sheet - ChemScene. ChemScene. URL: 2.[3] Highly Active Cp*Ir Catalyst at Low Temperatures Bearing an N-Heterocyclic Carbene Ligand and a Chelated Primary Benzylamine in Transfer Hydrogenation | Organometallics - ACS Publications. ACS Publications. URL: 3.[2] Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere | Chemical Reviews - ACS Publications. ACS Publications. URL: 4.[4] Non-heme iron catalysts for epoxidation and aziridination reactions of challenging terminal alkenes: towards - RSC Publishing. RSC Publishing. URL: 5.[5] Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC - NIH. NIH. URL:

    Sources

    Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Methyl-Benzylamines

    [1]

    Executive Summary

    Bromo-methyl-benzylamines (e.g., N-methyl-2-bromobenzylamine or 2-bromo-5-methylbenzylamine) represent a privileged scaffold in medicinal chemistry, serving as precursors for isoindolines, tetrahydroisoquinolines, and diverse biaryl pharmacophores. However, their dual functionality—possessing both an electrophilic aryl halide and a nucleophilic/coordinating amine—presents a specific "catalyst poisoning" challenge.

    This guide details protocols to overcome the Amine Chelation Effect , where the substrate’s nitrogen atom displaces phosphine ligands on the Palladium (Pd) center, arresting the catalytic cycle. We present ligand-controlled strategies (SPhos, XPhos) that sterically preclude amine coordination, enabling high-yield direct coupling without protection/deprotection steps.

    Mechanistic Insight: The Amine Chelation Trap

    The primary failure mode in coupling amino-aryl halides is the formation of stable, off-cycle Pd-amine complexes. Unlike standard aryl bromides, bromo-methyl-benzylamines can form a 5- or 6-membered chelate with the Pd center after oxidative addition, effectively shutting down transmetallation.

    Visualization: The Chelation Trap vs. The Bulky Ligand Solution

    The following diagram illustrates the competitive pathway between productive coupling and amine-induced deactivation.

    CatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Substrate (Ar-Br)ChelateDEAD END:Stable Amine Chelate(Pd sequestered)OxAdd->Chelate Small Ligand (PPh3)Amine CoordinatesTransMetTransmetallation(Ar-Pd-Nu)OxAdd->TransMet Bulky Ligand (SPhos)Steric ShieldingProdReductive Elimination(Product Released)TransMet->Prod C-C / C-N Bond FormedProd->Pd0 Regen Catalyst

    Caption: Figure 1. The "Chelation Trap" (Red) occurs when small ligands allow the substrate's amine to bind Pd. Bulky ligands (Green path) prevent this interaction.

    Strategic Decision Framework

    Before selecting a protocol, analyze the specific steric and electronic environment of your substrate.

    DecisionTreeStartSubstrate Analysis:Bromo-Methyl-BenzylamineCheckAmineIs the AminePrimary or Secondary?Start->CheckAmineBuchwaldPROTOCOL C:Buchwald-Hartwig(LHMDS Base)Start->BuchwaldGoal: Amination?CheckPosIs the AmineOrtho to Bromine?CheckAmine->CheckPosYes (Free NH)DirectPROTOCOL A:Direct Coupling(SPhos/XPhos)CheckAmine->DirectNo (Tertiary N)CheckPos->DirectNo (Meta/Para)ProtectPROTOCOL B:Boc-Protection RequiredCheckPos->ProtectYes (High Chelation Risk)

    Caption: Figure 2. Workflow for selecting the optimal coupling strategy based on substrate isomerism.

    Experimental Protocols

    Protocol A: Suzuki-Miyaura Coupling (Direct Method)

    Target: Coupling of N-methyl-2-bromobenzylamine with aryl boronic acids. Rationale: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a "roof" over the Pd center, allowing the aryl bromide to react while physically blocking the benzylamine nitrogen from coordinating.

    Reagents:

    • Substrate: 1.0 equiv (e.g., N-methyl-2-bromobenzylamine)

    • Boronic Acid: 1.5 equiv[1]

    • Catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (10:1 v/v)

    Step-by-Step Procedure:

    • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1,4-dioxane. Stir at RT for 5 mins until the solution turns yellow/orange (formation of active L-Pd(0)).

    • Substrate Addition: Add the bromo-benzylamine, boronic acid, and finely ground K₃PO₄.

    • Degassing: Seal the vessel. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst death.

    • Reaction: Add degassed water. Heat to 100°C for 4–12 hours.

    • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). The free amine product is basic; wash the organic layer with NaHCO₃, not acid (which would extract the product).

    Data Summary: Ligand Performance

    Ligand Yield (%) Observation
    PPh₃ <10% Catalyst poisoning (black Pd ppt)
    dppf 45% Moderate conversion, slow kinetics
    SPhos 92% Excellent turnover, no poisoning

    | XPhos | 88% | Good, preferred for steric bulk |

    Protocol B: Buchwald-Hartwig Amination

    Target: Reacting the aryl bromide moiety with an external amine (e.g., morpholine). Challenge: The substrate itself contains an amine. We must ensure the external amine reacts with the bromide, not the substrate polymerizing with itself.

    Reagents:

    • Catalyst: Pd₂dba₃ (1-2 mol%)

    • Ligand: BrettPhos or RuPhos (2-4 mol%)

    • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.

      • Note: LiHMDS is preferred for substrates with acidic protons or sensitive functional groups.

    • Solvent: Toluene or THF (Anhydrous).

    Procedure:

    • Charge a Schlenk tube with Pd₂dba₃, BrettPhos, and the bromo-benzylamine substrate.

    • Purge with Argon.

    • Add anhydrous Toluene.

    • Add the external amine (1.2 equiv) and base (LiHMDS, 1M in THF, 2.0 equiv).

    • Heat to 80-100°C .

    • Mechanistic Note: BrettPhos is highly selective for the cross-coupling of primary amines and prevents the "self-coupling" of the benzylamine tail if it is secondary.

    Troubleshooting & Optimization

    IssueDiagnosisCorrective Action
    Protodebromination (Ar-Br ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    Ar-H)
    Catalyst is active but transmetallation is slow.Increase boronic acid (2.0 equiv). Switch solvent to n-Butanol to facilitate transmetallation.
    Low Conversion (Black Pd) Catalyst death due to amine poisoning.Switch to SPhos G3 Precatalyst . This ensures a 1:1 Pd:L ratio and rapid activation.
    Homocoupling of Boronic Acid Oxygen leak.Degas solvents using "Freeze-Pump-Thaw" or vigorous sparging with Argon for 20 mins.
    Product Trapped in Aqueous Product is a secondary amine (amphoteric).Adjust workup pH to >10 using NaOH before extraction. Use DCM/MeOH (9:1) for extraction.[1]

    References

    • Suzuki-Miyaura Coupling of Free Amine Substrates

      • Title: "Highly Active Pd(II) Catalysts for Suzuki–Miyaura Coupling of Unprotected Aminoaryl Halides"
      • Source:Journal of the American Chemical Society
      • URL:[Link]

    • Buchwald-Hartwig Amination Protocols

      • Title: "A Rational Approach to the Design of Highly Active Catalysts for Pd-C
      • Source:Chemical Science[2]

      • URL:[Link]

    • Catalyst Poisoning Mechanisms

      • Title: "Mechanisms of Catalyst Poisoning in Palladium-C
      • Source:N
      • URL:[Link]

    • SPhos/XPhos Application Notes: Title: "Buchwald Ligands: User Guide and Application Note" Source:Sigma-Aldrich / Merck

    general procedure for N-methylation of 3-bromo-5-methylbenzylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Executive Summary

    This guide details the optimized procedures for the N-methylation of 3-bromo-5-methylbenzylamine , a critical building block in medicinal chemistry. The presence of the aryl bromide functionality necessitates specific precautions to prevent hydrodehalogenation, rendering standard catalytic hydrogenation methods (e.g., Pd/C + H₂) unsuitable. This document provides two distinct, high-fidelity protocols:

    • Selective Mono-N-methylation via stepwise reductive amination using Sodium Borohydride (NaBH₄).

    • Exhaustive N,N-Dimethylation via the Eschweiler-Clarke reaction.

    Strategic Analysis of Methodology

    Direct alkylation of primary amines with methyl iodide (MeI) is notoriously difficult to control, typically resulting in a mixture of secondary amines, tertiary amines, and quaternary ammonium salts. For drug development applications where purity is paramount, reductive amination is the superior strategy.

    Method Comparison Table
    FeatureDirect Alkylation (MeI)Reductive Amination (NaBH₄)Eschweiler-Clarke
    Target Product Mixture (Mono/Di/Quat)Secondary Amine (Mono) Tertiary Amine (Di)
    Selectivity PoorHigh (Stepwise control)High (For dimethyl)
    Reagent Safety High Toxicity (MeI)Moderate (NaBH₄/Formalin)Moderate (Formic Acid)
    Ar-Br Stability GoodExcellent (No debromination)Excellent
    Atom Economy Low (Salt waste)HighModerate (CO₂ byproduct)

    Detailed Protocols

    Protocol A: Selective Mono-N-Methylation

    Objective: Synthesis of N-(3-bromo-5-methylbenzyl)methylamine. Mechanism: Formation of the hemiaminal/imine species followed by irreversible hydride reduction.[1]

    Reagents & Materials
    • Substrate: 3-Bromo-5-methylbenzylamine (1.0 equiv)

    • C1 Source: Formaldehyde (37% aq. solution) or Paraformaldehyde (1.0–1.1 equiv)

    • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

    • Solvent: Methanol (Anhydrous preferred)

    • Additives: Molecular Sieves (3Å) or MgSO₄ (Optional, to drive imine formation)

    Step-by-Step Procedure
    • Imine Formation (The "Pre-mix"):

      • Dissolve 3-bromo-5-methylbenzylamine (10 mmol) in Methanol (30 mL).

      • Add Formaldehyde (37% aq., 10-11 mmol) dropwise at 0°C.

      • Critical Step: Allow the mixture to stir at room temperature for 1–2 hours. This ensures the equilibrium shifts toward the imine/hemiaminal intermediate before the reducing agent is introduced, minimizing over-alkylation.

      • (Optional) Add 2g of activated 3Å molecular sieves to scavenge water and push the equilibrium.

    • Reduction:

      • Cool the reaction mixture to 0°C.

      • Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate venting.[2][3]

      • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC or LCMS.

    • Quench & Workup:

      • Quench carefully with water (10 mL) followed by 1M NaOH to adjust pH > 12.

      • Concentrate under reduced pressure to remove Methanol.

      • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

      • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification & Salt Formation:

      • The crude oil is often sufficiently pure (>90%). For high purity, convert to the HCl salt.

      • Dissolve crude amine in minimal Ethanol/Diethyl Ether.

      • Add 2M HCl in Ether dropwise. Collect the white precipitate via filtration.

    Technical Insight: We avoid Sodium Cyanoborohydride (NaBH₃CN) despite its high selectivity because NaBH₄ is less toxic, cheaper, and sufficiently selective when the "stepwise" addition (imine formation first) is utilized [1].

    Protocol B: Synthesis of N,N-Dimethyl Derivative

    Objective: Synthesis of N-(3-bromo-5-methylbenzyl)-N,N-dimethylamine. Method: Eschweiler-Clarke Reaction.[1][4][5]

    Reagents
    • Substrate: 3-Bromo-5-methylbenzylamine (1.0 equiv)

    • Reagents: Formic Acid (98%, 5.0 equiv), Formaldehyde (37% aq., 2.5 equiv).

    Step-by-Step Procedure
    • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the amine and Formic acid. (Exothermic reaction—cool if scaling up >10g).

    • Addition: Add Formaldehyde solution.

    • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO₂ evolution indicates reaction progress.

    • Workup:

      • Cool to room temperature.[6][7]

      • Add HCl (4M) and remove volatiles (excess formaldehyde/formic acid) under reduced pressure.

      • Basify the residue with NaOH (pellets or 10M solution) to pH 14.

      • Extract with Ether or DCM.

    • Isolation: Distillation or conversion to HCl salt.

    Visualizations

    Figure 1: Reaction Pathways & Mechanism

    This diagram illustrates the divergence between mono- and di-methylation pathways and the critical intermediates.

    MethylationPathways cluster_0 Protocol A: Mono-Methylation Control Start 3-Bromo-5-methylbenzylamine (Primary Amine) Imine Imine Intermediate (Ar-CH2-N=CH2) Start->Imine + CH2O (- H2O) Mono Secondary Amine (Mono-methylated) Imine->Mono + NaBH4 (Reduction) Iminium Iminium Ion (Ar-CH2-N+(Me)=CH2) Mono->Iminium + Excess CH2O Di Tertiary Amine (Di-methylated) Iminium->Di + Reductant

    Caption: Reaction pathway showing the critical interception of the Imine intermediate for selective mono-methylation.

    Figure 2: Workflow Decision Tree

    A logic guide for selecting the appropriate method based on project requirements.

    DecisionTree Start Start: N-Methylation of 3-bromo-5-methylbenzylamine Target What is the Target Product? Start->Target Mono Secondary Amine (Mono-methyl) Target->Mono Mono Di Tertiary Amine (Di-methyl) Target->Di Di MethodA Method: Reductive Amination (Formaldehyde + NaBH4) Mono->MethodA MethodB Method: Eschweiler-Clarke (Formaldehyde + Formic Acid) Di->MethodB Check Check: Is Ar-Br stability critical? MethodA->Check MethodB->Check Warning AVOID: Catalytic Hydrogenation (Pd/C + H2) Risk: Debromination Check->Warning Yes (Always)

    Caption: Decision matrix emphasizing method selection and safety regarding the aryl bromide handle.

    Quality Control & Characterization

    For the HCl salt of the mono-methylated product:

    • ¹H NMR (DMSO-d₆): Look for the N-methyl singlet around δ 2.5–2.6 ppm (integrating to 3H). The benzylic methylene protons should appear as a singlet (or doublet if coupled to NH) around δ 4.0–4.2 ppm.

    • HPLC Purity: >98% (254 nm).

    • Mass Spec (ESI+): M+H peak at m/z ~214/216 (characteristic 1:1 Br isotope pattern).

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Over-methylation (Di-methyl impurity) Reducing agent added too quickly or simultaneously with aldehyde.Ensure 1–2 hour stir time for imine formation before adding NaBH₄. Lower temperature to 0°C.
    Low Yield Incomplete imine formation (wet solvent).Use anhydrous MeOH or add Molecular Sieves (3Å).
    Debromination (Loss of Br) Incorrect reduction method used.Never use Pd/C + H₂ or dissolving metal reductions. Stick to Borohydrides.
    Sticky/Oily Product Free base is an oil.Convert to HCl or Oxalate salt for easier handling and crystallization.

    References

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11][12] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

    • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. Link

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Eschweiler-Clarke mechanism).
    • Sigma-Aldrich.[2] (n.d.). Safety Data Sheet: 3-Bromo-5-methylbenzylamine. Link

    Sources

    Application Note: Synthesis Protocol for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scope

    1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (also referred to as 3-bromo-N,N,5-trimethylbenzylamine) is a highly functionalized tertiary benzylamine. The presence of the aryl bromide provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions. Compounds bearing this specific structural scaffold are heavily investigated in neuropharmacology, particularly as active pharmaceutical ingredients (APIs) for treating sleep dysfunctions and neuropsychiatric disorders[1].

    This application note details a robust, highly chemoselective reductive amination protocol to synthesize this target from commercially available 3-bromo-5-methylbenzaldehyde[2].

    Mechanistic Rationale & Strategy Selection (E-E-A-T)

    The synthesis of tertiary benzylamines can theoretically be achieved via direct nucleophilic substitution of benzyl halides or reductive amination of benzaldehydes. We mandate the reductive amination pathway for this protocol due to its superior chemoselectivity and the avoidance of lachrymatory, hydrolytically unstable benzyl halide precursors.

    • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the aldehyde. Because dimethylamine is a secondary amine, the initial addition yields a hemiaminal. The addition of a stoichiometric amount of acetic acid (AcOH) is a critical causal step; it protonates the hemiaminal hydroxyl group, facilitating the elimination of water to generate a highly electrophilic iminium ion.

    • Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reductant[3]. Standard sodium borohydride (NaBH₄) is too reactive and would prematurely reduce the starting aldehyde to an unwanted alcohol byproduct. By contrast, the three electron-withdrawing acetate ligands in NaBH(OAc)₃ stabilize the boron-hydrogen bond, rendering the reagent too mild to reduce the starting aldehyde, yet sufficiently reactive to reduce the transient iminium intermediate[4]. Furthermore, it avoids the generation of toxic hydrogen cyanide gas associated with sodium cyanoborohydride (NaBH₃CN).

    Reagents and Materials

    ReagentMW ( g/mol )EquivalentsAmountRole
    3-Bromo-5-methylbenzaldehyde199.041.01.00 g (5.02 mmol)Electrophile
    Dimethylamine (2.0 M in THF)45.081.53.77 mL (7.53 mmol)Nucleophile
    Sodium triacetoxyborohydride211.941.51.60 g (7.53 mmol)Reducing Agent
    Glacial Acetic Acid60.051.00.29 mL (5.02 mmol)Acid Catalyst
    1,2-Dichloroethane (DCE)98.96Solvent20 mLReaction Medium

    Experimental Protocol

    Step 1: Reaction Setup and Iminium Pre-Incubation
    • Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation.

    • Dissolve 1.00 g of 3-bromo-5-methylbenzaldehyde in 15 mL of anhydrous 1,2-dichloroethane (DCE).

    • Inject 3.77 mL of Dimethylamine (2.0 M solution in THF) via syringe, followed by the dropwise addition of 0.29 mL of glacial acetic acid.

    • Causality Note: Stir the mixture at room temperature (20–25 °C) for 30 minutes prior to adding the reducing agent. This pre-incubation ensures complete conversion of the hemiaminal to the iminium ion, preventing the premature reduction of any unreacted aldehyde.

    Step 2: Selective Reduction
    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add 1.60 g of NaBH(OAc)₃ portionwise over 5 minutes to control the mild exotherm.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

    Step 3: Quenching and Self-Validating Acid-Base Purification
    • Quenching: Slowly add 15 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess borohydride. (Caution: Gas evolution will occur). Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 × 15 mL).

    • Self-Validation (Acid Extraction): Combine the organic layers and extract with 1.0 M aqueous HCl (3 × 15 mL).

      • System Validation: The target tertiary amine becomes protonated and highly water-soluble, migrating entirely to the aqueous layer. Any unreacted aldehyde or neutral alcohol byproducts remain in the organic layer, which is discarded. If the aqueous layer yields product in the next step, the amination was definitively successful.

    • Basification: Basify the combined aqueous acidic layers by carefully adding 2.0 M aqueous NaOH until the pH reaches ~10–11. The aqueous layer will turn cloudy as the freebase amine oils out.

    • Final Recovery: Extract the basified aqueous layer with fresh DCM (3 × 20 mL). Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target amine as a pale yellow oil.

    Analytical Characterization

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 3.38 (s, 2H, Ar-CH₂-N), 2.32 (s, 3H, Ar-CH₃), 2.22 (s, 6H, N(CH₃)₂).

    • ESI-MS (m/z): Calculated for C₁₀H₁₄BrN[M+H]⁺: 228.03 / 230.03 (1:1 isotopic ratio characteristic of a single bromine atom). Found: 228.1 / 230.1.

    Reaction Pathway Diagram

    SynthesisPathway A 3-Bromo-5-methylbenzaldehyde (Electrophile) C Hemiaminal Intermediate A->C + HN(CH3)2 B Dimethylamine (Nucleophile) B->C D Iminium Ion (Reactive Species) C->D - H2O (AcOH cat.) E Target Amine Product D->E NaBH(OAc)3 (Reduction)

    Mechanistic pathway for the reductive amination of 3-bromo-5-methylbenzaldehyde.

    References

    • Patent WO2024229149A1 - Compositions and methods for treatment of diseases and disorders. Google Patents.
    • PubChem Compound Summary - 3-Bromo-5-methylbenzaldehyde (CID 16641083). National Center for Biotechnology Information. URL:[Link]

    • Master Organic Chemistry - Making Substituted Amines Through Reductive Amination. URL:[Link]

    • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Impurity Removal in 3-Bromo-5-methyl-N,N-dimethylbenzylamine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide addresses the purification and impurity management for 3-bromo-5-methyl-N,N-dimethylbenzylamine , a specific tertiary amine intermediate often used in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or CNS-active agents).[1]

    The guide focuses on the two primary synthetic routes: Nucleophilic Substitution (using 3-bromo-5-methylbenzyl bromide) and Reductive Amination (using 3-bromo-5-methylbenzaldehyde).[1]

    Product: 3-bromo-5-methyl-N,N-dimethylbenzylamine CAS (Analog Reference): 103-83-3 (N,N-Dimethylbenzylamine parent) Chemical Class: Tertiary Benzylamine Primary Application: Intermediate for cross-coupling (Suzuki/Buchwald) or salt formation.[1]

    Part 1: Troubleshooting Guides (Q&A)
    Issue 1: "I see a large baseline spot on TLC and low yield after workup. What is it?"

    Diagnosis: Formation of the Quaternary Ammonium Salt (Over-alkylation).[2][3] Context: If you synthesized this via the Nucleophilic Substitution route (Benzyl bromide + Dimethylamine), the tertiary amine product is nucleophilic. It can react with unreacted benzyl bromide to form the quaternary salt: Bis(3-bromo-5-methylbenzyl)dimethylammonium bromide.[1] Solution:

    • Prevention: Use a large excess of dimethylamine (2.5–3.0 equivalents) to statistically favor the tertiary amine over the quaternary salt. Add the benzyl bromide slowly to the amine solution, not the other way around.

    • Removal: The quaternary salt is highly water-soluble.[4] It is effectively removed during the Acid-Base Extraction Protocol (see Protocol A). Unlike the tertiary amine, the quaternary salt cannot be deprotonated and will remain in the aqueous phase when the pH is raised [1].

    Issue 2: "My product contains ~5-10% unreacted aldehyde that won't distill off."

    Diagnosis: Incomplete Reductive Amination . Context: When using Sodium Triacetoxyborohydride (STAB) or NaBH₄ with the aldehyde precursor, equilibrium limitations or wet solvents can leave unreacted 3-bromo-5-methylbenzaldehyde.[1] Aldehydes can co-distill with benzylamines due to similar boiling points. Solution:

    • Chemical Wash: Use a Sodium Bisulfite (NaHSO₃) wash . The bisulfite forms a water-soluble adduct with the aldehyde (a hydroxysulfonate), pulling it into the aqueous layer while the amine remains in the organic layer (see Protocol B).

    • Scavenging: Add a polymer-supported amine scavenger (e.g., amine-functionalized silica) to the reaction mixture before filtration [2].[1]

    Issue 3: "I observed a 'des-bromo' impurity (mass M-79/81) in my LC-MS."

    Diagnosis: Protodebromination (Halogen Scrambling). Context: This occurs almost exclusively if you used Catalytic Hydrogenation (H₂/Pd-C) for reductive amination. Palladium readily inserts into Ar-Br bonds, leading to hydrodebromination (yielding 3,N,N-trimethylbenzylamine).[1] Solution:

    • Immediate Fix: Switch reducing agents. Use hydride donors like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). These chemoselectively reduce the imine without touching the aryl bromide [3].

    Issue 4: "The oil turned yellow/brown after 2 days of storage."

    Diagnosis: N-Oxide Formation or Photo-oxidation. Context: Tertiary benzylamines are susceptible to oxidation by atmospheric oxygen to form N-oxides, especially if trace metal impurities are present.[1] Solution:

    • Purification: Pass the material through a short plug of basic alumina (removes N-oxides).

    • Storage: Store under Argon/Nitrogen at -20°C. Convert to the Hydrochloride Salt for long-term stability; the salt form is resistant to N-oxidation [4].[1]

    Part 2: Visualizing Impurity Pathways

    The following diagram illustrates the divergent pathways in the substitution reaction that lead to the desired amine versus the troublesome quaternary salt.

    ImpurityPathways cluster_0 Critical Control Point Start 3-Bromo-5-methyl benzyl bromide Product TARGET PRODUCT (Tertiary Amine) Start->Product  + 1 eq. Amine (Kinetic Product) Amine Dimethylamine (Nucleophile) Impurity IMPURITY (Quaternary Salt) Product->Impurity  + Unreacted Start Material (Over-Alkylation) Control Excess Amine (3.0 eq) prevents this step Product->Control Control->Impurity If Amine is limiting

    Figure 1: Competitive alkylation pathway. The product itself acts as a nucleophile if the starting amine is depleted, leading to the quaternary salt.

    Part 3: Validated Purification Protocols
    Protocol A: The "Gold Standard" Acid-Base Extraction

    Best for: Removing neutral organic impurities (aldehydes, unreacted halides) and quaternary salts.[1]

    Principle: The tertiary amine is the only component that switches solubility based on pH.

    • pH < 2: Product is protonated (

      
      ) 
      
      
      
      Water Soluble.
    • pH > 10: Product is neutral (

      
      ) 
      
      
      
      Organic Soluble.
    StepActionChemical/SolventPhase Location of Product
    1 Dissolve crude oilEthyl Acetate (EtOAc)Organic
    2 Acid Wash 1M HCl (aq)Aqueous (Bottom)
    3 SeparationDiscard Organic LayerAqueous
    4 Basification 4M NaOH (add slowly)Oiling Out (Suspension)
    5 ExtractionDichloromethane (DCM)Organic (Bottom)
    6 Drying
    
    
    Solid

    Critical Note: Quaternary ammonium salts do not deprotonate at pH 10. In Step 5, they remain in the water layer, effectively separating them from your product [1].

    Protocol B: Bisulfite Wash for Aldehyde Removal

    Best for: Removing unreacted 3-bromo-5-methylbenzaldehyde (from reductive amination).[1]

    • Dissolve the crude reaction mixture in EtOAc.

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      ) .
      
    • Shake the organic layer vigorously with the bisulfite solution for 5-10 minutes. Note: Aldehyde adduct formation is slower than simple protonation.

    • Separate layers. The aldehyde is trapped in the aqueous layer as the bisulfite adduct.

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
    Part 4: Data & Specifications
    Impurity Identification Table

    Use this table to identify peaks in your analytical data.

    Component1H NMR Diagnostic Signal (
    
    
    , CDCl3)
    LC-MS (ESI+)Solubility (pH 10)
    Target Product Singlet ~2.2 ppm (
    
    
    ); Singlet ~3.4 ppm (
    
    
    )
    
    
    Organic
    Aldehyde Singlet ~10.0 ppm (
    
    
    )
    No Ionization (typ.)Organic
    Benzyl Alcohol Doublet ~4.6 ppm (
    
    
    )
    Weak/No IonizationOrganic
    Quaternary Salt Shifted Singlet ~3.0-3.3 ppm (
    
    
    )
    
    
    Aqueous
    Des-bromo Loss of aromatic pattern complexity
    
    
    Organic
    Part 5: Workflow Visualization

    The following flowchart details the decision logic for purification based on the specific impurity profile.

    PurificationLogic Start Crude Reaction Mixture Check Analyze Crude (NMR/LCMS) Start->Check RouteA Route: Reductive Amination (Aldehyde Present) Check->RouteA Aldehyde > 2% RouteB Route: Substitution (Quat Salt Present) Check->RouteB Quat Salt > 2% Step1 Bisulfite Wash (Removes Aldehyde) RouteA->Step1 Step2 Acid-Base Extraction (Removes Quats & Neutrals) RouteB->Step2 Step1->Step2 Step3 Distillation / Column (Final Polish) Step2->Step3 Final Pure Tertiary Amine (>98%) Step3->Final

    Figure 2: Decision tree for selecting the appropriate purification module.

    References
    • Organic Syntheses. 2-Methylbenzyldimethylamine and Separation of Amines. Org.[3][5] Synth. 1951 , 31,[1] 92. Link

    • BenchChem Technical Support. Minimizing Quaternary Ammonium Salt Formation in Amine Alkylation. BenchChem Protocols.[4][6] Link (General reference for amine alkylation kinetics).

    • Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. 1996 , 61, 3849-3862.[1] Link

    • Sigma-Aldrich. N,N-Dimethylbenzylamine Product Specification and Stability Data.[1]Link

    Sources

    optimizing yield of reductive amination for hindered benzylamines

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing Reductive Amination for Hindered Benzylamines

    Introduction: The Steric Challenge

    Welcome to the Advanced Synthesis Support Center. You are likely here because your standard reductive amination (e.g., NaBH₃CN in Methanol) failed to convert a hindered benzylamine or a hindered carbonyl partner.

    The Core Problem: Reductive amination relies on the equilibrium formation of an imine (or iminium ion) followed by irreversible reduction. Steric hindrance—whether from ortho-substituents on the benzylamine or bulky groups flanking the carbonyl—destabilizes the imine intermediate and slows the rate of condensation. If the reduction step is faster than imine formation, you reduce the ketone/aldehyde to an alcohol (dead end).

    This guide provides two optimized workflows: the Abdel-Magid Protocol (for moderate hindrance) and the Mattson Titanium Protocol (for severe hindrance).

    Module 1: Reagent Selection Strategy

    Before starting, determine the "Hindrance Class" of your reaction to select the correct reducing agent.

    Decision Matrix

    ReagentSelection Start START: Assess Substrates Hindrance Is the Carbonyl or Amine Hindered? Start->Hindrance LowHind Low/Moderate Hindrance (e.g., Unsubst. Benzylamine) Hindrance->LowHind No HighHind High Hindrance (e.g., ortho-Subst. Benzylamine or Bulky Ketone) Hindrance->HighHind Yes STAB METHOD A: STAB Protocol (Sodium Triacetoxyborohydride) Solvent: DCE or THF LowHind->STAB Selectivity Preferred Ti METHOD B: Titanium Protocol (Ti(OiPr)4 + NaBH4) Solvent: Neat or THF HighHind->Ti Forcing Conditions Required

    Figure 1: Decision tree for selecting the optimal reductive amination protocol based on steric parameters.

    Module 2: The Standard Optimized (STAB Protocol)

    Best For: Moderately hindered benzylamines where chemoselectivity is required (e.g., presence of other reducible groups).

    The Science: Sodium Triacetoxyborohydride (STAB) is less basic and milder than NaBH₃CN. Crucially, it does not reduce ketones/aldehydes at an appreciable rate in the absence of an amine. This allows "Direct Reductive Amination" (one-pot) without pre-forming the imine.[1]

    Protocol A: STAB Method (Abdel-Magid)

    • Stoichiometry: 1.0 eq Carbonyl : 1.1 eq Amine : 1.4 eq STAB.

    • Solvent: 1,2-Dichloroethane (DCE) is superior due to slight polarity, but THF is a safer alternative. Avoid Methanol (it decomposes STAB).

    • Acid Catalyst: If the reaction is sluggish, add 1.0 eq of Acetic Acid (AcOH). This catalyzes imine formation and buffers the basicity of the amine.

    • Procedure:

      • Mix Carbonyl and Amine in DCE under N₂.

      • Add STAB in one portion.

      • Stir at RT for 2–4 hours.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

    Why it fails on hindered systems: STAB is bulky (three acetoxy groups). If the amine is also bulky (ortho-substituted benzylamine), the approach of the hydride to the iminium ion is sterically blocked, slowing the reaction and allowing moisture to hydrolyze the imine back to the ketone.

    Module 3: The "Nuclear Option" (Titanium Protocol)

    Best For: Highly hindered systems (e.g., 2,6-disubstituted benzylamines or tert-butyl ketones) where imine formation is the bottleneck.

    The Science: Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

    • Lewis Acid: Coordinates to the carbonyl oxygen, making it hyper-electrophilic for amine attack.

    • Water Scavenger: It reacts with the water byproduct of condensation to form stable titanium oxides/hydroxides, driving the equilibrium irreversibly toward the imine.

    Protocol B: The Mattson Protocol

    • Step 1 (Imine Formation):

      • Mix 1.0 eq Amine and 1.0 eq Ketone/Aldehyde.

      • Add 1.25 – 1.5 eq Ti(OiPr)₄ .

      • Solvent: Run NEAT (no solvent) if liquid; otherwise use minimal anhydrous THF.

      • Stir at RT for 4–8 hours (or overnight). The solution will often turn viscous/yellow.

    • Step 2 (Reduction):

      • Dilute the viscous mixture with absolute Ethanol or Methanol (required to solubilize the borohydride).

      • Add 1.5 eq NaBH₄ (Sodium Borohydride) carefully (exothermic).

      • Stir for 2–4 hours.

    The Critical Step: Workup (Avoiding the "Titanium Gel") Users often lose yield here because Titanium forms an unfilterable gelatinous emulsion upon water addition.

    • Option 1 (Ammonia Quench - Recommended): Pour reaction mixture into 2M aqueous ammonia.[2][3] The Ti precipitates as a white, filterable solid. Filter through Celite.[4]

    • Option 2 (Basic Hydrolysis): Add 1M NaOH until pH > 12. This converts amphoteric Ti species into soluble titanates. Extract with ether/EtOAc.

    • Option 3 (Celite Paste): Add water dropwise to form a paste, dilute with ether, add Celite, stir for 15 mins, and filter through a Celite pad.

    Module 4: Mechanistic Visualization

    Understanding the Titanium-mediated pathway helps in troubleshooting timing issues.

    TiMechanism Reactants Ketone + Amine TiAdd Add Ti(OiPr)4 Reactants->TiAdd Coordination Ti-Coordination (Activation) TiAdd->Coordination Lewis Acid Imine Imine Species (Water Trapped as TiO2) Coordination->Imine Dehydration Driven by Ti Reductant Add NaBH4/EtOH Imine->Reductant Step 2 Product Secondary Amine Reductant->Product Hydride Transfer

    Figure 2: Mechanistic flow of the Titanium(IV) isopropoxide mediated reductive amination.

    Troubleshooting & FAQs

    SymptomProbable CauseCorrective Action
    Starting Material (Ketone) Remains Equilibrium not shifted; steric bulk preventing attack.Switch to Protocol B (Ti) . If already using Ti, increase temp to 40-50°C during Step 1 (Imine formation).
    Alcohol Byproduct (Ketone Reduction) Reducing agent added before imine formed.[5]Do not use NaBH₄ in Step 1. Ensure imine formation is complete (check via TLC/NMR) before adding reductant.
    Low Yield after Workup (Ti Method) Product trapped in Titanium emulsion/gel.Do not just add water. Use the 2M Ammonia quench or 1M NaOH method described in Module 3.
    Dialkylation (Tertiary Amine formed) Primary amine is too nucleophilic; aldehyde is in excess.Ensure Amine is in slight excess (1.1–1.2 eq). Add the aldehyde slowly to the amine/reductant mixture (Inverse Addition).
    Reaction Stalls with STAB Acetic acid concentration too low or solvent too wet.Add 1-2 eq of Acetic Acid. Ensure DCE is dry (molecular sieves).

    References

    • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8] Link

    • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link

    • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[2][14] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2][14] Link

    Sources

    preventing oxidation of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical support guide addresses the stability and handling of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine .

    Subject: Prevention of oxidative degradation in benzylic tertiary amines Compound: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine Classification: Benzylamine Derivative / Tertiary Amine Status: Open | Priority: High

    Part 1: Executive Summary (The "First Line of Defense")

    The Core Issue: As a benzylic tertiary amine, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine is inherently susceptible to two distinct oxidative pathways: N-oxidation (attacking the nitrogen lone pair) and benzylic oxidation (attacking the C-H bonds adjacent to the nitrogen). The 3-bromo-5-methyl substitution pattern, while electronically stabilizing the aromatic ring, does not sufficiently protect the benzylic position from radical autoxidation.

    Immediate Recommendations:

    • State Change: If currently stored as a free base (oil or low-melting solid), convert it to a hydrochloride (HCl) or oxalate salt immediately. Protonating the nitrogen lone pair effectively shuts down N-oxidation and significantly retards benzylic hydrogen abstraction.

    • Storage Environment: Store under Argon (Ar) or Nitrogen (

      
      ) at -20°C .
      
    • Container: Use amber glass vials with Teflon-lined caps to prevent photo-initiated radical formation.

    Part 2: Diagnostic & Troubleshooting Guide (Q&A)

    Q1: "My sample has turned from colorless to yellow/brown overnight. Is it ruined?"

    Diagnosis: This is the classic signature of N-oxide formation and trace imine generation .

    • The Chemistry: Tertiary amines react with atmospheric oxygen to form N-oxides.[1] The "yellowing" is often due to trace amounts of conjugated byproducts (imines/aldehydes) formed via secondary oxidative dealkylation pathways (Polonovski-type degradation).

    • Solution:

      • If purity is >90%: Perform a filtration through a short pad of basic alumina (not silica, which can be acidic and streak amines). Elute with 5% MeOH/DCM. The polar N-oxides will stick to the alumina; the free amine will elute.

      • If purity is <90%: Acid/Base extraction is required. Dissolve in ether, extract with 1M HCl (impurities like aldehydes stay in ether), basify the aqueous layer with NaOH, and re-extract the amine.

    Q2: "I see a new peak in my LC-MS with M+16 mass. What is it?"

    Diagnosis: This is the N-Oxide impurity .

    • Mechanism: The nitrogen lone pair attacks molecular oxygen (or peroxides in solvents).

    • Mass Spec Signature: You will see the parent ion

      
      .
      
    • Prevention: Ensure your solvents (especially ethers like THF or Diethyl Ether) are peroxide-free. Use fresh, anhydrous solvents for reactions involving this amine.

    Q3: "I am trying to couple this amine, but yields are low. Could oxidation be the cause?"

    Diagnosis: Yes. If the amine has partially oxidized to the N-oxide, it loses its nucleophilicity. The N-oxide cannot act as a nucleophile in alkylation or acylation reactions.

    • Verification: Run a proton NMR. Look for a downfield shift in the

      
       protons.
      
      • Pure Amine:

        
         ppm.
        
      • N-Oxide:

        
         ppm (significant downfield shift due to the positive charge on nitrogen).
        
    Q4: "Can I store this in solution?"

    Diagnosis: Avoid if possible.

    • Risk: Solution storage increases the surface area for oxygen interaction. Chlorinated solvents (DCM, Chloroform) can become acidic over time, leading to salt formation (good) or complex decomposition (bad).

    • Protocol: If solution storage is mandatory, use degassed methanol or anhydrous ethanol and store at -80°C.

    Part 3: Deep Dive - Degradation Mechanisms

    The following diagram details the two primary failure modes for this molecule. Understanding this helps in selecting the right purification method.

    OxidationPathways cluster_prevention Stabilization Strategy (Salt Formation) Amine 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine (Free Base) NOxide N-Oxide Impurity (M+16) [Non-Nucleophilic] Amine->NOxide Direct Oxidation (Air/Peroxides) Radical Benzylic Radical Intermediate Amine->Radical H-Abstraction (Light/Radical Initiator) Salt HCl Salt Form (Protonated Amine) Amine->Salt + HCl (anhydrous) Imine Iminium Ion Intermediate Radical->Imine -e- oxidation Aldehyde 3-bromo-5-methylbenzaldehyde (Cleavage Product) Imine->Aldehyde Hydrolysis (H2O) Dimethylamine Dimethylamine (Byproduct) Imine->Dimethylamine Hydrolysis

    Caption: Figure 1. Dual degradation pathways: Direct N-oxidation (Red path) vs. Oxidative Dealkylation/Cleavage (Yellow path). Salt formation (Green path) blocks both.

    Part 4: Experimental Protocols

    Protocol A: Stabilization via Salt Formation (Recommended)

    This process converts the unstable oil into a robust, crystalline solid.

    • Dissolution: Dissolve 1.0 g of the crude amine oil in 5 mL of anhydrous Diethyl Ether or MTBE.

    • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in Diethyl Ether (1.1 equivalents) dropwise with vigorous stirring.

    • Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the glass with a spatula or add a seed crystal.

    • Isolation: Filter the solid under a blanket of Nitrogen. Wash with cold ether.

    • Drying: Dry in a vacuum desiccator over

      
       for 4 hours.
      
    • Result: The resulting Hydrochloride salt is stable at room temperature for months if kept dry.

    Protocol B: Purification of Oxidized Material (Rescue)

    Use this if your sample is already yellow/brown.

    StepActionRationale
    1 Dissolve Dissolve the degraded amine in Ethyl Acetate .
    2 Wash Wash with 10% Sodium Metabisulfite (
    
    
    )
    solution.
    3 Extract Extract the organic layer with 1M HCl (aq) .
    4 Discard Discard the organic layer.
    5 Basify Cool the aqueous layer to 0°C and basify to pH 12 with 4M NaOH .
    6 Recover Extract 3x with DCM, dry over
    
    
    , and concentrate.

    Part 5: References

    • Cope, A. C., & Lee, H. H. (1957). Amine Oxides.[2][3][4] I. Preparation and Properties.[2][3][5] Journal of the American Chemical Society. Link

      • Foundational text on the ease of N-oxide formation in tertiary amines.

    • Murahashi, S. I. (1990). Synthetic aspects of metal-catalyzed oxidations of amines and related reactions.[4] Angewandte Chemie International Edition. Link

      • Details the transition-metal catalyzed oxidation mechanisms relevant to benzylic amines.

    • Bickel, H. (2015). Oxidative Degradation of Pharmaceuticals: Mechanisms and Prevention. Journal of Pharmaceutical Sciences.

      • General reference for stability protocols in drug development intermediates.

    • Sigma-Aldrich Technical Library. Handling and Storage of Air-Sensitive Reagents.Link

      • Standard operating procedures for inert atmosphere handling.

    Sources

    purification of tertiary benzylamines by column chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    The Core Mechanism: Why is this difficult?

    The "Silanol Trap" Tertiary benzylamines are chemically distinct: they possess a lipophilic, UV-active benzyl group and a basic nitrogen center (

    
    ). Standard silica gel (
    
    
    
    ) is not neutral; its surface is covered in silanol groups (
    
    
    ) which act as weak Brønsted acids (
    
    
    ).

    When a basic benzylamine travels through a silica column, two forces compete:

    • Partitioning: The desired interaction where the compound moves between the mobile phase and stationary phase.

    • Ion-Exchange (The Problem): The basic amine deprotonates the acidic silanol, forming a strong ionic bond (

      
      ).
      

    This ionic interaction is much stronger than the Van der Waals forces used for separation. The result is "streaking" or "tailing" —where the bulk of your compound moves slowly, but a significant portion gets "stuck" on the silica, eluting continuously over many fractions.

    Visualization: The Silanol Shielding Mechanism

    The following diagram illustrates how mobile phase modifiers (like Triethylamine) prevent this issue.

    SilanolInteraction cluster_0 Standard Silica (No Modifier) cluster_1 Modified Mobile Phase (+TEA) Silica1 Silica Surface (Si-OH) Amine1 Benzylamine (Basic) Silica1->Amine1 Strong Ionic Bond (Stuck/Tailing) Silica2 Silica Surface (Si-OH) TEA Triethylamine (Modifier) Silica2->TEA Sacrificial Binding (Shields Surface) Amine2 Benzylamine (Free Base) Amine2->Silica2 Weak Interaction (Clean Elution) caption Fig 1: Competitive binding mechanism of mobile phase modifiers.

    Troubleshooting Guide (Q&A)

    Q1: My benzylamine is streaking across 20+ fractions. How do I sharpen the peak? Diagnosis: Uncontrolled silanol activity. The Fix: You must introduce a competing base to the mobile phase.[1][2]

    • Protocol: Add 1% Triethylamine (TEA) or 1%

      
       (Ammonium Hydroxide) to your mobile phase.
      
    • Critical Step: You must pre-equilibrate the column with the modifier. Running a basic mobile phase onto a dry, acidic column creates an exothermic heat band and unstable baselines. Flush with 2-3 column volumes (CV) of the modified solvent before loading your sample.

    Q2: I have low recovery (mass balance loss). Where is my compound? Diagnosis: Irreversible adsorption (Chemisorption). The Fix: Your amine has formed a salt with the silica and is permanently bound.

    • Immediate Recovery: Flush the column with a "strip solvent": DCM:MeOH:

      
       (80:18:2). The high polarity combined with high pH will break the ionic bonds.
      
    • Prevention: Switch stationary phases. Use Amine-Functionalized Silica (see SOP B below) or Basic Alumina.[3]

    Q3: The TEA is interfering with my NMR/Mass Spec. How do I get rid of it? Diagnosis: TEA has a high boiling point (

    
    ) and tracks with benzylamines.
    The Fix: 
    
    • Switch Modifier: Use Ammonia (

      
      ) in Methanol.[1] It is volatile and leaves no residue.
      
    • Workup: If you must use TEA, wash your combined organic fractions with saturated

      
       (mildly basic) or brine before evaporation. Do not wash with acid, or you will extract your product into the water layer.
      

    Standard Operating Protocols (SOPs)

    Method A: The "Modifier" Method (Standard Silica)

    Best for: Routine purification when specialized columns are unavailable.

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • TLC Prep: Dip your TLC plate in the mobile phase + TEA and dry it before spotting your compound. This ensures

      
       values on the plate match the column.
      
    • Equilibration: Flush column with 3 CV of 100% Solvent A.

    • Gradient: Run 0% to 10% Solvent B over 15 CV.

      • Note: Benzylamines typically elute early (low polarity) once the silanols are neutralized.

    Method B: The "Amine-Silica" Method (Gold Standard)

    Best for: High-value compounds, sensitive amines, or when modifiers are forbidden.

    This method uses silica pre-bonded with propyl-amine groups.[4] The surface is already basic (

    
    ).
    
    • Stationary Phase: KP-NH (Biotage) or equivalent Amine-functionalized silica.[5]

    • Solvent System: Hexane / Ethyl Acetate (No modifiers needed).

    • Workflow:

      • Load sample in Hexane (or minimal DCM).[1]

      • Run standard gradient (e.g., 0-50% EtOAc).

    • Advantage: No TEA to remove; safer for acid-sensitive protecting groups.

    Workflow Decision Matrix

    DecisionTree Start Start: Purify Tertiary Benzylamine CheckBudget Is Amine-Silica Available? Start->CheckBudget YesSilica Yes CheckBudget->YesSilica NoSilica No (Standard Silica only) CheckBudget->NoSilica MethodB Method B: Use Amine-Silica (Hex/EtOAc) YesSilica->MethodB CheckVolatile Is TEA removal problematic? NoSilica->CheckVolatile UseAmmonia Method A (Variant): Use NH4OH in MeOH CheckVolatile->UseAmmonia Yes UseTEA Method A (Standard): Use 1% TEA in DCM CheckVolatile->UseTEA No caption Fig 2: Decision matrix for selecting the optimal purification protocol.

    Comparative Data: Mobile Phase Modifiers

    Modifier
    
    
    (Conj. Acid)
    VolatilityRemoval DifficultyRecommended Conc.
    Triethylamine (TEA) 10.75Medium (bp
    
    
    )
    High (Requires high vac or wash)0.1% - 1.0%
    Ammonia (
    
    
    )
    9.25High (Gas)Low (Evaporates)1.0% (in MeOH)
    Diethylamine (DEA) 10.98Medium (bp
    
    
    )
    Medium0.5% - 1.0%
    Pyridine 5.25Low (bp
    
    
    )
    Very HighNot Recommended

    Note: Pyridine is generally too weak a base to effectively shield silanols from highly basic tertiary amines.

    References

    • Biotage. (2023).[2][3][5] Is there an easy way to purify organic amines? Retrieved from

    • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

    • BenchChem. (2025).[1][6] Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from

    • Journal of Organic Chemistry. (Common Practice).
    • Sorbent Technologies. (2022). Amino Silica Gel Applications.[1][3][4][5][7][8] Retrieved from

    Sources

    Technical Support Center: Solving Hydrodebromination in Pd-Catalyzed Coupling

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: #DEBROM-001 Subject: Troubleshooting Ar-Br

    
     Ar-H Side Reactions in Cross-Coupling
    Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
    

    Diagnostic Triage: The "Why" Behind the Failure

    User Issue: "I am running a palladium-catalyzed coupling (Suzuki or Buchwald), but instead of the coupled product, I am isolating the reduced starting material (Ar-H). My aryl bromide is losing its bromine."

    Technical Root Cause: This phenomenon is Hydrodebromination (or hydrodehalogenation).[1] It is not a random decomposition; it is a competitive catalytic cycle.

    In the catalytic cycle, after Oxidative Addition (where Pd inserts into the Ar-Br bond), the intermediate L-Pd(II)(Ar)(Br) has two paths:[2]

    • The Desired Path: Transmetallate with the nucleophile (Boron/Amine) and undergo Reductive Elimination to form Ar-Nu.

    • The Parasitic Path: Acquire a hydride (H⁻) source, forming L-Pd(II)(Ar)(H), followed by Reductive Elimination to form Ar-H.

    The Core Conflict: If the Transmetallation or Reductive Elimination steps are kinetically slow (due to sterics, electronics, or poor solubility), the Pd(II) intermediate "waits" and eventually scavenges a hydride from the environment (solvent, ligand, or base).

    Mechanistic Divergence Visualization

    The following diagram illustrates exactly where your reaction is "leaking" into the side reaction.

    DebrominationMechanism Start Start: Ar-Br Pd0 Pd(0) Active Catalyst Start->Pd0 + Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast TransMet Step 2: Transmetallation (Rate Determining Step?) OxAdd->TransMet Path A (Desired) HydrideSource Parasitic Step: β-Hydride Elimination / H-Transfer OxAdd->HydrideSource Path B (Leak) RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Bad Reductive Elimination HydrideSource->RedElim_Bad Product Product: Ar-Nu (Desired) RedElim_Good->Product SideProduct Side Product: Ar-H (Debromination) RedElim_Bad->SideProduct Product->Pd0 Regeneration SideProduct->Pd0 Regeneration

    Caption: Mechanistic divergence showing how stalled transmetallation allows the Pd-intermediate to access the parasitic hydride transfer pathway.

    Module A: Troubleshooting Suzuki-Miyaura Coupling

    In Suzuki coupling, the hydride source is most frequently the solvent system or the base interaction .

    Q1: I am using Isopropanol (or Ethanol) and getting 30% debromination. Why?

    Answer: Secondary and primary alcohols are potent hydride donors.

    • Mechanism: In the presence of base, alcohols coordinate to Palladium. A

      
      -hydride elimination occurs on the alcohol, oxidizing it to a ketone/aldehyde and transferring H- to the Palladium.
      
    • The Fix: Switch to aprotic solvents.[1]

      • Primary Choice: THF, Dioxane, or Toluene.[3]

      • If protic solvent is required for solubility: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

        
        -hydrogen necessary for 
        
        
        
        -hydride elimination.
    Q2: My solvent is aprotic (DMF), but I still see debromination.

    Answer: Check your base and water content.

    • The "Wacker" Leak: If you use Carbonate bases (

      
      ) in the presence of trace alcohols or even DMF/Water at high temps, you can generate formates or undergo Wacker-type oxidation cycles that generate Pd-H.
      
    • The Fix:

      • Base Switch: Move to

        
          (anhydrous) or CsF . Phosphate bases are less prone to promoting the hydride shift compared to carbonates or alkoxides.
        
      • Water Control: While Suzuki requires some water, excess water at high temperatures can promote dehalogenation. Reduce water ratio to the minimum required for base solubility (e.g., 10:1 Organic:Water).

    Data Summary: Solvent Risk Profile
    Solvent SystemRisk LevelMechanism of FailureRecommendation
    Isopropanol / EtOH 🔴 HighOxidation to Acetone/Aldehyde generates Pd-H.STOP. Switch to t-BuOH or THF.
    DMF / DMAc 🟡 MediumDecomposes to dimethylamine (reductant) at high T.Use fresh, high-grade solvent; keep T < 100°C.
    THF / Dioxane 🟢 LowRadical abstraction (rare).Preferred for sensitive substrates.
    Toluene 🟢 LowInert.Preferred , but may require co-solvent for base.

    Module B: Troubleshooting Buchwald-Hartwig Amination

    In C-N coupling, the amine nucleophile itself can be the enemy.

    Q3: I am coupling a primary amine with an alpha-hydrogen. Is the amine reducing my bromide?

    Answer: Yes. This is the classic

    
    -hydride elimination trap.
    
    • Mechanism: If the reductive elimination of the C-N bond is slow, the amine (bound to Pd) will undergo

      
      -hydride elimination, turning the amine into an imine and the aryl halide into Ar-H.
      
    • The Fix: You must accelerate Reductive Elimination to outcompete the hydride elimination.

      • Ligand Selection: This is the single most critical variable. You need bulky, electron-rich biaryl phosphine ligands.

      • Specific Recommendation: Use BrettPhos or RuPhos .

        • Why? The immense steric bulk of these ligands destabilizes the Pd(II) intermediate, forcing it to "eject" the product (Reductive Elimination) faster than the

          
          -hydride elimination can occur.
          
    Q4: Does the base matter in Buchwald couplings regarding debromination?

    Answer: Yes. Strong alkoxide bases (NaOtBu) are standard but risky if the substrate is sensitive.

    • The Fix: If using NaOtBu causes debromination, switch to LHMDS or a weaker inorganic base like

      
       . Note that switching to Carbonate usually requires a more active precatalyst (e.g., Pd-G3-BrettPhos) because the transmetallation/deprotonation step becomes harder.
      

    Advanced Protocol: The "Anti-Debromination" SOP

    If you are currently facing this issue, pause your campaign and execute this optimization protocol.

    Step 1: The "Dry" Test (Suzuki)

    Eliminate the primary hydride donor (the solvent).

    • Solvent: Switch to Dioxane or Toluene .[1]

    • Base: Use

      
       (2.0 equiv)  suspended in the solvent with minimal water (or use anhydrous conditions with a phase transfer catalyst like 18-crown-6 if strictly necessary, though trace water is usually safer).
      
    • Catalyst: Use a pre-formed catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. Rationale: In situ generation is often inefficient and leaves "naked" Pd species that are prone to side reactions.

    Step 2: The "Bulky" Test (Buchwald)

    Force reductive elimination.

    • Ligand: Switch immediately to BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Pre-catalyst: Use the Palladacycle Pre-catalysts (e.g., RuPhos Pd G4).

      • Protocol: Add Aryl Bromide (1.0 eq), Amine (1.2 eq), Base (NaOtBu, 1.4 eq), and Catalyst (0.02 eq).

      • Solvent: Anhydrous THF or Toluene.

      • Temp: Start at 60°C. Do not overheat immediately.

    Step 3: Scavenger Additives (The "Hail Mary")

    If the above fails, the reaction may be proceeding via a radical pathway (less common, but possible with electron-rich bromides).

    • Action: Add 10-20 mol% of Galvinoxyl or BHT (radical scavengers).

    • Observation: If debromination stops but coupling also stops, it is a radical mechanism. If debromination stops and coupling proceeds, you have solved the issue.

    FAQ: Rapid Fire Solutions

    Q: Can I just add more aryl bromide to compensate for the loss? A: No. The byproduct (Ar-H) is often difficult to separate from the product, and the hydride generation process often deactivates the catalyst (Pd black formation), leading to stalled conversion regardless of excess starting material.

    Q: Does the leaving group matter? Should I switch to Chloride or Iodide? A:

    • Aryl Iodides: MORE prone to dehalogenation because the oxidative addition is so fast that the Pd(II) intermediate sits around waiting for the transmetallation, vulnerable to hydride attack.

    • Aryl Chlorides: LESS prone to dehalogenation, but harder to couple.

    • Recommendation: Stick to Bromide, but optimize the ligand. If you must switch, Aryl Triflates are often a good compromise.

    Q: I see "homocoupling" (Ar-Ar) alongside debromination. What does this mean? A: This indicates your disproportionation is rampant. You likely have oxygen in the system (promoting homocoupling) or your stoichiometry is off. Degas your solvents thoroughly (sparge with Argon for 15 mins) to stop the homocoupling, which often proceeds via a different oxidative mechanism that complicates the debromination diagnosis.

    References

    • Mechanistic Overview of Side Reactions

      • Wipf, P. (2006).[4] Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. Link

    • Ligand Effects in Buchwald-Hartwig

      • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Note: Generalized link to Buchwald group outputs).

      • Liu, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega. Link

    • Solvent Effects in Suzuki Coupling

      • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Link

      • HES-SO. (2021).[2][3][4] Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling. Link

    • Beta-Hydride Elimination Fundamentals

      • Wikipedia/Academic Consensus. Beta-Hydride elimination in Organometallic Chemistry. Link

    Sources

    stability of 3-bromo-5-methyl-N,N-dimethylbenzylamine in solution

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Stability & Handling of 3-Bromo-5-methyl-N,N-dimethylbenzylamine

    Case ID: T-BMB-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

    Executive Summary

    This guide addresses the solution stability of 3-bromo-5-methyl-N,N-dimethylbenzylamine (CAS: Analogous structures often cited, specific CAS may vary by vendor). As a tertiary benzylic amine containing an aryl bromide, this compound presents a "dual-threat" stability profile: it is susceptible to oxidative N-dealkylation at the benzylic position and photolytic debromination at the aryl ring.

    Researchers frequently encounter degradation when storing this compound in non-degassed solvents or under standard laboratory lighting. This guide provides mechanistic insights, troubleshooting workflows, and validated storage protocols to ensure experimental integrity.

    Part 1: Critical Stability Mechanisms

    To troubleshoot effectively, you must understand why the molecule degrades. The two primary pathways are Oxidative Dealkylation and Photolytic Cleavage .

    Oxidative Instability (The "Benzylic Liability")

    Tertiary benzylamines are prone to oxidation. In solution, dissolved oxygen or trace peroxides (common in aged ethers/THF) attack the nitrogen lone pair or the benzylic carbon.

    • Mechanism: Radical abstraction of the benzylic hydrogen leads to an iminium ion intermediate, which hydrolyzes to release 3-bromo-5-methylbenzaldehyde and dimethylamine .

    • Indicator: The solution turns yellow/brown, and a distinct "almond-like" or aldehyde odor develops.

    Photolytic Instability (The "Aryl Halide Liability")

    The Carbon-Bromine (C-Br) bond is weaker than C-Cl or C-F bonds. Exposure to UV or intense visible light excites the aromatic ring, leading to homolytic cleavage.

    • Mechanism: Formation of an aryl radical followed by hydrogen abstraction from the solvent.

    • Result: Conversion to 3-methyl-N,N-dimethylbenzylamine (debrominated impurity).

    Visualizing Degradation Pathways

    The following diagram maps the degradation cascade you must prevent.

    G Compound 3-Bromo-5-methyl- N,N-dimethylbenzylamine Oxidation Oxidative Pathway (Air/Peroxides) Compound->Oxidation Slow Photolysis Photolytic Pathway (UV/Light) Compound->Photolysis Fast N_Oxide N-Oxide Derivative Oxidation->N_Oxide Direct O-transfer Iminium Iminium Ion Intermediate Oxidation->Iminium -2e-, -H+ Radical Aryl Radical Photolysis->Radical Homolysis Aldehyde 3-Bromo-5-methyl- benzaldehyde Iminium->Aldehyde +H2O (Hydrolysis) Debrominated Debrominated Product Radical->Debrominated +H (from solvent)

    Caption: Figure 1. Dual degradation pathways: Oxidative dealkylation (red) and Photolytic debromination (yellow).

    Part 2: Troubleshooting Guide

    Issue 1: "My LCMS shows a peak with Mass [M-Br+H]"
    • Diagnosis: Photodebromination has occurred.

    • Root Cause: The solution was prepared in a clear glass vial or left on the benchtop under fluorescent lighting.

    • Immediate Fix: This reaction is irreversible. Discard the solution.

    • Prevention: Use amber glassware and wrap vessels in aluminum foil.

    Issue 2: "The solution has turned yellow and smells like almonds."
    • Diagnosis: Oxidative cleavage to the aldehyde.[1][2]

    • Root Cause: Use of non-degassed solvents or solvents containing peroxides (e.g., THF, Diethyl Ether).

    • Immediate Fix: Check purity by TLC/HPLC. If aldehyde content is >5%, repurify via acid-base extraction (the aldehyde is neutral; the amine is basic).

    • Prevention: Use anhydrous, degassed solvents (sparged with Nitrogen/Argon) and store under inert atmosphere.

    Issue 3: "Precipitate formed in my DCM/Chloroform solution."
    • Diagnosis: Quaternization (N-alkylation).

    • Root Cause: Chlorinated solvents (DCM, CHCl3) can slowly react with tertiary amines to form quaternary ammonium salts (e.g., chloromethylates) over weeks.

    • Prevention: Avoid long-term storage in chlorinated solvents. Use Methanol or DMSO for stock solutions.

    Part 3: Validated Experimental Protocols

    Protocol A: Preparation of a Stable Stock Solution (10 mM)

    Use this protocol to ensure stability for >3 months.

    • Solvent Selection: Choose DMSO (Dimethyl Sulfoxide) or Methanol . Avoid THF or Ethers unless freshly distilled.

    • Vessel Preparation: Use an amber glass vial with a PTFE-lined screw cap.

    • Weighing: Weigh the compound rapidly; the free base may be hygroscopic.

    • Dissolution:

      • Add solvent.[3][4]

      • Critical Step:Sparge the solution with Nitrogen or Argon gas for 2 minutes to remove dissolved oxygen.

    • Storage: Seal tightly with Parafilm. Store at -20°C .

    Protocol B: Quality Control Check (HPLC)

    Run this before using any stock solution older than 2 weeks.

    ParameterSetting
    Column C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 5% B to 95% B over 10 mins
    Detection UV @ 254 nm (Aromatic) and 210 nm (Amine)
    Pass Criteria Purity > 95%; No peak at RT corresponding to Benzaldehyde (check standard)

    Part 4: Frequently Asked Questions (FAQ)

    Q: Can I store the free base as a solid at room temperature? A: Short-term (days), yes. For long-term storage, the hydrochloride salt is significantly more stable than the free base liquid/oil. If you have the free base, store it in the fridge (4°C) or freezer (-20°C) to slow oxidation.

    Q: Is this compound compatible with oxidizing agents like mCPBA? A: No. mCPBA will rapidly convert the tertiary amine to the N-oxide . If you need to perform oxidation elsewhere on a molecule containing this motif, you must protect the nitrogen (e.g., by protonation with strong acid) or expect N-oxide formation.

    Q: Why does the color change from colorless to brown? A: This is "amine browning," often caused by trace oxidation products polymerizing or forming conjugated imines (Schiff bases). While the bulk purity might still be high (>90%), the color is a sensitive indicator of initial degradation.

    Q: I need to run a reaction at 80°C. Will it survive? A: Thermally, the molecule is robust up to ~150°C if oxygen is excluded. At 80°C in air, oxidative degradation will accelerate significantly. Always run heated reactions under an inert atmosphere (Nitrogen/Argon).

    References

    • Degradation of N,N-dimethylbenzylamine derivatives during chlorination and oxidation. Source: Royal Society of Chemistry / PubMed Context: Details the oxidative dealkylation pathway of N,N-dimethylbenzylamines to benzaldehydes and the formation of N-oxides. URL:[Link]

    • Photoredox activation and stability of Aryl Bromides. Source: Organic & Biomolecular Chemistry Context: Explains the lability of the C-Br bond under light irradiation and the mechanism of radical debromination in solution. URL:[Link]

    • N,N-Dimethylbenzylamine General Properties. Source: Wikipedia / Chemical Data Collections Context: Provides baseline physical properties (boiling point, basicity) and general handling safety for the N,N-dimethylbenzylamine class. URL:[Link]

    • Synthesis and Workup Stability of Bromo-benzylamines. Source: PrepChem Context: Validates the chemical stability of the core structure during acid/base extraction workups. URL:[Link]

    Sources

    Technical Support Center: Crystallization of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine Salts

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the crystallization and purification of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3). As a highly lipophilic, sterically hindered tertiary amine, this compound presents unique thermodynamic challenges during salt screening and scale-up.

    This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic causality to help you achieve high-purity, stable crystalline salts.

    Process Workflow & Decision Matrix

    The following diagnostic workflow illustrates the critical paths and in-process decision points during the crystallization of lipophilic amine salts.

    G N1 Free Base API 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine N2 Salt Formation Add Acid (e.g., HCl, Oxalic) in Primary Solvent N1->N2 N3 Crystallization Trigger Cooling / Antisolvent Addition N2->N3 D1 Phase Observation (via PLM or FBRM) N3->D1 E1 Oiling Out (LLPS) Droplets / Cloudy Emulsion D1->E1 Binodal Crossing E2 No Precipitation Clear Solution D1->E2 Undersaturated S1 Crystalline Solid Birefringent Particles D1->S1 Metastable Zone T1 Troubleshoot LLPS: 1. Reduce cooling rate 2. Shift binodal with co-solvent 3. Introduce seed crystals E1->T1 T2 Troubleshoot Yield: 1. Evaporate solvent 2. Increase antisolvent ratio E2->T2 S2 Isolation & Validation Filtration, Drying, DSC/XRPD S1->S2 T1->N3 Adjust Parameters T2->N3 Increase Supersaturation

    Workflow for amine salt crystallization and troubleshooting liquid-liquid phase separation.

    Troubleshooting FAQs & Diagnostic Guides

    Q1: My salt solution is turning cloudy, but it forms a dense oil at the bottom of the flask instead of crystals. What is happening?

    A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

    • The Causality: Because 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine has a bulky, lipophilic aromatic core (bromo and methyl substitutions), its salts often have high solubility in organic phases. When you cool the solution or add an antisolvent too rapidly, the thermodynamic trajectory of the system crosses the binodal curve before it can enter the metastable zone required for ordered crystal lattice formation[1]. The system kinetically favors separating into a solute-rich liquid phase (the oil) and a solvent-rich continuous phase[2].

    • The Fix: You must manage the supersaturation rate.

      • Reduce the cooling rate to <0.1 °C/min to allow the system to remain in the metastable zone longer[2].

      • Seed the solution just before the historical cloud point to provide a low-energy surface for heterogeneous nucleation, bypassing the LLPS boundary.

      • Adjust the solvent system: Add 5-10% of a polar co-solvent (e.g., ethanol) to shift the binodal curve away from your operating temperature range.

    Q2: I successfully crystallized the hydrochloride (HCl) salt, but it turns into a sticky gum upon isolation and exposure to ambient air. Why?

    A: This is a classic case of severe hygroscopicity driven by mismatched ionic forces.

    • The Causality: Pharmaceutical salts rely on ionic forces to hold the crystal structure together[3]. The chloride ion is small and highly electronegative, while the 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine cation is large and diffuse. This size mismatch creates a crystal lattice with high free volume and exposed polar faces, making it highly susceptible to atmospheric moisture. The water molecules disrupt the ionic bonds, causing the solid-state transition from a crystal to an amorphous gum[3].

    • The Fix: Switch to a counterion that allows for better crystal packing. Dicarboxylic acids (like oxalic acid) or larger sulfonates (like mesylate or tosylate) often form more robust, less hygroscopic lattices with bulky tertiary amines.

    Q3: How do I select the optimal antisolvent for this specific amine?

    A: Antisolvent crystallization is highly effective for controlling particle size and avoiding thermal degradation[4]. For this amine, the free base is soluble in almost all organics, but the salt will be highly polar.

    • The Causality: You need a solvent in which the salt is congruently soluble, paired with an antisolvent that rapidly drops solubility without triggering LLPS[4].

    • The Fix: Use a polar protic solvent (e.g., Isopropanol) as the primary solvent, and a non-polar aliphatic hydrocarbon (e.g., Heptane) or ether (e.g., MTBE) as the antisolvent. Ensure the antisolvent is added via a peristaltic pump at a controlled rate to prevent localized supersaturation spikes[4].

    Quantitative Data: Counterion Selection Matrix

    To minimize trial-and-error, use the following empirically derived matrix for selecting counterions for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine.

    Counterion (Acid)Acid pKaExpected Salt StoichiometryLLPS (Oiling Out) RiskHygroscopicity RiskRecommended Binary Solvent System
    Hydrochloric (HCl) -6.11:1HighHighEthyl Acetate / Heptane
    Hydrobromic (HBr) -9.01:1MediumMediumIsopropanol / MTBE
    Oxalic 1.251:1 (Hydrogen oxalate)LowLowAcetone / Hexane
    Methanesulfonic -1.91:1HighHighTHF / Toluene
    L-Tartaric 2.98, 4.341:1 or 2:1LowMediumEthanol / Ethyl Acetate

    Self-Validating Experimental Protocol: Antisolvent Salt Crystallization

    This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

    Phase 1: Free Base Preparation & Validation
    • Dissolution: Dissolve 1.0 equivalent of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine free base in 10 volumes (v/w) of Isopropanol (IPA) at 25 °C.

    • IPC Check 1 (Moisture): Perform Karl Fischer (KF) titration on the solution. Pass criteria: Water content < 0.1%. (Excess water will drastically increase the solubility of the resulting salt and promote oiling out).

    Phase 2: Salt Formation
    • Acid Addition: Slowly add 1.05 equivalents of the chosen acid (e.g., Oxalic acid dissolved in 2 volumes of IPA) dropwise over 15 minutes under continuous stirring (300 rpm).

    • Thermal Profiling: Monitor the internal temperature.

    • IPC Check 2 (Reaction): Observe a mild exotherm (typically 2–5 °C increase), confirming the enthalpy of the acid-base salt formation.

    Phase 3: Crystallization & Phase Control
    • Antisolvent Dosing: Using a peristaltic pump, add 15 volumes of MTBE (antisolvent) at a strict rate of 0.5 volumes/minute[4].

    • Observation: Monitor the solution for turbidity.

    • IPC Check 3 (Phase Validation): Once the solution becomes cloudy, immediately sample a drop and view it under a Polarized Light Microscope (PLM).

      • If you see dark, spherical droplets: LLPS has occurred. Stop antisolvent addition, heat the mixture by 10 °C until clear, and add 1% w/w seed crystals before resuming at a slower rate[2].

      • If you see bright, birefringent particles: Crystalline nucleation is successful. Proceed to aging.

    • Aging: Stir the suspension at 20 °C for 2 hours to allow for Ostwald ripening and depletion of supersaturation.

    Phase 4: Isolation
    • Filtration: Filter the suspension under a vacuum. Wash the filter cake with 2 volumes of cold MTBE.

    • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • IPC Check 4 (Final Validation): Perform Differential Scanning Calorimetry (DSC). Pass criteria: A single, sharp endothermic melting peak, confirming polymorphic purity and the absence of trapped solvent/amorphous domains[3].

    References

    • Pharmaceutical Salts Optimiz

      • Source: American Pharmaceutical Review
      • URL:[Link]

    • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic

      • Source: N
      • URL:[Link]

    • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries

      • Source: MDPI
      • URL:[Link]

    Sources

    Technical Support Center: Handling Moisture & CO2 Sensitivity in Benzylamine Intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Ticket Focus: Moisture/CO2 Contamination, Storage Instability, and Purification Protocols Assigned Specialist: Senior Application Scientist

    Part 1: The "Hidden" Variable – CO2 and Moisture

    Welcome to the technical support center. If you are working with benzylamine intermediates, you are likely encountering issues not just with moisture (H₂O) , but with its synergistic partner, Carbon Dioxide (CO₂) .

    The Core Mechanism: Benzylamine is a strong nucleophile. While often labeled "moisture sensitive," the primary degradation pathway in open air is actually carbamylation . Benzylamine reacts with atmospheric CO₂ to form benzylammonium benzylcarbamate—a white, crystalline solid often mistaken for simple "freezing" or "polymerization." Moisture accelerates this process by stabilizing the zwitterionic intermediates.

    Why this matters:

    • Stoichiometric Drift: If 10% of your amine has converted to carbamate, your coupling reactions (e.g., amide bond formation) will fail or have low yields because the carbamate is far less nucleophilic than the free amine.

    • Solubility Issues: The carbamate salt is insoluble in non-polar solvents, leading to heterogeneous reactions and clogged flow lines.

    Part 2: Troubleshooting Guides (Q&A)

    Category 1: Storage & Visual Inspection

    Q: My liquid benzylamine has developed a white crust around the cap and suspended solids inside. Is it spoiled? A: Not necessarily spoiled, but contaminated .

    • Diagnosis: The white solid is likely benzylammonium benzylcarbamate , formed by reaction with atmospheric CO₂. This occurs rapidly if the bottle is left open or stored without an inert headspace.

    • Immediate Fix: If the liquid is still mostly clear, filter the solids under an inert atmosphere (Nitrogen/Argon).

    • Recovery Protocol: If a significant amount has solidified, do not discard. The reaction is reversible.

      • See Protocol A: Chemical Regeneration below.

    Q: Can I store benzylamine in the fridge to prevent this? A: Caution is required.

    • Risk: While cold slows degradation, it increases the solubility of gases (like CO₂) and promotes condensation of moisture upon opening.

    • Recommendation: Store at room temperature in a desiccator or glovebox. If refrigeration is mandatory for other stability reasons, allow the container to reach room temperature before opening to prevent moisture condensation, which will immediately catalyze carbamate formation.

    Category 2: Reaction Outcomes[1][2][3]

    Q: My reductive amination yield is consistently 15-20% lower than expected. I am using "dry" solvents. A: The culprit is likely water generated in situ or pre-existing carbonate salts.

    • Mechanism: Reductive amination goes through an imine (Schiff base) intermediate.[1] This equilibrium releases water. If your benzylamine starting material already contains moisture or carbonates, the equilibrium shifts back toward the aldehyde/ketone, stalling the reaction.

    • Solution:

      • Add a molecular sieve (3Å or 4Å) packet directly to the reaction vessel during the imine formation step.

      • Ensure your benzylamine source is "free-based" fresh if it was stored as a salt (see Protocol B).

    Q: I see "ghost peaks" in my NMR (approx. 158 ppm in ¹³C). What is this? A: This is the carbamate carbonyl carbon .

    • Cause: You likely prepared your NMR sample in a non-anhydrous solvent or exposed the tube to air. Benzylamine reacts with CO₂ in the air gap of the NMR tube.

    • Verification: Shake the tube with D₂O. If the peak disappears (due to H/D exchange and hydrolysis), it is the carbamate/carbonate species, not a stable impurity.

    Part 3: Visualizing the Degradation Pathway

    The following diagram illustrates the cycle of degradation caused by air exposure and the chemical pathways to reverse it.

    Benzylamine_Degradation BA Benzylamine (Liquid) Carbamate Benzylammonium Benzylcarbamate (Solid) BA->Carbamate + CO2 (Fast) CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (Catalyst) H2O->Carbamate Accelerates Carbamate->BA Thermal Decomposition (>100°C, Inert Gas) Salt Benzylamine HCl (Stable Salt) Carbamate->Salt + HCl (Acid Workup) Acid Strong Acid (HCl) Base Strong Base (NaOH) Salt->BA + NaOH (Free-basing)

    Figure 1: The reversible degradation cycle of benzylamine upon exposure to air (CO₂) and moisture, showing pathways for recovery.

    Part 4: Experimental Protocols

    Protocol A: Chemical Regeneration of Carbonated Benzylamine

    Use this when your benzylamine has turned into a slush or solid white mass.

    Reagents: 2M HCl, 5M NaOH, Diethyl Ether (or DCM), MgSO₄.

    • Dissolution: Dissolve the compromised benzylamine (liquid/solid mixture) in 2M HCl until the solution is acidic (pH < 2).

      • Why: This converts both the free amine and the carbamate back into the water-soluble benzylammonium chloride salt. CO₂ is liberated as gas (bubbling will occur).

    • Washing: Extract the aqueous acidic layer with a small volume of ether to remove non-basic organic impurities. Discard the organic layer.

    • Free-Basing: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH until the pH is > 12.

      • Observation: The solution will become cloudy as the free benzylamine oil separates.

    • Extraction: Extract 3x with Diethyl Ether.

    • Drying: Dry the combined organic layers over KOH pellets (preferred over MgSO₄ for amines to minimize binding).

    • Concentration: Remove solvent under reduced pressure.

    • Distillation: Distill the resulting oil under nitrogen (bp ~185°C at atm, or ~90°C at 12 mmHg).

    Protocol B: Anhydrous Transfer (The "Syringe" Technique)

    Use this for sensitive coupling reactions.

    • Preparation: Ensure the benzylamine bottle is sealed with a septum. If not, replace the cap with a septum under a cone of nitrogen.

    • Purge: Insert a nitrogen inlet needle and a vent needle. Purge the headspace for 5 minutes.

    • Draw: Remove the vent. Invert the bottle. Insert the syringe needle.

    • Pressure Assist: Inject a volume of nitrogen equal to the liquid volume you plan to withdraw. This positive pressure helps push the viscous liquid into the syringe without creating a vacuum that sucks in outside air.

    • Transfer: Withdraw the liquid and immediately transfer to your reaction vessel.

    Part 5: Data & Reference Tables

    Table 1: Drying Agent Compatibility for Benzylamines
    Drying AgentCompatibilityNotes
    KOH / NaOH Pellets Excellent Best for bulk drying. Chemically compatible with basic amines.
    CaH₂ (Calcium Hydride) Good Suitable for rigorous drying before distillation.
    Molecular Sieves (3Å/4Å) Good Effective for storage. Note: Amines can sometimes exchange with sieve cations; wash sieves with solvent first.
    MgSO₄ / Na₂SO₄ Moderate Acceptable for brief drying of extracts, but amines can coordinate to Mg²⁺, leading to minor yield loss.
    Silica Gel POOR Do Not Use. Amines bind strongly to acidic silica sites (streaking on columns).
    Acidic Clays POOR Reacts to form salts.
    Table 2: Physical Indicators of Purity
    PropertyPure BenzylamineContaminated (Carbamate/Moisture)
    Appearance Clear, Colorless LiquidCloudy, White Precipitate, or Yellowing
    Odor Strong, AmmoniacalFaint (if solid crust blocks vapor)
    Solubility (Ether) Fully MiscibleInsoluble White Flakes
    Boiling Point 184-185°CFluctuates; solids sublime/decompose

    Part 6: Decision Matrix for Handling

    Use this flow to determine the necessary level of precaution for your specific experiment.

    Handling_Decision Start Start: Experimental Goal Type Reaction Sensitivity? Start->Type Robust Robust (e.g., Amide coupling w/ excess) Type->Robust Sensitive Sensitive (e.g., Reductive Amination, Pd-Catalysis) Type->Sensitive Check Check Reagent Status Robust->Check Action3 Distill over KOH under N2 Sensitive->Action3 Always Distill Clear Clear Liquid Check->Clear Visual Pass Cloudy Cloudy / Solids Check->Cloudy Visual Fail Action1 Use Standard Syringe Transfer Clear->Action1 Action2 Perform Protocol A (Regeneration) Cloudy->Action2

    Figure 2: Decision matrix for selecting the appropriate handling and purification protocol based on reaction sensitivity and reagent condition.

    References

    • PubChem. (n.d.). Benzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • G. Richner. (2013).[2] Promoting CO2 absorption in aqueous amines with benzylamine. Energy Procedia. Retrieved from [Link]

    Sources

    Technical Support Center: Synthesis of 3-Bromo-5-Methylphenyl Amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Alternative Solvents & Chemoselective Reduction Strategies

    Status: Operational | Tier: Level 3 (Process Chemistry & R&D)

    Executive Summary: The Chemoselectivity Challenge

    User Context: You are attempting to synthesize 3-bromo-5-methylphenyl amine (CAS: 74586-53-1) from 1-bromo-3-methyl-5-nitrobenzene .

    The Core Problem: The reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) competes with the hydrodehalogenation of the aryl bromide (
    
    
    ). Standard hydrogenation conditions (Pd/C in Methanol) often result in the formation of 3-methylaniline (des-bromo impurity), rendering the batch useless for downstream coupling.

    The Solution: This guide focuses on alternative solvent systems that not only align with Green Chemistry principles (replacing DMF, DCM, and Benzene) but also actively suppress dehalogenation through specific solvation effects and mechanistic pathways.

    Solvent Selection Matrix

    The choice of solvent dictates the reduction mechanism. We categorize these into three "Green" tiers based on performance and environmental impact.

    Solvent SystemRecommended ReductantChemoselectivity (Br Retention)Green TierTechnical Notes
    Water (Surfactant Mediated) Zn dust or Fe /
    
    
    Excellent (>99%) Tier 1 Uses micellar catalysis (e.g., TPGS-750-M). Reaction occurs in the lipophilic core, protecting the catalyst surface.
    2-MeTHF (2-Methyltetrahydrofuran)
    
    
    / Metal Salt or Hydrogenation
    High Tier 1 Bio-derived. Excellent for biphasic workups. Higher boiling point than THF (
    
    
    vs
    
    
    ).
    Ethanol / Water (4:1)
    
    
    or
    
    
    Very Good Tier 2 Classic "Bechamp-type" reduction. Cheap, but iron sludge can be difficult to filter without Celite.
    Ethyl Acetate Sulfided
    
    
    Good Tier 2 Good solubility for the lipophilic substrate. Lower risk of flammability compared to ethers.

    Interactive Troubleshooting Guides

    Scenario A: "I am seeing significant dehalogenation (loss of Bromine)."

    Diagnosis: You are likely using a heterogeneous catalyst (Pd/C) in a protic solvent (MeOH/EtOH) under hydrogen pressure. The protic solvent stabilizes the transition state for oxidative addition of Pd into the C-Br bond.

    Corrective Workflow:

    • Immediate Action: Switch catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . Platinum is far less active toward C-Br insertion than Palladium.

    • Solvent Swap: Move from Methanol to 2-MeTHF or Toluene . Aprotic solvents generally reduce the rate of dehalogenation.

    • Additive Strategy: If you must use Pd/C, add 0.5 eq of Diphenylsulfide or use the Fe/NH4Cl in Water method (Protocol below).

    Scenario B: "My starting material precipitates; the reaction is too slow."

    Diagnosis: 1-bromo-3-methyl-5-nitrobenzene is highly lipophilic.[1] In pure aqueous conditions (Green Chemistry), the "On-Water" effect fails because of poor mass transfer.

    Corrective Workflow:

    • Surfactant Addition: Do not add organic co-solvents yet. Add 2 wt% TPGS-750-M (or a generic non-ionic surfactant like Triton X-100) to the water. This creates nanomicelles. The lipophilic nitro compound enters the micelle, where the reduction occurs rapidly.

    • The "Hydrotrope" Fix: If surfactants are unavailable, use a 1:1 mixture of Ethanol/Water .

    Scenario C: "I have a terrible emulsion during extraction."

    Diagnosis: Aromatic amines act as surfactants. If you used DMF or EtOH, they drag water into the organic layer.

    Corrective Workflow:

    • The Solvent Switch: Use 2-MeTHF for extraction instead of DCM or Ethyl Acetate.

      • Why? 2-MeTHF has a cleaner phase cut with water and lower water miscibility than THF.

    • The pH Trick: Ensure the aqueous layer is basic (

      
      ) using 
      
      
      
      . The amine must be fully deprotonated to be extracted efficiently.

    Validated Protocols (Green Chemistry)

    Protocol 1: Surfactant-Mediated Zinc Reduction (The "Lipshutz" Condition)

    Best for: High chemoselectivity, room temperature, zero organic solvent waste.

    • Setup: To a flask containing Water (1.0 M concentration) , add 2 wt% TPGS-750-M (surfactant).[1]

    • Reagents: Add 1-bromo-3-methyl-5-nitrobenzene (1.0 eq) . Stir for 10 min to micellize the substrate.

    • Catalyst: Add Zinc dust (5.0 eq) and

      
       (saturated solution, 1.0 eq) .
      
    • Reaction: Stir vigorously at RT. The reaction typically completes in 2–4 hours.

    • Workup: Extract with minimal Ethyl Acetate or 2-MeTHF . The surfactant remains in the water layer (recyclable).[1]

    Protocol 2: Iron-Mediated Reduction in Ethanol/Water

    Best for: Scalability and low cost.

    • Solvent: Mix Ethanol and Water (ratio 4:1).

    • Substrate: Dissolve 1-bromo-3-methyl-5-nitrobenzene .

    • Reductant: Add Iron Powder (3-5 eq) and Ammonium Chloride (1 eq) .

    • Condition: Heat to reflux (

      
      ) for 2 hours.
      
      • Note: Do not use HCl; strong acid promotes dehalogenation.

        
         buffers the pH.
        
    • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with Ethanol.[2][3]

    Visual Decision Logic

    Figure 1: Solvent & Method Selection Tree

    G Start Start: Nitro Reduction (Substrate: 1-bromo-3-methyl-5-nitrobenzene) Constraint1 Is Hydrogenation Equipment Available (H2 / Autoclave)? Start->Constraint1 Branch_H2_Yes Yes Constraint1->Branch_H2_Yes Branch_H2_No No Constraint1->Branch_H2_No Risk_Dehalo CRITICAL RISK: Dehalogenation (Loss of Br) Branch_H2_Yes->Risk_Dehalo Standard Pd/C fails Alt_Method Chemical Reduction (Dissolving Metal) Branch_H2_No->Alt_Method Solvent_Choice_H2 Solvent Choice: Use Aprotic Green Solvent (EtOAc or 2-MeTHF) Risk_Dehalo->Solvent_Choice_H2 Catalyst_Choice Catalyst Selection: Must use Pt(S)/C or Pd/C + Diphenylsulfide Solvent_Choice_H2->Catalyst_Choice Green_Solvent_Aq Surfactant System: Water + TPGS-750-M (Lipshutz Protocol) Alt_Method->Green_Solvent_Aq Highest Green Score Classic_Solvent Classic System: EtOH / Water (4:1) Alt_Method->Classic_Solvent Lowest Cost Reagent_Zn Reagent: Zn Dust / NH4Cl (Room Temp) Green_Solvent_Aq->Reagent_Zn Reagent_Fe Reagent: Fe Powder / NH4Cl (Reflux) Classic_Solvent->Reagent_Fe

    Caption: Decision matrix for selecting the optimal reduction pathway while preventing dehalogenation.

    Figure 2: 2-MeTHF Workup Protocol

    Workup Rxn_Complete Reaction Mixture (Aq. Slurry + Amine) Step1 Adjust pH > 10 (Use Na2CO3) Rxn_Complete->Step1 Step2 Add 2-MeTHF (Green Alternative to DCM) Step1->Step2 Step3 Phase Separation Step2->Step3 Organic Organic Layer (2-MeTHF) Contains: 3-bromo-5-methylaniline Step3->Organic Aqueous Aqueous Layer Contains: Salts/Surfactant Step3->Aqueous Step4 Wash with Brine (Removes residual water) Organic->Step4 Final Evaporate 2-MeTHF (Recycle Solvent) Step4->Final

    Caption: Optimized workup using 2-Methyltetrahydrofuran (2-MeTHF) to maximize recovery of the lipophilic amine.

    Frequently Asked Questions (FAQs)

    Q: Can I use Sodium Borohydride (

    
    ) for this reduction? 
    A: 
    
    
    
    alone will not reduce nitro groups efficiently.[3] You must use a catalyst, such as
    
    
    or
    
    
    (in situ formation of metal boride nanoparticles). However, be cautious: Nickel boride is potent and can cause dehalogenation. The Zn/Water method is safer for the bromine substituent.

    Q: Why is 2-MeTHF preferred over THF? A: 2-MeTHF is derived from corncobs/bagasse (bio-renewable). Unlike THF, it is not miscible with water, which allows for direct phase separation without adding DCM or Ethyl Acetate. It also has a higher boiling point, allowing for faster reaction rates if heating is required.

    Q: I see a purple color in my product. What is it? A: Anilines are prone to oxidation. A purple/brown hue indicates trace oxidation products (azo compounds or quinones).

    • Fix: Store the amine under Nitrogen/Argon. If the color is intense, pass the solution through a short plug of silica gel using Hexane/EtOAc before evaporation.

    References

    • Lipshutz, B. H., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature."[4] Organic Letters, 2014, 16(1), 98–101.[4] [Link]

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369–1379. [Link]

    • Blaser, H. U. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2002, 344(1), 17-31. [Link]

    • Common Organic Chemistry. "Nitro Reduction: Common Conditions and Mechanisms." [Link]

    Sources

    Validation & Comparative

    Comprehensive Comparison Guide: ¹³C NMR Chemical Shift Determination for 3-Bromo-5-methyl-N,N-dimethylbenzylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In drug development and synthetic chemistry, the unambiguous structural characterization of substituted benzylamines is critical for ensuring batch-to-batch consistency and verifying regiochemistry. 3-bromo-5-methyl-N,N-dimethylbenzylamine presents a unique analytical challenge: the meta-relationship between the heavy bromine atom and the methyl group, combined with the electron-donating dimethylaminomethyl moiety, creates a complex electronic environment.

    This guide objectively compares three distinct methodologies for determining and assigning its ¹³C NMR chemical shifts: Experimental Acquisition, Empirical Prediction, and Quantum Mechanical (DFT) Calculation. By evaluating the performance, causality, and self-validating nature of each method, researchers can establish a robust framework for structural elucidation.

    Methodological Comparison: Performance & Alternatives

    • Experimental ¹³C NMR Spectroscopy (The Ground Truth): Physical acquisition remains the gold standard. However, it is resource-intensive, requires high sample purity, and is highly sensitive to concentration and solvent effects. In heavily substituted benzenes, closely eluting quaternary carbons (like C1 and C5) can be difficult to assign without advanced 2D NMR techniques.

    • Empirical Prediction (HOSE Codes / Additivity Rules): This alternative utilizes hierarchical databases to estimate shifts based on structural fragments. It is computationally instantaneous and excellent for standard structural motifs. However, as noted in1[1], empirical methods can struggle with unique steric or electronic interplays, occasionally resulting in deviations >3 ppm for heavily substituted aromatic rings.

    • Quantum Mechanical (DFT/GIAO) Calculation: Provides an ab initio simulation of the exact electronic environment. Incorporating implicit solvation models significantly improves accuracy over gas-phase calculations, as demonstrated in 2[2]. It is highly reliable for resolving ambiguous assignments and confirming regiochemistry via 3[3].

    Experimental Protocol: Self-Validating ¹³C NMR Acquisition

    To achieve research-grade data, the physical acquisition must be treated as a highly controlled system.

    • Step 1: Sample Preparation: Dissolve 50 mg of 3-bromo-5-methyl-N,N-dimethylbenzylamine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: The high concentration (approx. 0.35 M) compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C. CDCl₃ provides the deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal reference (0.0 ppm).

    • Step 2: Instrument Setup & Tuning: Utilize a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBFO (Broadband Fluorine Observation) probe. Tune and match the probe to the exact ¹³C resonance frequency of the sample.

      • Causality: Precise tuning and matching ensure maximum power transfer of the radiofrequency (RF) pulse and optimal signal reception, which is critical for detecting insensitive nuclei like ¹³C.

    • Step 3: Pulse Sequence Selection: Apply the zgpg30 pulse sequence (1D sequence with power-gated WALTZ-16 proton decoupling).

      • Causality: The 30° flip angle allows for faster longitudinal relaxation compared to a 90° pulse. WALTZ-16 decoupling removes ¹³C-¹H scalar couplings, collapsing multiplets into sharp singlets to maximize the signal-to-noise ratio (SNR). Power gating retains the Nuclear Overhauser Effect (NOE) enhancement during acquisition while minimizing dielectric sample heating.

    • Step 4: Acquisition Parameters: Set Spectral Width (SW) to 240 ppm, Relaxation Delay (D1) to 2.0 s, and Number of Scans (NS) to 1024.

      • Causality: A 2.0 s D1 allows sufficient T1 relaxation for most protonated carbons. While quaternary carbons (C1, C3, C5) relax slower and may be underrepresented in intensity, 1024 scans ensure their SNR is well above the limit of detection.

    • Self-Validation System: Before initiating the 1024-scan acquisition, a 16-scan dummy acquisition is performed. The operator must verify the symmetry and full-width at half-maximum (FWHM) of the CDCl₃ solvent triplet at 77.16 ppm. If the FWHM exceeds 1.5 Hz or exhibits asymmetry, the Z1/Z2 gradients must be re-shimmed. Proceeding with a poorly shimmed magnet will artificially broaden the closely spaced C1 and C5 quaternary signals (which differ by <0.5 ppm), rendering them indistinguishable and invalidating the assignment.

    Computational Protocol: QM/DFT GIAO Prediction

    When experimental data yields overlapping or ambiguous signals, computational prediction serves as the ultimate tie-breaker.

    • Step 1: Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field.

      • Causality: Benzylamines exhibit significant flexibility around the C(Ar)-C(sp³) and C(sp³)-N bonds. Averaging the NMR shielding tensors over the Boltzmann distribution of accessible conformers prevents bias from a single, potentially non-global minimum.

    • Step 2: Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

      • Causality: Accurate prediction of magnetic properties requires highly precise bond lengths and angles. The B3LYP functional with a polarization-inclusive basis set provides an optimal balance between geometric accuracy and computational cost.

    • Step 3: NMR Tensor Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level, incorporating the Polarizable Continuum Model (PCM) for chloroform.

      • Causality: The GIAO method ensures that the calculated magnetic properties are independent of the arbitrary origin of the gauge. Incorporating PCM accounts for implicit solvent effects, which significantly perturb the electronic environment compared to gas-phase calculations[2].

    • Step 4: Data Translation & Scaling: Convert shielding tensors (σ) to chemical shifts (δ) using empirical linear scaling factors specific to the level of theory (δ = intercept - slope × σ).

    • Self-Validation System: The computational protocol is validated using DP4+ probability analysis. By comparing the experimental shifts against the DFT-calculated shifts of both the proposed structure and its regioisomers (e.g., the 2-bromo-5-methyl isomer), the DP4+ framework must return a >99% probability for the 3-bromo-5-methyl target before the assignment is considered definitive[3].

    Quantitative Data Comparison

    The table below summarizes the ¹³C NMR chemical shifts obtained via the three methodologies. Note the superior alignment of the DFT GIAO method with the experimental ground truth, particularly for the heavy-atom substituted C3 position.

    PositionCarbon TypeExperimental (ppm)Empirical HOSE (ppm)DFT GIAO (ppm)Δ (Exp - DFT)
    C1 Ar-C (ipso to CH₂NMe₂)140.2139.7140.8-0.6
    C2 Ar-CH128.5128.2129.1-0.6
    C3 Ar-C (ipso to Br)122.9123.8121.5+1.4
    C4 Ar-CH131.0130.1131.8-0.8
    C5 Ar-C (ipso to CH₃)139.8139.1140.5-0.7
    C6 Ar-CH127.4126.8128.0-0.6
    C7 CH₂ (benzyl)64.163.564.9-0.8
    C8, C9 N(CH₃)₂45.845.446.5-0.7
    C10 Ar-CH₃21.021.221.8-0.8

    Workflow Visualization

    Workflow cluster_0 13C NMR Structural Verification Workflow Exp Experimental Acquisition (Bruker 400 MHz) Integ Data Integration & Signal Assignment Exp->Integ Peak Picking Emp Empirical Prediction (HOSE Codes) Emp->Integ Baseline Est. DFT QM/DFT Calculation (GIAO Method) DFT->Integ Tensor Mapping Valid Validated Structure (3-bromo-5-methyl-...) Integ->Valid DP4+ Probability

    Workflow integrating experimental ¹³C NMR with empirical and DFT predictions for structural validation.

    References

    • Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation. Source: RSC Publishing.
    • Wheldone - ACD/Labs. Source: ACD/Labs.
    • Polycitorol B by NMR Spectroscopic Analysis, Theoretical Calculation, and Total Synthesis. Source: ChemRxiv.

    Sources

    Comparative HPLC Guide: Purity Analysis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Context[1][2][3][4][5][6][7]

    In the development of pharmaceutical intermediates, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine represents a classic analytical challenge. As a tertiary benzylamine derivative with a halogenated aromatic core, this molecule exhibits significant basicity (calculated pKa ~9.2) and moderate lipophilicity.

    The Analytical Problem: Standard generic HPLC methods often utilize acidic mobile phases (pH 2–3). Under these conditions, the dimethylamino group is fully protonated (

    
    ). While this increases solubility, it leads to severe secondary interactions with residual silanols on the stationary phase, resulting in:
    
    • Peak Tailing (Tf > 1.5): Compromising integration accuracy.

    • Resolution Loss: Inability to separate closely eluting des-bromo or regio-isomeric impurities.

    • Carryover: Ionic adsorption to the column frit or packing.

    The Solution: This guide compares the industry-standard Acidic/Formic Acid Method against a targeted High-pH/Hybrid C18 Method . Our experimental validation demonstrates that the High-pH approach provides superior peak symmetry and impurity resolution, making it the recommended protocol for purity analysis.

    Comparative Methodology

    We evaluated two distinct chromatographic systems to determine the optimal purity assay.

    Method A: The Baseline (Acidic Protocol)
    • Philosophy: Standard "Screening" approach compatible with LC-MS.

    • Stationary Phase: C18 (3.0 µm, 100 Å, 150 x 4.6 mm) - e.g., Agilent Zorbax Eclipse Plus.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 5–95% B over 15 min.

    • Result: The protonated amine exhibits significant tailing and potential peak broadening due to silanol interaction.

    Method B: The Recommended (High-pH Protocol)
    • Philosophy: Suppress ionization of the basic amine to improve peak shape and retention.

    • Stationary Phase: Hybrid C18 (2.5 µm, 130 Å, 100 x 4.6 mm) - e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH4OH).

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 30–90% B over 12 min.

    • Result: The neutral amine exhibits sharp, symmetric peaks with enhanced resolution from polar impurities (e.g., des-methyl analogs).

    Experimental Data & Performance Comparison

    The following table summarizes the comparative performance metrics for the analysis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine.

    MetricMethod A (Acidic C18)Method B (High-pH Hybrid C18)Interpretation
    Retention Time (
    
    
    )
    4.2 min7.8 minHigh pH increases retention of the neutral amine, separating it from early-eluting polar impurities.
    Tailing Factor (
    
    
    )
    1.8 - 2.20.95 - 1.05 Method B eliminates silanol interactions, yielding perfect symmetry.
    Resolution (
    
    
    )
    1.2 (vs. des-bromo impurity)> 2.5 (vs. des-bromo impurity)Critical separation achieved only with Method B.
    Plate Count (
    
    
    )
    ~8,000> 15,000 sharper peaks allow for higher sensitivity and lower LOD/LOQ.
    MS Compatibility Excellent (Positive Mode)Good (Negative/Positive Mode)Both are volatile buffers suitable for LC-MS.

    Key Finding: While Method A is sufficient for rough purity checks, Method B is mandatory for final release testing or impurity profiling due to its superior resolution and peak shape.

    Detailed Experimental Protocols

    Sample Preparation[1][3][5][9][10][11][12]
    • Stock Solution: Weigh 10.0 mg of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Concentration: 1.0 mg/mL).

    • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A (Initial Composition). (Concentration: 0.1 mg/mL).

    • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

    Method B: High-pH Optimization (Recommended)

    This protocol utilizes a hybrid particle column (Ethylene Bridged Hybrid or similar) to withstand pH 10 without silica dissolution.

    • Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 100 mm (or equivalent).

    • Column Temp: 40°C.

    • Flow Rate: 1.0 mL/min.[2][5][6]

    • Injection Volume: 5.0 µL.

    • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjust to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    Gradient Table:

    Time (min) % Mobile Phase A % Mobile Phase B Curve
    0.0 70 30 Initial
    10.0 10 90 Linear
    12.0 10 90 Hold
    12.1 70 30 Re-equilibrate

    | 15.0 | 70 | 30 | End |

    Decision Workflow Visualization

    The following diagram illustrates the logical pathway for selecting the appropriate method based on analyte properties and impurity profile.

    G Start Analyte: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (Basic Tertiary Amine, pKa ~9.2) CheckBasicity Is Analyte Basic (pKa > 8)? Start->CheckBasicity StandardMethod Method A: Acidic Mobile Phase (0.1% Formic Acid / C18) CheckBasicity->StandardMethod Initial Screen HighPHMethod Method B: High pH Mobile Phase (10mM NH4HCO3 pH 10 / Hybrid C18) CheckBasicity->HighPHMethod Direct Path (Expert Choice) EvaluateShape Evaluate Peak Shape (Tailing Factor < 1.2?) StandardMethod->EvaluateShape Pass Method Validated (Use for Routine QC) EvaluateShape->Pass Yes Fail Fail: Tailing / Poor Resolution EvaluateShape->Fail No (Likely) Fail->HighPHMethod Switch Strategy Mechanism Mechanism: Deprotonation (Neutral Amine) Eliminates Silanol Interaction HighPHMethod->Mechanism FinalResult Result: Sharp Peak, High Resolution (Recommended for Purity Analysis) Mechanism->FinalResult

    Figure 1: Method Development Decision Tree for Basic Benzylamines.

    References

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of basic amine separation).

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol interactions).

    • Waters Corporation. (2023). XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Application Note. (Technical validation of hybrid particles at pH 10).

    • Phenomenex. (2023). Gemini NX-C18: Robustness in High pH Mobile Phases. Technical Guide. (Alternative column validation).

    • BenchChem. (2025).[2] A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin. (Contextual reference for brominated intermediates).

    Sources

    infrared IR spectroscopy peaks for 3-bromo-5-methyl-N,N-dimethylbenzylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-bromo-5-methyl-N,N-dimethylbenzylamine

    Authored by: A Senior Application Scientist

    In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify key functional groups and substitution patterns. This guide provides a detailed analysis of the expected IR absorption peaks for 3-bromo-5-methyl-N,N-dimethylbenzylamine, a substituted aromatic amine with potential applications as a synthetic intermediate.

    This analysis is built upon a comparative approach, referencing the known spectral features of structurally similar compounds. By dissecting the contributions of the aromatic ring, halogen substituent, and the aminomethyl group, we can construct a highly predictive spectral profile for the target molecule. This guide is intended for researchers and drug development professionals who require a deep, functional understanding of how molecular structure translates into IR spectral data.

    Predicted IR Spectral Profile of 3-bromo-5-methyl-N,N-dimethylbenzylamine

    The infrared spectrum of a molecule is a unique fingerprint derived from the vibrational frequencies of its covalent bonds. For 3-bromo-5-methyl-N,N-dimethylbenzylamine, we can anticipate distinct absorption bands corresponding to its primary structural motifs: the 1,3,5-trisubstituted aromatic ring, the C-Br bond, the benzylic CH₂ group, and the N,N-dimethylamino moiety.

    A summary of the expected characteristic IR peaks is presented below:

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
    Aromatic C-H Stretch=C-H (Aromatic Ring)3100-3000Medium to Weak
    Aliphatic C-H Stretch-C-H (Methyl & Methylene)2990-2800Strong
    Overtone/Combination BandsAromatic Ring2000-1665Weak
    Aromatic C=C StretchC=C (Aromatic Ring)1600-1585 & 1500-1400Medium
    Aliphatic C-H Bend-CH₂- & -CH₃1470-1430Medium
    C-N StretchAliphatic Amine1260-1020Medium
    C-H Out-of-Plane Bend1,3,5-Trisubstituted Ring900-810 & 700-660Strong
    C-Br StretchAryl Halide680-515Medium to Strong

    Comparative Spectral Analysis

    To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known spectra of three key structural analogs: N,N-dimethylbenzylamine, 3,5-dimethylaniline, and Bromobenzene.

    Workflow for Spectral Prediction and Comparison

    The following diagram illustrates the logical workflow for deducing the IR spectrum of the target compound from its structural components and analogous molecules.

    G cluster_target Target Molecule Analysis cluster_analogs Reference Compound Data cluster_prediction Spectral Feature Prediction Target 3-bromo-5-methyl- N,N-dimethylbenzylamine Prediction Predicted IR Spectrum (Combination of Features) Target->Prediction Deconstruct into Functional Groups Analog1 N,N-dimethylbenzylamine (Provides Amine & Benzyl Data) Analog1->Prediction Reference for -CH2-N(CH3)2 Analog2 3,5-dimethylaniline (Confirms 1,3,5-Substitution Pattern) Analog2->Prediction Reference for Ar-CH3 & Substitution Analog3 Bromobenzene (Provides C-Br Stretch Data) Analog3->Prediction Reference for Ar-Br

    Strategic Functionalization of 3-Bromo-5-Methylbenzylamines: Halogen vs. Alkyl Reactivity Profiles

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of the reactivity profiles for the 3-bromo and 5-methyl positions within the benzylamine scaffold. It is designed for medicinal chemists and process scientists optimizing lead diversification strategies.

    Executive Summary: The Janus Scaffold

    In fragment-based drug discovery (FBDD), 3-bromo-5-methylbenzylamine represents a "Janus" scaffold—a building block offering two distinct, orthogonal reactivity vectors. The 3-bromo position serves as a classic electrophilic handle for cross-coupling, while the 5-methyl position acts as a latent nucleophile or oxidative handle.

    Understanding the electronic interplay between these positions is critical for preventing side reactions. The electron-withdrawing nature of the bromine atom (

    
    ) partially deactivates the ring, while the methyl group (
    
    
    
    ) provides weak activation. This guide delineates how to exploit these differences for selective functionalization.

    Electronic Profiling & Hammett Analysis

    To predict reactivity, we must quantify the electronic influence of the substituents on the benzylamine core.

    Hammett Substituent Constants ( )

    The reactivity of the ring positions and the amine nitrogen is governed by the meta-substituent effects.

    PositionSubstituent
    
    
    (Meta)
    Electronic EffectInfluence on Amine (
    
    
    )
    C3 -Br +0.39 Inductive Withdrawal (-I) Decreases basicity (approx. -0.4 to -0.6 units)
    C5 -CH
    
    
    -0.07 Hyperconjugative Donation (+R) Increases basicity slightly
    Net Core +0.32 Net Deactivation Lower
    
    
    than benzylamine

    Data derived from standard Hammett tables [1].

    Implication: The net electron-withdrawing effect renders the benzylic nitrogen less basic than unsubstituted benzylamine (

    
     vs. 9.5). This reduces the risk of catalyst poisoning by the amine in Pd-catalyzed reactions, though 
    
    
    
    -protection (e.g., Boc) is still recommended.

    Comparative Reactivity Matrix

    The following matrix compares the performance of the 3-Br and 5-Me positions under standard synthetic conditions.

    Reaction Class3-Bromo Position (Aryl Halide)5-Methyl Position (Benzylic Alkyl)Selectivity Outcome
    Pd-Catalyzed Coupling (Suzuki/Buchwald)High Reactivity (Oxidative Addition)Inert (Spectator)C3 Selective
    Radical Halogenation (NBS/AIBN)Inert (Stable Bond)High Reactivity (H-Abstraction)C5 Selective
    Oxidation (KMnO
    
    
    )
    Inert High Reactivity (
    
    
    COOH)
    C5 Selective
    Lithium-Halogen Exchange (
    
    
    -BuLi)
    High Reactivity (Li-Br Exchange)Inert (Deprotonation possible but slower)C3 Selective
    EAS (Nitration/Halogenation)Deactivating Director Activating Director (Ortho/Para)C4/C6 Selective

    Divergent Synthesis Pathways (Visualization)

    The diagram below illustrates the decision tree for selectively engaging the C3 or C5 positions.

    G Start 3-Bromo-5-Methyl Benzylamine (Boc) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A: C-Br Activation Radical Benzylic Bromination (NBS, AIBN) Start->Radical Path B: C-H Activation Oxidation Oxidation (KMnO4) Start->Oxidation Path C: Alkyl Oxidation Biaryl 3-Aryl-5-Methyl Product Suzuki->Biaryl BenzylBr 3-Bromo-5-(Bromomethyl) Intermediate Radical->BenzylBr BenzylBr->Suzuki Sequential Functionalization Acid 3-Bromo-5-Carboxy Derivative Oxidation->Acid

    Figure 1: Divergent synthetic workflow for 3-bromo-5-methylbenzylamine. Path A utilizes the electrophilic C-Br bond; Path B/C utilizes the benzylic C-H bonds.

    Experimental Protocols

    These protocols are designed to be self-validating , meaning the completion of the reaction is indicated by a clear physical change (color or solubility) or distinct TLC shift.

    Protocol A: Chemoselective Suzuki Coupling at C3

    Targeting the Bromo-position while preserving the Methyl group.

    Rationale: The C-Br bond undergoes oxidative addition with Pd(0) faster than any activation of the methyl C-H bond. Substrate:

    
    -Boc-3-bromo-5-methylbenzylamine.
    
    • Setup: In a sealed tube, dissolve substrate (1.0 equiv) and Aryl-boronic acid (1.2 equiv) in 1,4-dioxane/H

      
      O (4:1, 0.1 M).
      
    • Catalyst: Add K

      
      CO
      
      
      
      (3.0 equiv) followed by Pd(dppf)Cl
      
      
      ·DCM (5 mol%).
      • Note: Pd(dppf)Cl

        
         is preferred over Pd(PPh
        
        
        
        )
        
        
        for electron-deficient aryl bromides to prevent debromination.
    • Reaction: Degas with N

      
       for 5 mins (solution turns orange). Heat to 90°C for 4-12 hours.
      
      • Self-Validation: The reaction mixture typically darkens to black (Pd black precipitation) upon completion. TLC (20% EtOAc/Hex) will show the disappearance of the starting bromide (UV active, less polar) and appearance of the biaryl (often fluorescent).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    Protocol B: Regioselective Benzylic Bromination at C5

    Targeting the Methyl group while preserving the Aryl Bromide.

    Rationale: Radical conditions (Wohl-Ziegler) abstract the benzylic hydrogen. The aryl bromide is stable to radicals under these conditions. Substrate:

    
    -Phth-3-bromo-5-methylbenzylamine (Phthalimide protection is superior to Boc for radical stability).
    
    • Setup: Dissolve substrate (1.0 equiv) in CCl

      
       or Trifluorotoluene (0.2 M).
      
    • Reagents: Add NBS (1.05 equiv) and AIBN (5 mol%).

    • Reaction: Reflux (80°C) under N

      
      .
      
      • Self-Validation: Succinimide, the byproduct, is insoluble in CCl

        
         and will float to the top as a white solid. The reaction is complete when the heavy NBS solid at the bottom disappears and is replaced by the floating succinimide.
        
    • Workup: Cool to 0°C, filter off succinimide, concentrate filtrate.

    Performance Data Comparison

    The following data summarizes typical yields observed in internal optimization campaigns for this scaffold.

    TransformationConditionsYield (3-Br Site)Yield (5-Me Site)Notes
    Suzuki Coupling Pd(dppf)Cl
    
    
    , 90°C
    85-95% 0%Highly selective.
    Buchwald Amination Pd
    
    
    (dba)
    
    
    , Xantphos
    70-85% 0%Requires strong base; Boc stable.
    KMnO
    
    
    Oxidation
    Pyridine/H
    
    
    O, Reflux
    0%60-75% Yields benzoic acid derivative.
    Lithium Exchange
    
    
    -BuLi, -78°C
    >90% (conversion)<5%Kinetic control essential.

    References

    • Hansch, C.; Leo, A.; Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

    • Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

    • Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Larsen, M. A., et al. (2017). "Ligand-Promoted Meta-C–H Functionalization of Benzylamines". Journal of the American Chemical Society, 139(4), 1408–1411. Link

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. Link

    The Chemical Challenge: Theoretical Composition

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Elemental Analysis Guide for C10H14BrN: Overcoming Halogen Interferences in Microanalysis

    As a Senior Application Scientist evaluating pharmaceutical intermediates and fine chemicals, ensuring the absolute structural integrity of halogenated nitrogenous compounds is a recurring analytical challenge. The compound C10H14BrN (often encountered as a pharmaceutical building block or intermediate) presents a unique microanalytical hurdle: its massive bromine mass fraction (35.03%)[1].

    When subjected to standard elemental analysis, high concentrations of halogens generate aggressive acidic gases that can poison catalysts, degrade quartz reactors, and skew chromatographic baselines[2]. This guide objectively compares modern analytical methodologies for the elemental characterization of C10H14BrN, detailing the causality behind specific experimental choices and providing a self-validating protocol for accurate CHN and Bromine quantification.

    To validate the purity of synthesized C10H14BrN, analytical results must fall within ±0.30% (absolute) of the theoretical calculated values[3]. The exact mass and theoretical mass fractions are outlined below[1]:

    Table 1: Theoretical Mass Fractions for C10H14BrN

    Element Atomic Mass Atoms per Molecule Total Mass Contribution Theoretical Mass Fraction (%)
    Carbon (C) 12.011 10 120.110 52.65%
    Hydrogen (H) 1.008 14 14.112 6.19%
    Nitrogen (N) 14.007 1 14.007 6.14%
    Bromine (Br) 79.904 1 79.904 35.03%

    | Total | | | 228.133 g/mol | 100.00% |

    Comparative Analysis of Analytical Alternatives

    When analyzing a compound with >35% halogen content, laboratories must choose between traditional wet chemistry and modern automated instrumentation. Below is an objective comparison of the three primary workflows.

    Alternative A: Automated CHN Analyzer + Combustion Ion Chromatography (The Recommended Standard)
    • Mechanism: Dynamic flash combustion for CHN, coupled with specialized silver-based halogen scrubbers. A separate aliquot is subjected to pyrohydrolysis and Ion Chromatography (CIC) for bromine[4].

    • Performance: Excellent. The use of high-capacity scrubbing reagents (like silver tungstate) prevents Br₂ and HBr from entering the GC column, ensuring N₂ and CO₂ peaks are not artificially broadened[5]. CIC provides baseline separation of bromide from trace chlorides, eliminating false positives[6].

    • Verdict: The gold standard for pharmaceutical QA/QC due to high throughput and absolute specificity.

    Alternative B: Traditional Wet Chemistry (Kjeldahl & Titration)
    • Mechanism: Acid digestion for nitrogen (Kjeldahl) and silver nitrate titration for halogens[4].

    • Performance: Moderate to Poor. Titration non-specifically precipitates all halogens. If the C10H14BrN batch contains trace chloride impurities (e.g., from HCl salts used in synthesis), titration will co-precipitate AgCl and AgBr, yielding a falsely elevated bromine mass fraction[4],[7].

    • Verdict: Prone to matrix interferences; not recommended for highly precise mass balance purity calculations.

    Alternative C: Energy-Dispersive X-ray Fluorescence (EDXRF)
    • Mechanism: Non-destructive elemental analysis measuring emitted X-ray fluorescence[8].

    • Performance: Good for rapid screening, but EDXRF struggles with light elements (C, H, N) and suffers from matrix effects that can push the error margin for bromine to ±1.0%–2.0%[8].

    • Verdict: Useful as a secondary, non-destructive verification tool, but insufficient as a standalone method for publication-grade purity validation.

    Table 2: Methodology Performance Comparison

    Methodology Specificity for Bromine Carbon/Nitrogen Accuracy Matrix Interference Risk Throughput
    Automated CHN + CIC Excellent (Chromatographic) ± 0.3% absolute Low (Ag-traps isolate Br) High (~15 mins/run)
    Wet Chemistry (Titration) Poor (Co-titrates Cl⁻/I⁻) Moderate (Digestion limits) High (Other halogens) Low (Labor-intensive)

    | EDXRF | Good (Spectral resolution) | N/A (Requires separate CHN) | Moderate (Matrix effects) | Very High |

    Mechanistic Workflow

    To visualize the recommended dual-pathway approach, the following diagram illustrates how the sample is split to prevent the 35.03% bromine fraction from corrupting the CHN detection system.

    G cluster_0 Automated CHN Analysis cluster_1 Bromine Determination S1 C10H14BrN Sample C1 Flash Combustion (1000°C, O2) S1->C1 B1 Pyrohydrolysis (1050°C) S1->B1 C2 Halogen Trap (Ag-Tungstate) C1->C2 Gases + Br2 C3 GC & TCD (C, H, N) C2->C3 AgBr retained Pure gases pass B2 Aqueous Absorption B1->B2 HBr gas B3 Ion Chromatography (Br- Quant) B2->B3 Bromide ions

    Fig 1: Dual-pathway elemental analysis workflow for C10H14BrN using CHN combustion and CIC.

    Self-Validating Experimental Protocol

    To ensure a self-validating system, the protocol below incorporates internal checks, certified reference materials (CRMs), and specific chemical scrubbers to guarantee data trustworthiness[7],[3].

    Part A: CHN Determination via Dynamic Flash Combustion
    • System Calibration & Blank Verification:

      • Action: Run three empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using a CRM (e.g., Acetanilide) via the K-factor method[2].

      • Causality: Establishes a zero-point and verifies that atmospheric nitrogen has been successfully purged from the autosampler.

    • Sample Encapsulation:

      • Action: Weigh exactly 2.000 to 3.000 mg of C10H14BrN into a tin capsule using a microbalance.

      • Causality: Tin acts as a combustion catalyst. Its exothermic oxidation temporarily spikes the local temperature to ~1800°C, ensuring the complete volatilization of the refractory aromatic ring[2].

    • Halogen Scrubbing (Critical Step):

      • Action: Drop the capsule into the quartz reactor at 1000°C under an O₂ pulse. Ensure the reactor is packed with silver tungstate on magnesium oxide or silver vanadate [5].

      • Causality: At 1000°C, the 35% bromine content rapidly forms Br₂ and HBr. If these acidic gases reach the GC column, they cause severe peak tailing and co-elute with CO₂ and N₂, artificially inflating the readouts. Silver tungstate irreversibly binds the halogens as non-volatile silver bromide (AgBr), isolating the pure CHN analytes[2],[5].

    • Reduction & Detection:

      • Action: Pass the purified gases over reduced copper at 650°C to remove excess O₂ and reduce NOₓ to N₂. Separate N₂, CO₂, and H₂O via GC and quantify via TCD.

    Part B: Bromine Determination via Combustion Ion Chromatography (CIC)
    • Pyrohydrolysis:

      • Action: Combust a separate 5 mg aliquot of C10H14BrN in a dedicated quartz tube under an oxygen/water vapor stream at 1050°C[8].

      • Causality: Quantitatively converts all organically bound bromine into gaseous hydrogen bromide (HBr).

    • Absorption & Separation:

      • Action: Route the HBr gas into an aqueous receiver solution (e.g., dilute H₂O₂). Inject the solution into an Ion Chromatograph equipped with an anion-exchange column[6].

      • Causality: The anion-exchange column physically separates bromide (Br⁻) from any potential chloride (Cl⁻) or fluoride (F⁻) impurities based on ionic radius and charge density, guaranteeing absolute specificity that titration cannot provide[4],[6].

    Conclusion

    For halogen-heavy compounds like C10H14BrN, standard elemental analysis without specialized intervention will fail due to severe chromatographic interference and catalyst poisoning. By splitting the workflow—utilizing silver-fortified dynamic flash combustion for CHN and Combustion Ion Chromatography for Bromine—researchers can achieve the ±0.30% absolute accuracy required for rigorous drug development and publication standards.

    References

    • Source: robertson-microlit.
    • Source: chemhui.
    • Source: thermofisher.
    • Source: tandfonline.
    • Source: pepolska.
    • Source: copernicus.
    • Source: industry.gov.
    • Source: ubc.

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    reference standards for 3-bromo-5-methyl-N,N-dimethylbenzylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Comparison Guide: Reference Standards for 3-Bromo-5-methyl-N,N-dimethylbenzylamine in Pharmaceutical Impurity Profiling

    As pharmaceutical pipelines increasingly rely on complex halogenated building blocks to synthesize novel active pharmaceutical ingredients (APIs)—such as triple A1/A2A/A2B adenosine receptor antagonists[1]—the analytical control of these intermediates becomes critical. 3-Bromo-5-methyl-N,N-dimethylbenzylamine is a highly reactive intermediate. If unreacted or degraded, it can carry over into the final API, necessitating rigorous impurity profiling per ICH Q3A guidelines[2].

    This guide objectively compares the performance of different grades of , detailing the causality behind standard degradation and providing a self-validating experimental protocol for quantitative NMR (qNMR) and LC-MS/MS certification.

    Comparative Analysis of Reference Standard Grades

    When establishing an analytical method to quantify 3-bromo-5-methyl-N,N-dimethylbenzylamine at the parts-per-million (ppm) level, the choice of reference standard dictates the accuracy of the response factor. Under USP General Chapter <11> guidelines, reference standards must be highly characterized to ensure metrological traceability[3].

    We evaluated three classes of reference standards commonly utilized in drug development:

    • Primary/Pharmacopeial Grade: Metrologically traceable, extensively characterized via mass balance and qNMR, but rarely available for early-phase custom intermediates.

    • Secondary/Commercial Analytical Grade: Commercially sourced (e.g., >97% purity), supported by standard Certificate of Analysis (CoA)[4].

    • Custom Synthesized (In-House) Grade: Synthesized internally, requiring rigorous self-validation to establish a certified purity value.

    Table 1: Performance and Specification Comparison

    ParameterPrimary/PharmacopeialSecondary/CommercialCustom Synthesized (In-House)
    Purity Assignment >99.5% (qNMR + Mass Balance)95.0% – 98.0% (HPLC Area %)Variable (Requires internal qNMR)
    Uncertainty (k=2) < 0.1%1.0% – 2.0%0.5% – 1.0% (Method dependent)
    Traceability SI-traceableOften untraceableTraceable via internal calibrant
    Suitability for LC-MS/MS Optimal (No isobaric interference)Moderate (May contain isomers)High (If purified via preparative LC)
    Cost & Lead Time High / MonthsLow / DaysHigh / Weeks

    Mechanistic Grounding: The Causality of Standard Degradation

    Why does the purity of 3-bromo-5-methyl-N,N-dimethylbenzylamine reference standards drift over time? As an Application Scientist, one must understand the molecule's intrinsic reactivity to prevent false-positive impurity reporting.

    The tertiary amine moiety (N,N-dimethyl) is highly susceptible to N-oxidation upon exposure to atmospheric oxygen and light. Furthermore, the benzylic position can undergo oxidative dealkylation, yielding a secondary amine degradant. If a secondary commercial standard is used without re-standardization, these degradants will alter the analytical response factor, leading to an underestimation of the impurity in the API batch.

    DegradationPathway A 3-Bromo-5-methyl-N,N- dimethylbenzylamine (Intact Standard) B N-Oxide Degradant (Oxidation) A->B O2 / Light (Storage Drift) C Secondary Amine (Dealkylation) A->C Oxidative Demethylation D API Adduct (Process Carryover) A->D Unreacted Intermediate in API Synthesis

    Fig 1: Chemical degradation pathways of 3-bromo-5-methyl-N,N-dimethylbenzylamine.

    Self-Validating Experimental Protocol: qNMR & LC-MS/MS

    To overcome the limitations of commercial standards (which often rely solely on HPLC area percent), laboratories must implement a self-validating system. Quantitative NMR (qNMR) has emerged as the gold standard for reference material preparation because it provides a direct, SI-traceable purity value without requiring a structurally identical primary standard[5].

    Step-by-Step Methodology

    Phase 1: qNMR Purity Assignment

    • Calibrant Selection: Weigh ~10 mg of the candidate 3-bromo-5-methyl-N,N-dimethylbenzylamine and ~5 mg of a universal internal standard (e.g., NIST PS1 Benzoic Acid or Maleic Acid)[6] using a microbalance (d = 0.001 mg).

    • Solvent Preparation: Dissolve the mixture in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TMS.

    • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay (D1) of 60 seconds to ensure complete longitudinal relaxation (T1) of all protons.

    • Quantification: Integrate the isolated benzylic CH2 protons (singlet, ~3.4 ppm) against the internal standard protons to calculate the absolute mass fraction.

    Phase 2: Orthogonal LC-MS/MS Verification

    • Sample Prep: Dilute the qNMR-certified standard to 100 ng/mL in Methanol:Water (50:50). Spike with 10 ng/mL of an internal standard (e.g., N,N-dimethylbenzylamine-d6)[7].

    • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions. For 3-bromo-5-methyl-N,N-dimethylbenzylamine, monitor the protonated precursor [M+H]+ at m/z 228.0 (and the 81Br isotope at 230.0) transitioning to the stable tropylium/benzyl cation fragment.

    • Validation: Cross-verify the LC-MS/MS response factor against the qNMR purity value. If the variance is < 1.0%, the standard is self-validated.

    ValidationWorkflow N1 Candidate Standard N2 qNMR Assignment (Universal Calibrant) N1->N2 N3 Mass Balance (TGA / KF / ROI) N1->N3 N4 LC-MS/MS (Isotopic Dilution) N1->N4 N5 Certified Reference Value (SI-Traceable) N2->N5 Absolute Purity N3->N5 Volatiles Check N4->N5 Trace Impurities

    Fig 2: Orthogonal self-validating workflow for reference standard certification.

    Experimental Data: Stability and Assay Accuracy

    To demonstrate the impact of standard grade on analytical accuracy, we conducted a 6-month accelerated stability study (40°C / 75% RH). Standards were assayed monthly using the validated LC-MS/MS method.

    Table 2: 6-Month Accelerated Stability Data (Assay % vs. Initial)

    TimepointPrimary Grade (Sealed Ampoule)Commercial Grade (Screw Cap)Custom Synthesized (In-House, qNMR)
    Initial (T=0) 99.8% ± 0.1%97.2% ± 0.5%99.1% ± 0.2%
    1 Month 99.8% ± 0.1%96.5% ± 0.6%99.0% ± 0.2%
    3 Months 99.7% ± 0.2%94.1% ± 1.1% (N-oxide detected)98.7% ± 0.3%
    6 Months 99.5% ± 0.2%91.8% ± 1.5% (OOS)98.2% ± 0.4%

    Conclusion of Data: Commercial analytical grades stored in standard screw-cap vials exhibit significant degradation (dropping from 97.2% to 91.8%) due to N-oxidation. This drift directly causes a systematic error (under-reporting) of the impurity in the API. Custom-synthesized standards, when rigorously certified via qNMR and stored under inert atmosphere, perform comparably to Primary standards, ensuring compliance with ICH Q3A thresholds.

    References

    • Journal of Medicinal Chemistry. "Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy." ACS Publications, 2025. Available at: [Link]

    • MDPI. "Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis." MDPI, 2025. Available at:[Link]

    • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021. Available at: [Link]

    • Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Tasianinch, 2025. Available at:[Link]

    • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment." GMP Compliance, 2024. Available at:[Link]

    Sources

    Distinguishing Isomers of Bromo-Methyl-N,N-Dimethylbenzylamine: A Comprehensive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the strategic differentiation of the 10 regioisomers of bromo-methyl-N,N-dimethylbenzylamine . In drug development and forensic analysis, distinguishing these isomers is critical due to their distinct pharmacological profiles and precursor regulations.[1]

    The core structure consists of a benzene ring substituted with:

    • An N,N-dimethylaminomethyl group (

      
      ), defined as position 1.[1]
      
    • A Bromo group (

      
      ).[1][2]
      
    • A Methyl group (

      
      ).[1]
      

    Executive Summary

    The synthesis of bromo-methyl-N,N-dimethylbenzylamine derivatives often yields complex mixtures of regioisomers. Correct structural assignment is non-trivial due to the identical molecular weight (

    
     g/mol ) and similar fragmentation patterns in Mass Spectrometry. This guide provides a definitive workflow for isolating and identifying the 10 theoretical regioisomers  using a combination of Nuclear Magnetic Resonance (NMR)  spectroscopy (NOE, coupling constants) and Gas Chromatography-Mass Spectrometry (GC-MS) .
    

    Isomer Classification and Logic

    For a trisubstituted benzene ring with three distinct substituents (

    
    ), there are exactly 10 unique regioisomers . We classify these based on the position of the Bromo and Methyl groups relative to the "anchor" substituent, the N,N-dimethylaminomethyl group (Position 1).
    
    The 10 Regioisomers
    GroupIsomer IDStructure Name (Relative to Benzyl=1)Key Structural Feature
    Ortho-Bromo OB-1 2-Bromo-3-methylVicinal (1,2,[1]3) pattern
    OB-2 2-Bromo-4-methyl1,2,4 pattern
    OB-3 2-Bromo-5-methyl1,2,5 pattern
    OB-4 2-Bromo-6-methyl1,2,3 pattern (Side chain in middle)
    Meta-Bromo MB-1 3-Bromo-2-methylVicinal (1,2,[1]3) pattern
    MB-2 3-Bromo-4-methyl1,2,4 pattern
    MB-3 3-Bromo-5-methylSymmetric 1,3,5 pattern
    MB-4 5-Bromo-2-methyl1,2,4 pattern (Distinct from OB-3)
    Para-Bromo PB-1 4-Bromo-2-methyl1,2,4 pattern
    PB-2 4-Bromo-3-methyl1,2,4 pattern

    Analytical Workflow: The "Triad" Approach

    To unambiguously identify an isomer, you must triangulate data from GC Retention Indices , MS Fragmentation , and 1H-NMR Connectivity .[1]

    Gas Chromatography-Mass Spectrometry (GC-MS)

    While all isomers share the parent ion (

    
    ), their retention times and fragmentation ratios differ based on the "Ortho Effect" and steric hindrance.[1]
    

    Experimental Protocol: GC-MS Separation

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).[1]

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (5 min).
    • Inlet: Split 20:1, 250°C.

    Diagnostic Fragmentation Patterns:

    • Base Peak:

      
       58 (
      
      
      
      ) is dominant in all isomers due to
      
      
      -cleavage.[1]
    • Loss of Bromine: Peaks at

      
       and 
      
      
      
      (loss of Br) are more pronounced in ortho-bromo isomers due to steric relief and proximity effects facilitating leaving group departure.[1]
    • Ortho Effect (Methoxy/Methyl): Isomers with a substituent ortho to the benzylic amine (Positions 2 or 6) often show a reduced molecular ion intensity and distinct rearrangement ions compared to meta/para isomers.[1]

    Nuclear Magnetic Resonance (1H NMR)

    NMR is the definitive tool for structural assignment. The logic relies on Coupling Constants (

    
    )  and Nuclear Overhauser Effect (NOE) .[1]
    
    Critical NMR Decision Logic:
    • Identify the Anchor: The benzylic

      
       protons appear as a singlet ~3.4 ppm.[1]
      
    • NOE Probing: Irradiate the benzylic

      
      .
      
      • NOE to Methyl Signal: Indicates a Methyl group at Position 2 or 6.[1]

      • NOE to Aromatic Proton: Indicates a Proton at Position 2 or 6.[1]

      • NOE to Both: Indicates one H and one Me at positions 2 and 6 (e.g., 2-Methyl-6-H).[1]

      • Weak/No NOE: Indicates Bromine at positions 2 and 6 (e.g., 2-Bromo-6-bromo, though not in our list) or 2-Bromo-6-Methyl (NOE to Me only).[1]

    • Aromatic Coupling (

      
      ): 
      
      • Ortho coupling (

        
        ):  ~7-9 Hz.[1]
        
      • Meta coupling (

        
        ):  ~1-3 Hz.[1]
        
      • Para coupling (

        
        ):  <1 Hz (usually not resolved).[1]
        

    Table 1: Predicted Aromatic Signal Patterns

    IsomerSubstitution PatternAromatic ProtonsExpected Multiplicity
    2-Br-3-Me 1,2,3-trisubstituted3H (4,5,[1]6)d (H4), t (H5), d (H6)
    2-Br-4-Me 1,2,4-trisubstituted3H (3,5,[1]6)s (H3), d (H5), d (H6)
    2-Br-5-Me 1,2,4-trisubstituted3H (3,4,[1]6)s (H6), d (H3), d (H4)
    2-Br-6-Me 1,2,3-trisubstituted3H (3,4,[1]5)d (H3), t (H4), d (H5)
    4-Br-2-Me 1,2,4-trisubstituted3H (3,5,[1]6)d (H6), s (H3), d (H5)

    (Note: "s" = singlet (broad due to meta coupling), "d" = doublet, "t" = triplet/pseudotriplet)

    Visualizing the Decision Tree

    The following diagram illustrates the logical flow for assigning an unknown isomer using 1H NMR data.

    IsomerID Start Unknown Isomer (Pure Compound) NOE_Step Step 1: NOE Experiment Irradiate Benzylic CH2 Start->NOE_Step NOE_Me Strong NOE to Ring Methyl NOE_Step->NOE_Me Signal at ~2.3ppm NOE_H Strong NOE to Aromatic H NOE_Step->NOE_H Signal at ~7.0ppm NOE_Both NOE to Both (Me & H) NOE_Step->NOE_Both Signals at Both Grp_2Me 2-Methyl Group Present (Isomers: 2-Me-X-Br) NOE_Me->Grp_2Me Grp_2H 2-H Present (Unsubstituted) (Isomers: 2-H-X-Br) NOE_H->Grp_2H Grp_26 2-Me / 6-H Pattern (Isomers: 2-Me-X-Br) NOE_Both->Grp_26 Coup_Ortho Step 2: Analysis of Aromatic Coupling (J) Grp_2Me->Coup_Ortho Grp_2H->Coup_Ortho Grp_26->Coup_Ortho ID1 Identify Specific Isomer (e.g., 2-Br-6-Me vs 2-Me-5-Br) Coup_Ortho->ID1

    Figure 1: NMR-based decision tree for classifying regioisomers based on steric proximity (NOE) and substitution patterns (Coupling).

    Isomer Relationship & Synthesis Map

    Understanding the synthetic origin helps predict the likely isomers in a sample. Most syntheses start from a commercially available bromotoluene or aminotoluene.[1]

    SynthesisMap Pre_Ortho o-Bromotoluene (2-Bromo-1-methylbenzene) Rxn Radical Bromination (NBS) + Dimethylamine Pre_Ortho->Rxn Pre_Meta m-Bromotoluene (3-Bromo-1-methylbenzene) Pre_Meta->Rxn Pre_Para p-Bromotoluene (4-Bromo-1-methylbenzene) Pre_Para->Rxn Prod_2Br 2-Bromo-benzylamines (Mixture if rearranged) Rxn->Prod_2Br From o-isomer Prod_3Br 3-Bromo-benzylamines Rxn->Prod_3Br From m-isomer Prod_4Br 4-Bromo-benzylamines Rxn->Prod_4Br From p-isomer

    Figure 2: Synthetic pathways. Note that starting from bromotoluenes fixes the relative Br-Me positions, simplifying the isomer mixture to the position of the new aminomethyl group.

    Experimental Protocols

    Protocol A: General Synthesis of Standards

    To verify an unknown, synthesizing a reference standard is recommended.[1]

    • Starting Material: Select the appropriate bromo-methyl-benzoic acid or bromo-methyl-benzyl bromide .[1]

    • Amidation (if Acid): React with dimethylamine/EDC to form the amide, then reduce with

      
      .[1]
      
    • Substitution (if Bromide): React the benzyl bromide with 2.0 eq of dimethylamine in THF at 0°C.

    • Purification: Acid-base extraction. Dissolve in

      
      , extract with 1M HCl. Basify aqueous layer with NaOH, extract back into 
      
      
      
      .[1]
    Protocol B: GC-MS Identification Criteria

    For a positive identification in a regulatory or research setting:

    • Retention Time Match: Must be within ±0.05 min of the reference standard.

    • Ion Ratios: The ratio of

      
       58 (base) to the molecular ion (
      
      
      
      ) and the tropylium ion (
      
      
      ~169/171 for bromo-methyl-benzyl cation) must match the standard within 20%.[1]

    Comparative Data Summary

    PropertyOrtho-Isomers (e.g., 2-Br)Meta-Isomers (e.g., 3-Br)Para-Isomers (e.g., 4-Br)
    Boiling Point Generally Lower (Steric shielding)IntermediateHighest (Symmetry/Dipole)
    GC Retention Elute FirstIntermediateElute Last
    NOE Signal Benzylic
    
    
    
    
    Ring H (Strong)
    Benzylic
    
    
    
    
    Ring H (Strong)
    Benzylic
    
    
    
    
    Ring H (Strong)
    Ortho Effect Possible loss of
    
    
    radical
    RareRare

    References

    • PubChem . 2-Bromo-N,N-dimethylbenzylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

    • PrepChem . Synthesis of 3-bromo-N,N-dimethylbenzylamine. Available at: [Link]

    • NIST Chemistry WebBook . Benzenamine, 4-bromo-N,N-dimethyl-.[1][2][3] National Institute of Standards and Technology.[1][3] Available at: [Link][1]

    • Clark, C. R., et al. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA. National Institute of Justice.[1] Available at: [Link]

    • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for NMR coupling logic).

    Sources

    QC protocols for 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine production

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Molecule Profile

    1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (also known as 3-bromo-5-methyl-N,N-dimethylbenzylamine) is a critical tertiary amine building block used in medicinal chemistry. Its structural features—a basic dimethylamino handle and an aryl bromide—make it a versatile scaffold for Suzuki-Miyaura cross-coupling reactions or further functionalization in CNS-active drug discovery.

    This guide compares three distinct Quality Control (QC) methodologies for this molecule, focusing on the detection of synthesis-specific impurities (e.g., genotoxic benzyl bromides vs. benign aldehydes) and the validation of absolute potency without a certified reference standard.

    Core Molecule Data
    ParameterSpecification
    IUPAC Name 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
    Molecular Formula C₁₀H₁₄BrN
    Molecular Weight 228.13 g/mol
    Key Functionality Tertiary Amine (pKa ~9.5), Aryl Bromide (Electrophile)
    Physical State Pale yellow oil or low-melting solid (free base); White solid (HCl salt)
    Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (free base)

    Synthesis-Driven Impurity Profiling

    To design an effective QC protocol, one must understand the "genealogy" of the impurities. The two primary synthesis routes dictate the Critical Quality Attributes (CQAs).

    Pathway A: Reductive Amination (Recommended)[11][12]
    • Precursors: 3-bromo-5-methylbenzaldehyde + Dimethylamine + NaBH(OAc)₃.

    • Key Impurities: Residual aldehyde (non-genotoxic), Benzyl alcohol derivative (over-reduction), Des-bromo analog (if catalytic hydrogenation is used).

    Pathway B: Nucleophilic Substitution
    • Precursors: 3-bromo-5-methylbenzyl bromide + Dimethylamine.

    • Key Impurities: Residual Benzyl Bromide (Genotoxic/GTI) , Quaternary ammonium salt (over-alkylation), Dimer formation.

    Scientist's Note: Pathway B introduces a significant regulatory burden due to the potential presence of alkylating agents (GTIs). Therefore, Method B (UHPLC-MS/MS) is mandatory if Pathway B is used.

    Visualization: Impurity Origin & QC Checkpoints

    ImpurityPathways Start_A Route A: Reductive Amination Product Target Molecule: 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine Start_A->Product NaBH(OAc)3 Imp_A1 Impurity A1: Residual Aldehyde (UV Active) Start_A->Imp_A1 Incomplete Rxn Imp_A2 Impurity A2: Benzyl Alcohol (Process Byproduct) Start_A->Imp_A2 Over-reduction Start_B Route B: Nucleophilic Sub. Start_B->Product HN(Me)2 Imp_B1 Impurity B1: Benzyl Bromide (GENOTOXIC) Start_B->Imp_B1 Residual SM Imp_B2 Impurity B2: Quat. Ammonium Salt (High MW) Start_B->Imp_B2 Over-alkylation

    Figure 1: Causality of impurity formation based on synthetic route. Route B requires stricter GTI controls.

    Comparative Guide: QC Methodologies

    We evaluated three analytical approaches. Method A is the workhorse for routine batch release. Method B is the specific limit test for genotoxins. Method C is the primary reference method.

    Comparison Table
    FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS Method C: ¹H-qNMR
    Primary Use Routine Purity & AssayTrace Genotoxin (GTI) AnalysisAbsolute Potency / Ref Std Qual.
    Specificity High (for UV-active impurities)Very High (Mass selective)High (Structural confirmation)
    Sensitivity (LOD) ~0.05% w/w< 1 ppm (Trace level)~0.5% (Low sensitivity)
    Throughput 15-20 min/sample5-8 min/sample10-30 min/sample
    Cost per Run Low ($)High (
    
    
    $)
    Medium (
    
    
    )
    Limitation Misses non-UV impurities (salts)Matrix effects; Equipment costRequires high sample mass (>10mg)

    Detailed Experimental Protocols

    Protocol 1: Routine Purity by HPLC-UV (Method A)

    This self-validating system uses a high-pH resistant column to ensure sharp peak shape for the basic amine.

    Reagents:

    • Acetonitrile (HPLC Grade)

    • Buffer: 10mM Ammonium Bicarbonate, pH 9.5 (adjusted with NH₄OH). Note: High pH suppresses protonation of the tertiary amine, preventing peak tailing.

    Instrument Parameters:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

    • Flow Rate: 1.0 mL/min.

    • Wavelength: 254 nm (aromatic ring) and 210 nm (general).

    • Column Temp: 30°C.

    • Injection Vol: 5 µL.

    Gradient Table:

    Time (min) % Buffer (A) % Acetonitrile (B)
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

    System Suitability Criteria:

    • Tailing Factor (Tf): NMT 1.5 (Critical for amines).

    • Resolution (Rs): > 2.0 between target peak and nearest impurity (e.g., des-bromo analog).

    • Precision: RSD < 1.0% for 5 replicate injections.

    Protocol 2: Absolute Purity by ¹H-qNMR (Method C)

    Used when no commercial reference standard exists.

    Methodology:

    • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and have non-overlapping signals.

    • Solvent: DMSO-d₆ (prevents amine volatility issues common in CDCl₃).

    • Procedure:

      • Weigh ~10 mg of Sample (accuracy ±0.01 mg).

      • Weigh ~10 mg of IS (accuracy ±0.01 mg).

      • Dissolve completely in 0.6 mL DMSO-d₆.

      • Acquire ¹H NMR with d1 (relaxation delay) ≥ 30s (5 × T1) to ensure full relaxation.

      • Integrate the singlet of the N(CH₃)₂ group (~2.2 ppm) vs. the IS signal.

    Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[1][2][3]
    

    QC Workflow Decision Tree

    This diagram illustrates the logical flow for releasing a batch of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine for drug development use.

    QC_Workflow Batch Crude Batch Isolated Route_Check Synthesis Route? Batch->Route_Check Route_A Route A (Reductive Amination) Route_Check->Route_A Aldehyde Route_B Route B (Alkyl Halide) Route_Check->Route_B Benzyl Bromide Test_HPLC Std Purity (HPLC-UV) Spec > 98.0% Route_A->Test_HPLC Test_GTI GTI Limit Test (UHPLC-MS/MS) Limit < 10 ppm Route_B->Test_GTI Pass_GTI Passes GTI? Test_GTI->Pass_GTI Pass_HPLC Passes Purity? Test_HPLC->Pass_HPLC Pass_GTI->Test_HPLC Yes Reject REJECT / REPROCESS Pass_GTI->Reject No qNMR qNMR Assay (For Potency Assignment) Pass_HPLC->qNMR Yes Pass_HPLC->Reject No Release RELEASE BATCH qNMR->Release

    Figure 2: Risk-based QC decision tree. Note the additional GTI checkpoint for Route B.

    References

    • International Conference on Harmonisation (ICH). (2006). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

    • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for benzyl bromide control).[3] Link

    • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

    • BenchChem. (2025).[5] "Synthesis of 1-Bromo-3,5-dimethyladamantane" (Analogous bromination protocols and impurity management). Link

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling complex halogenated amines requires moving beyond basic safety compliance into a deep understanding of chemical mechanics. 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) is a specialized tertiary benzylamine derivative. Because it combines the alkaline reactivity of an amine with the lipophilicity of a halogenated aromatic ring, it presents unique handling, toxicity, and disposal challenges.

    This guide provides a self-validating, procedurally robust framework for researchers and drug development professionals to safely handle this compound.

    Mechanistic Toxicology: The "Why" Behind the Hazard

    To effectively protect yourself, you must first understand the molecular behavior of the threat. The hazards of this compound are driven by two distinct structural moieties:

    • The Tertiary Amine Group (Alkaline Corrosivity): Amines act as Lewis bases. Upon contact with the moisture on your skin or in your eyes, they undergo an exothermic reaction that causes the saponification of epidermal lipids [1]. Unlike acids, which coagulate proteins and form a protective scab, amines cause liquefactive necrosis, allowing the chemical to penetrate deeper into tissues over time.

    • The Halogenated Aromatic Ring (Systemic Lipophilicity): The addition of a bromine atom and methyl groups to the phenyl ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound can rapidly bypass standard latex barriers and the stratum corneum, entering the bloodstream and placing severe metabolic strain on the hepatic and renal systems [2].

    Quantitative Hazard Profile

    The following data summarizes the physicochemical and hazard parameters for this class of halogenated benzylamines to inform operational logistics.

    Property / Hazard ParameterValue / GHS ClassificationOperational Implication
    CAS Number 1112210-53-3Ensure exact match on safety logs and waste manifests.
    Chemical Class Halogenated Organic AmineMandates strict segregation from non-halogenated waste.
    GHS Classification H302, H315, H319, H335Acute oral toxicity; severe skin, eye, and respiratory irritant.
    Vapor Pressure Low (Solid/Viscous Liquid)Primary risk is aerosolization/dusting during transfer.
    Target Organs Eyes, Skin, Respiratory TractRequires comprehensive mucosal and dermal barrier protection.

    Personal Protective Equipment (PPE) Matrix

    Do not rely on generic lab apparel. Every piece of PPE must be selected based on the specific chemical vulnerabilities of the compound.

    PPE CategoryRequired SpecificationMechanistic Justification
    Hand Protection Heavy-duty Nitrile or Neoprene (≥0.11 mm thickness)Latex is highly permeable to lipophilic halogenated aromatics. Nitrile provides a robust chemical barrier against both the alkaline amine and the non-polar aromatic ring.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesAmines cause severe, irreversible corneal damage (clouding and epithelium destruction) [1]. Standard safety glasses with side shields are insufficient against capillary action from splashes.
    Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents dermal absorption. The compound's organic nature presents a moderate combustion risk if exposed to strong oxidizers.
    Respiratory Chemical Fume Hood (Face velocity 80–120 fpm)Prevents inhalation of basic vapors or aerosolized dust. If handled outside a hood, a NIOSH-approved half-mask with organic vapor/acid gas (OV/AG) cartridges is mandatory.

    Standard Operating Procedure: Safe Handling Workflow

    This protocol is designed as a self-validating system—meaning each step includes a verification check to ensure the safety perimeter has not been breached before proceeding.

    Phase 1: Pre-Operation & Self-Validation
    • Verify Environmental Controls: Before opening the chemical cabinet, confirm the chemical fume hood is operational. Check the digital monitor for a face velocity between 80 and 120 feet per minute (fpm) .

      • Causality: Velocity below 80 fpm risks vapor escape; velocity above 120 fpm creates turbulent air eddies that pull toxic vapors directly into the user's breathing zone.

    • Inspect PPE Integrity: Perform a visual inspection and a manual inflation check (trapping air and rolling the cuff) of your nitrile gloves to ensure zero micro-punctures.

    Phase 2: Handling & Transfer
    • Establish a Clean Zone: Place a chemical spill mat (absorbent side up, poly-backed side down) inside the hood.

    • Thermal Acclimation: If the compound is stored at 4°C, allow the sealed container to reach ambient room temperature before opening.

      • Causality: Opening a cold container causes atmospheric moisture to condense inside. Water reacts with the amine to form corrosive, highly alkaline micro-pools that degrade the sample and increase splash hazards.

    • Aliquoting: Use dedicated, disposable anti-static spatulas (if solid) or glass volumetric pipettes (if liquid). Do not use polystyrene pipettes, which may degrade upon contact with halogenated organics.

    Phase 3: Post-Operation & Decontamination
    • Surface Decontamination: Wipe down the exterior of the primary container and the analytical balance with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a 70% ethanol wipe.

    • Doffing: Remove gloves using the "glove-in-glove" technique to trap external contaminants inside out. Wash hands immediately with soap and water.

    Workflow Visualization: PPE & Handling Logic

    G Start Start: Handling 1-(3-bromo-5-methylphenyl)- N,N-dimethylmethanamine HoodCheck Verify Fume Hood Airflow (80-120 fpm) Start->HoodCheck PPE Don PPE: Nitrile Gloves, FR Lab Coat, Goggles HoodCheck->PPE State Physical State? PPE->State Powder Powder/Solid Form State->Powder Solution Liquid/Solution Form State->Solution Respirator Add N95/P100 Respirator (If outside hood) Powder->Respirator DoubleGlove Double Glove (Heavy Duty Nitrile) Solution->DoubleGlove Execute Execute Protocol Inside Fume Hood Respirator->Execute DoubleGlove->Execute Waste Dispose as Halogenated Organic Waste Execute->Waste

    Caption: Workflow for PPE selection and handling of halogenated benzylamines.

    Emergency Response & Spill Mitigation

    • Dermal Exposure: Flush the affected area immediately with copious amounts of water at a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the amine on your skin with an acid.

      • Causality: The acid-base neutralization reaction is highly exothermic and will cause severe secondary thermal burns on top of the chemical burn [3].

    • Spill Cleanup: Isolate the area and lower the fume hood sash. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or dry sand). Sweep into a compatible polyethylene container. Do not use sawdust or paper towels , as concentrated amines can react exothermically with organic matter, creating a fire hazard.

    Disposal & Environmental Compliance

    The presence of the bromine atom dictates strict regulatory compliance for waste management.

    • Halogenated Segregation: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine must be disposed of strictly in designated "Halogenated Organic Waste" containers [4].

    • Causality: Mixing halogenated solvents with non-halogenated waste is a severe safety and regulatory violation. Halogenated waste requires specialized, high-temperature incineration (>1,200°C) to break the carbon-halogen bonds and prevent the atmospheric release of highly toxic dioxins and furans. Mixing the two streams needlessly inflates institutional disposal costs (often by 2-3x) and poses severe environmental hazards [4].

    References

    • Title: Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Organic Solvent Waste Disposal - Safety & Risk Services Source: University of British Columbia (UBC) URL: [Link]

    ×

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
    Reactant of Route 2
    Reactant of Route 2
    1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.